molecular formula C8H16ClNO B1608690 1-(4-Piperidyl)acetone hydrochloride CAS No. 83929-53-7

1-(4-Piperidyl)acetone hydrochloride

Cat. No.: B1608690
CAS No.: 83929-53-7
M. Wt: 177.67 g/mol
InChI Key: HFRVRAMDPDHUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Piperidyl)acetone hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Piperidyl)acetone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Piperidyl)acetone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-4-ylpropan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-7(10)6-8-2-4-9-5-3-8;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRVRAMDPDHUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232821
Record name 1-(4-Piperidyl)acetone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83929-53-7
Record name 2-Propanone, 1-(4-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83929-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Piperidyl)acetone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083929537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Piperidyl)acetone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-piperidyl)acetone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-Piperidyl)acetone hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL2KQR3JRQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Piperidyl)acetone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 1-(4-Piperidyl)acetone hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two principal stages: the preparation of an N-Boc protected intermediate, tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, followed by its acidic deprotection to yield the target compound. This document elucidates the chemical rationale behind the chosen methodologies, provides detailed, step-by-step experimental protocols, and outlines critical safety and analytical considerations. The content is designed for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this important piperidine derivative.

Strategic Overview: A Retrosynthetic Approach

The synthesis of 1-(4-Piperidyl)acetone hydrochloride is most effectively approached by utilizing a protecting group strategy to ensure regioselectivity and prevent undesirable side reactions at the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions, which conveniently aligns with the formation of the final hydrochloride salt.

A retrosynthetic analysis reveals a logical pathway from the target molecule to readily available starting materials.

G target 1-(4-Piperidyl)acetone Hydrochloride deprotection Acidic Deprotection (HCl) target->deprotection [Final Step] intermediate N-Boc-4-(2-oxopropyl)piperidine deprotection->intermediate side_chain_addition Side-chain Addition intermediate->side_chain_addition [Key Intermediate] ketone N-Boc-4-piperidone side_chain_addition->ketone oxidation Oxidation ketone->oxidation alcohol N-Boc-4-hydroxypiperidine oxidation->alcohol [Starting Material]

Caption: Retrosynthetic analysis of 1-(4-Piperidyl)acetone hydrochloride.

This analysis identifies N-Boc-4-hydroxypiperidine as a suitable starting material. The core strategy involves:

  • Oxidation: Conversion of the secondary alcohol in N-Boc-4-hydroxypiperidine to a ketone, yielding N-Boc-4-piperidone.

  • Carbon-Carbon Bond Formation: Addition of an acetone moiety to the 4-position of the piperidone ring.

  • Deprotection/Salt Formation: Removal of the Boc group with hydrochloric acid to unmask the secondary amine and concurrently form the hydrochloride salt.

Synthesis of the Key Intermediate: N-Boc-4-(2-oxopropyl)piperidine

This stage is the cornerstone of the synthesis, establishing the complete carbon skeleton of the target molecule while the piperidine nitrogen remains protected.

Part A: Oxidation of N-Boc-4-hydroxypiperidine

The conversion of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone is a critical step. While various oxidizing agents can be employed, Dess-Martin periodinane (DMP) is favored for its mild reaction conditions, high efficiency, and operational simplicity, minimizing the risk of over-oxidation or side reactions.[1]

Causality of Experimental Choice: The selection of DMP is strategic. Unlike chromium-based reagents, it avoids heavy metal contamination of the product. Furthermore, its high selectivity for alcohols in the presence of other functional groups and its operation at room temperature make it a reliable and convenient choice for modern organic synthesis. The reaction is typically performed in an inert solvent like dichloromethane (DCM) to ensure solubility of the reactants and facilitate workup.

Experimental Protocol: Oxidation

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-4-piperidone, which is often of sufficient purity for the next step.

Part B: Synthesis via Wittig Reaction and Hydration

A robust method for installing the acetone side chain involves a Wittig-type reaction to form an alkene, followed by a Wacker-type oxidation or oxymercuration-demercuration to yield the desired ketone.

Causality of Experimental Choice: The Wittig reaction is a powerful and reliable method for C=C bond formation. Using (methoxymethyl)triphenylphosphonium chloride allows for the formation of an enol ether, which can be readily hydrolyzed under acidic conditions to the corresponding ketone. This two-step process provides a high degree of control and generally results in good yields.

Experimental Protocol: Wittig Reaction and Hydrolysis

  • Wittig Reagent Preparation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C. Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq) and stir for 30 minutes to form the ylide.

  • Wittig Reaction: Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF to the ylide suspension at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude enol ether by column chromatography.

  • Hydrolysis: Dissolve the purified enol ether in a mixture of THF and 2M aqueous HCl. Stir at room temperature for 4-6 hours until TLC analysis indicates complete conversion.

  • Final Workup: Neutralize the reaction mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-(2-oxopropyl)piperidine.

Final Stage: Deprotection and Salt Formation

The final step involves the removal of the acid-labile Boc protecting group.[1] This is efficiently achieved using a strong acid, which also serves to protonate the piperidine nitrogen, forming the desired hydrochloride salt.

Causality of Experimental Choice: Using a solution of HCl in an organic solvent like methanol, ethanol, or 1,4-dioxane is ideal.[2] This non-aqueous condition allows for the clean cleavage of the Boc group and the direct precipitation of the hydrochloride salt, often in high purity, simplifying the purification process. The tert-butyl cation and CO₂ generated as byproducts are volatile and easily removed.

G start Dissolve N-Boc Intermediate in Methanol cool Cool to 0°C (Ice Bath) start->cool add_hcl Slowly Add HCl/Methanol Solution cool->add_hcl Exothermic react Stir at Room Temp (2-4 hours) add_hcl->react precipitate Precipitate Forms (Target Product) react->precipitate filter Filter Solid precipitate->filter wash Wash with Cold Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry

Caption: Experimental workflow for Boc deprotection and salt formation.

Experimental Protocol: Deprotection

  • Dissolve N-Boc-4-(2-oxopropyl)piperidine (1.0 eq) in methanol or 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of hydrogen chloride in 1,4-dioxane (or a saturated solution of HCl in methanol) (3-4 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • A white precipitate of 1-(4-Piperidyl)acetone hydrochloride will form. If precipitation is slow, it can be induced by the addition of a less polar solvent like diethyl ether.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the white solid under vacuum to yield the final product, 1-(4-Piperidyl)acetone hydrochloride.[3]

Quantitative Data and Characterization

The successful synthesis of 1-(4-Piperidyl)acetone hydrochloride should be confirmed by rigorous analytical characterization.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO[3]
Molecular Weight 177.67 g/mol [3]
Appearance White to off-white solidTypical Observation
Melting Point Varies (typically >150°C)Supplier Data

Analytical Characterization:

  • ¹H NMR (DMSO-d₆): Expected signals would include a singlet for the methyl protons of the acetone group, multiplets for the piperidine ring protons, and a broad signal for the ammonium proton.

  • ¹³C NMR (DMSO-d₆): A signal corresponding to the carbonyl carbon (ketone) would be expected around 208 ppm, along with signals for the aliphatic carbons of the piperidine ring and the methyl group.

  • Mass Spectrometry (ESI+): The parent ion of the free base [M+H]⁺ should be observed at m/z 142.12.

  • HPLC: Purity should be assessed using a suitable reversed-phase HPLC method.[4][5] A purity of >98% is generally required for use in drug development.

Safety and Handling

All steps of this synthesis must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

  • Reagents:

    • Dess-Martin Periodinane (DMP): Can be explosive under certain conditions (shock or heat). Handle with care.

    • Strong Bases (NaH, t-BuOK): Highly reactive and corrosive. React violently with water.

    • Hydrogen Chloride (HCl): Highly corrosive and toxic. Causes severe skin and respiratory tract burns. Handle concentrated solutions with extreme care.[6]

    • Solvents (DCM, THF, Ether, Acetone): Are flammable and/or toxic.[7][8][9][10] Avoid inhalation and contact with skin. Ensure all sources of ignition are removed when handling flammable solvents.[8][10]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthesis of 1-(4-Piperidyl)acetone hydrochloride is a multi-step process that is reliably achieved through a protecting group strategy. The outlined methodology, beginning from N-Boc-4-hydroxypiperidine, leverages well-understood and scalable chemical transformations, including mild oxidation and a controlled C-C bond formation, culminating in a straightforward acidic deprotection. This guide provides the necessary technical detail and scientific rationale to enable researchers to successfully and safely prepare this valuable synthetic intermediate for applications in pharmaceutical research and development.

References

  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • CN1583742A - Method for preparing 4-piperidyl piperidine.
  • PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF. European Patent Office. [Link]

  • 1-(4-Piperidyl)acetone hydrochloride | C8H16ClNO | CID 3019491. PubChem. [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • CN103848779A - Preparation method of 1-(4-pyridyl) acetone.
  • Synthesis method of N-Boc-4-hydroxypiperidine (2018) | Shuai Xiaohua. SciSpace. [Link]

  • Acetone - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

  • Safety Data Sheet: Acetone. Carl ROTH. [Link]

  • Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Marshall Digital Scholar. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • 4-Piperidone. Wikipedia. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

Sources

An In-depth Technical Guide to 1-(4-Piperidyl)acetone Hydrochloride (CAS: 83929-53-7)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Piperidyl)acetone hydrochloride, with the CAS registry number 83929-53-7, is a piperidine derivative recognized for its role as a key intermediate in the synthesis of a variety of more complex molecules.[1] Its structural motif, featuring a piperidine ring linked to an acetone group, makes it a versatile building block, particularly in the development of pharmaceutical agents and other specialty chemicals. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and handling, designed for professionals in chemical research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and analysis. 1-(4-Piperidyl)acetone hydrochloride is a solid at room temperature, and its properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 83929-53-7[1][2][3][4]
Molecular Formula C₈H₁₆ClNO[1][5]
Molecular Weight 177.67 g/mol [1][5]
IUPAC Name 1-(piperidin-4-yl)propan-2-one;hydrochloride[1]
Synonyms 1-(4-Piperidyl)acetone HCl, 1-piperidin-4-ylpropan-2-one hydrochloride[1][2][3][4]
Boiling Point 220.8°C at 760 mmHg (Predicted)[2][4]
Flash Point 90.3°C (Predicted)[2][4]
Topological Polar Surface Area 29.1 Ų[1][2]

Synthesis Pathway

While multiple synthetic routes may exist, a common and logical approach involves the use of 4-piperidone as a starting material. The following section outlines a conceptual, multi-step synthesis, explaining the rationale behind the chosen reactions.

Conceptual Synthesis Workflow

The transformation from a protected 4-piperidone derivative to the target molecule involves a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to introduce the acetone moiety, followed by deprotection and salt formation. This approach offers good control over the carbon-carbon bond formation.

Synthesis_Pathway

Detailed Experimental Protocol (Conceptual)

Step 1: N-Protection of 4-Piperidone

  • Rationale: The piperidine nitrogen is a reactive nucleophile. Protecting it, for example with a tert-butyloxycarbonyl (Boc) group, prevents side reactions in subsequent steps.

  • Procedure:

    • Dissolve 4-piperidone hydrochloride in a suitable solvent like dichloromethane (DCM).

    • Add a base, such as triethylamine (TEA), to neutralize the hydrochloride and free the amine.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous solutions to remove salts and purify the resulting N-Boc-4-piperidone, typically by column chromatography.

Step 2: Horner-Wadsworth-Emmons (HWE) Reaction

  • Rationale: The HWE reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphonate ylide with a ketone. This step introduces the three-carbon side chain.

  • Procedure:

    • In an inert atmosphere, suspend a base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF).

    • Add diethyl (2-oxopropyl)phosphonate dropwise at 0°C to form the phosphonate anion.

    • Add a solution of N-Boc-4-piperidone in THF to the ylide solution.

    • Stir the reaction until the starting material is consumed.

    • Quench the reaction carefully with water and extract the product. Purify the resulting α,β-unsaturated ketone intermediate.

Step 3: Catalytic Hydrogenation

  • Rationale: The carbon-carbon double bond introduced in the previous step must be reduced to yield the desired saturated side chain. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and efficient method for this transformation.

  • Procedure:

    • Dissolve the unsaturated ketone from Step 2 in a solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

    • Monitor the reaction for the uptake of hydrogen.

    • Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the N-Boc protected product.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Rationale: The final step involves removing the Boc protecting group to liberate the piperidine nitrogen. This is typically achieved under acidic conditions, which concurrently forms the desired hydrochloride salt.

  • Procedure:

    • Dissolve the N-Boc protected product from Step 3 in a suitable solvent like dioxane, methanol, or diethyl ether.

    • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or gaseous HCl bubbled through the solution).

    • Stir at room temperature. The deprotection is often accompanied by the precipitation of the hydrochloride salt.

    • Collect the solid product by filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove impurities, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical_Workflow Sample Final Product Sample (Dried Solid) NMR NMR Sample->NMR MS MS Sample->MS IR IR Sample->IR HPLC HPLC Sample->HPLC TLC TLC Sample->TLC Confirmation Data Confirms Structure & Purity >95% NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

Expected Analytical Data
  • ¹H NMR (in D₂O or DMSO-d₆): The spectrum should show characteristic peaks for the acetyl methyl group (singlet, ~2.1-2.2 ppm), the methylene group adjacent to the ketone (doublet, ~2.5 ppm), and multiplets corresponding to the piperidine ring protons, likely shifted downfield due to the protonated nitrogen.

  • ¹³C NMR: Expect signals for the ketone carbonyl (~208 ppm), the methyl carbon, and the carbons of the piperidine ring.

  • Mass Spectrometry (ESI+): The analysis should detect the molecular ion of the free base (C₈H₁₅NO) at an m/z corresponding to [M+H]⁺ (142.12).

  • IR Spectroscopy (KBr pellet or ATR): Key absorption bands would include a strong C=O stretch for the ketone (~1715 cm⁻¹) and broad N-H stretching bands for the secondary ammonium salt (~2400-3000 cm⁻¹).

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazard Identification: The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood.[6][7] Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][8]

  • Handling: Avoid creating dust.[7][9] Wash hands thoroughly after handling.[6] Ensure eyewash stations and safety showers are readily accessible.[6][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][8] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][7]

Applications in Research and Development

1-(4-Piperidyl)acetone hydrochloride serves primarily as a precursor or building block. The piperidine nitrogen and the ketone functional group are strategic points for further chemical modification. It is a valuable intermediate in the synthesis of novel analgesics, particularly fentanyl analogues, and other biologically active compounds where the 4-substituted piperidine scaffold is a key pharmacophore.[10] Its structure allows for elaboration through reactions like reductive amination at the ketone or N-alkylation/acylation at the piperidine nitrogen, enabling the creation of diverse chemical libraries for drug discovery programs.[11]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3019491, 1-(4-Piperidyl)acetone hydrochloride. Retrieved from [Link]

  • Global Substance Registration System (GSRS). 1-(4-PIPERIDYL)ACETONE HYDROCHLORIDE. Retrieved from [Link]

  • ChemWhat. (n.d.). 1-(4-哌啶基)丙酮盐酸盐 CAS#: 83929-53-7. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for 1-benzylpiperazine dihydrochloride. Retrieved from [Link]

  • Bartolucci, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3149. Retrieved from [Link]

  • Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Retrieved from [Link]

Sources

Foreword: A Multi-Faceted Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 1-(4-Piperidyl)acetone Hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

In the realm of pharmaceutical development and chemical synthesis, an unambiguous understanding of a molecule's structure is the bedrock upon which all further research is built. The hydrochloride salt of 1-(4-Piperidyl)acetone, a piperidine derivative, serves as a quintessential example of a molecule where a combination of analytical techniques is required for comprehensive characterization. Piperidine-containing structures are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds.[1] This guide eschews a rigid, templated approach to present a logical, in-depth narrative on the elucidation of its molecular structure. We will explore the causality behind experimental choices, grounding our analysis in the principles of spectroscopic, crystallographic, and chromatographic techniques to provide a holistic and validated structural portrait.

Part 1: Foundational Molecular Identity

Before delving into complex analytical methodologies, establishing the molecule's basic identity is crucial. This foundational data provides the reference points for all subsequent spectral interpretation and structural validation.

1.1 Chemical and Physical Properties The compound is the hydrochloride salt of 1-(4-Piperidyl)acetone, formed by the acid-base reaction between the basic secondary amine of the piperidine ring and hydrochloric acid (HCl).[2] This conversion to a salt form is a common strategy in pharmaceutical chemistry to enhance the water solubility and bioavailability of amine-containing molecules.[2]

PropertyValueSource
IUPAC Name 1-(piperidin-4-yl)propan-2-one;hydrochloride[3]
Molecular Formula C₈H₁₆ClNO (or C₈H₁₅NO·HCl)[3][4][5]
Molecular Weight 177.67 g/mol [3][4]
CAS Number 83929-53-7[3][5]
Canonical SMILES CC(=O)CC1CCNCC1.Cl[4][6]
InChIKey HFRVRAMDPDHUSH-UHFFFAOYSA-N[4]

1.2 Core Structural Components The structure is composed of three key features:

  • Piperidine Ring: A saturated six-membered heterocycle containing one nitrogen atom. In this molecule, the substituents are at the 4-position.

  • Acetone Moiety: A propan-2-one group attached to the piperidine ring via a methylene bridge.

  • Hydrochloride Salt: An ionic bond between the protonated piperidinyl nitrogen (now a secondary ammonium cation, R₂NH₂⁺) and a chloride anion (Cl⁻).

Caption: Key functional components of the molecule.

Part 2: Spectroscopic Fingerprinting for Structural Confirmation

Spectroscopy provides the most detailed, non-destructive insight into the molecular framework. Each technique probes different aspects of the structure, and together, they build a cohesive and validated picture.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is paramount for mapping the carbon-hydrogen framework of a molecule. For a hydrochloride salt, the choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it allows for the observation of exchangeable protons (like N-H), which might be lost or broadened in other solvents.[7]

Workflow for NMR Analysis

G cluster_nmr NMR Structural Elucidation A 1D ¹H NMR C 2D COSY A->C Identifies H-H Coupling D 2D HSQC A->D Correlates Protons to Carbons B 1D ¹³C NMR B->D F Final Structure Confirmation C->F E 2D HMBC D->E Confirms 1-Bond Connectivity E->F Confirms Long-Range Connectivity

Caption: A typical workflow for NMR-based structure confirmation.

2.1.1 Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆) The protonated nitrogen atom induces a significant downfield shift for adjacent protons due to its positive charge.[7]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
-CH ₃ (acetyl)~2.1Singlet (s)3HIsolated methyl group adjacent to a carbonyl.
-CH ₂- (acetyl)~2.5Doublet (d)2HMethylene protons adjacent to the carbonyl and coupled to the C4-methine proton.
Piperidine C2,C6-H (axial)~2.8 - 3.0Multiplet (m)2HProtons adjacent to the deshielding N⁺H₂ group.
Piperidine C3,C5-H (axial & eq.)~1.5 - 1.8Multiplet (m)4HAliphatic protons on the piperidine ring.
Piperidine C4-H ~1.9 - 2.1Multiplet (m)1HMethine proton at the point of substitution.
Piperidine C2,C6-H (equatorial)~3.2 - 3.4Multiplet (m)2HProtons adjacent to the deshielding N⁺H₂ group.
N⁺H~8.5 - 9.5Broad Singlet (br s)2HExchangeable protons on the positively charged nitrogen, significantly deshielded.

2.1.2 Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆) The carbonyl carbon is the most downfield signal, a characteristic feature of ketones.

Carbon AssignmentPredicted δ (ppm)Rationale
-C H₃ (acetyl)~30Aliphatic methyl carbon.
-C H₂- (acetyl)~45Methylene carbon adjacent to the carbonyl.
C 4 (piperidine)~35Methine carbon at the point of substitution.
C 3, C 5 (piperidine)~30Methylene carbons beta to the nitrogen.
C 2, C 6 (piperidine)~48Methylene carbons alpha to the protonated nitrogen.
C =O (carbonyl)~208Ketone carbonyl carbon, highly deshielded.

2.2 Mass Spectrometry (MS) Mass spectrometry is employed to confirm the molecular weight and deduce structural information from fragmentation patterns. Electrospray ionization (ESI) is the ideal technique for this polar, pre-ionized molecule. The analysis would detect the cationic part of the molecule, [C₈H₁₅NO + H]⁺.

  • Expected Molecular Ion: The observed mass would correspond to the free base, 1-(piperidin-4-yl)propan-2-one, which has a molecular weight of 141.21 Da.[4] In positive ion mode ESI, the primary observed peak would be the protonated molecule [M+H]⁺ at m/z ≈ 142.1.

  • Key Fragmentation Pathways:

    • Loss of Acetone Moiety: Cleavage of the bond between the piperidine ring and the side chain, leading to a fragment corresponding to the piperidinyl cation.

    • Alpha-Cleavage: Fragmentation adjacent to the nitrogen atom within the ring, a characteristic pathway for cyclic amines.

    • Loss of CH₃CO: A fragment corresponding to the loss of the acetyl group (m/z 43), resulting in a peak at m/z ≈ 99.

2.3 Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration TypeRationale
N⁺-H2400 - 2800 (broad)StretchCharacteristic broad absorption for a secondary ammonium salt.[2]
C-H (sp³)2850 - 3000StretchAliphatic C-H bonds in the piperidine ring and side chain.
C=O1705 - 1725StretchStrong, sharp peak typical for an aliphatic ketone.
C-N1180 - 1250StretchVibration of the carbon-nitrogen bond in the piperidine ring.

Part 3: Definitive Structural Analysis and Purity

While spectroscopy provides a robust working model of the structure, crystallography offers the definitive proof of atomic arrangement in the solid state.

3.1 Single-Crystal X-Ray Crystallography This technique is the gold standard for unambiguous molecular structure determination. By diffracting X-rays off a single, well-ordered crystal, a three-dimensional electron density map can be generated, revealing precise atomic positions.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: The primary challenge is growing a suitable single crystal. This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion. Solvents like isopropanol, ethanol, or mixtures with anti-solvents like diethyl ether are common choices for recrystallizing hydrochloride salts.[8]

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[9] The structure is then solved using direct methods or Patterson methods to obtain an initial model, which is subsequently refined to best fit the experimental data.

  • Expected Outcome: The analysis would provide:

    • Unambiguous Connectivity: Absolute confirmation of the atomic connections.

    • Conformation: The piperidine ring is expected to adopt a stable chair conformation.[10][11]

    • Stereochemistry: Confirmation that the molecule is achiral.[4]

    • Ionic Interaction: Direct visualization of the N⁺-H···Cl⁻ ionic bond, including precise bond lengths and angles, confirming the salt's nature.

3.2 Chromatographic Purity Assessment High-Performance Liquid Chromatography (HPLC) is essential for verifying the purity of the compound and for quantitative analysis.

  • Methodology: A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (containing an ionic modifier like ammonium acetate) would be a standard approach.[12]

  • Detection: Given the lack of a strong UV chromophore, detection can be challenging. A universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) would be suitable.[13] Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides both high sensitivity and mass confirmation of the eluted peak.[12][14]

Part 4: Safety and Handling

Proper handling of any chemical intermediate is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from structurally related piperidine derivatives and hydrochloride salts provides a reliable guide.

  • Hazards: The compound is expected to be a skin and serious eye irritant. Inhalation of dust may cause respiratory irritation.[15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[15][16] Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15] Hydrochloride salts can be hygroscopic; storage in a desiccator may be necessary.

  • Disposal: Dispose of contents and container to an approved waste disposal plant, in accordance with local, regional, and national regulations.[15]

Conclusion

The molecular structure of 1-(4-Piperidyl)acetone hydrochloride is best understood not through a single measurement, but through the convergence of evidence from multiple analytical techniques. NMR spectroscopy maps the C-H framework, mass spectrometry confirms the molecular weight, and IR spectroscopy identifies key functional groups. Finally, X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure and the nature of the ionic interactions. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and provides the trustworthy structural foundation required for any subsequent research or development activities.

References

  • 1-(4-PIPERIDYL)ACETONE HYDROCHLORIDE - gsrs. Source: Google Cloud.
  • Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
  • X-ray crystal structure of the minor anti -piperidine product 14d.
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Source: MDPI.
  • 1-(4-Piperidyl)acetone hydrochloride | C8H16ClNO | CID 3019491. Source: PubChem.
  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • SAFETY DATA SHEET - (4-Pyridyl)acetone. Source: Fisher Scientific.
  • SAFETY DATA SHEET - Acetone solution. Source: Sigma-Aldrich.
  • 1-(4-哌啶基)丙酮盐酸盐 CAS#: 83929-53-7.
  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
  • Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. Source: IUCr Journals.
  • How to detect a HCl salt in organic compunds. Source: Reddit.
  • SAFETY DATA SHEET - 4-Piperidone monohydrate hydrochloride. Source: Fisher Scientific.
  • Clorhidrato de 1-(4-piperidil)acetona 83929-53-7 wiki. Source: Guidechem.
  • Piperidin-4-one hydrochloride. Source: CymitQuimica.
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chrom
  • Organic Nitrogen Compounds V: Amine Salts. Source: Spectroscopy Online.
  • Purification of organic hydrochloride salt?.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Source: Chem Sci Trans.
  • 4-Piperidone. Source: Wikipedia.
  • Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • N-Acetyl-4-piperidone(32161-06-1) 1H NMR spectrum. Source: ChemicalBook.
  • Piperonyl acetone(55418-52-5) 1H NMR spectrum. Source: ChemicalBook.
  • Assessment of acetone as an alternative to acetonitrile in peptide analysis by liquid chromatography/mass spectrometry. Source: PubMed.
  • UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Source: Science Publishing Group.
  • Method for preparing 4-piperidyl piperidine.
  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Source: PubMed.
  • An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils.
  • Piperidine(110-89-4) 1H NMR spectrum. Source: ChemicalBook.
  • 1-Methyl-4-piperidone(1445-73-4) 1H NMR spectrum. Source: ChemicalBook.
  • 1-(4-Chlorophenyl)piperazine dihydrochloride(38869-46-4) 1 H NMR. Source: ChemicalBook.
  • Piperonyl acetone(55418-52-5) MS spectrum. Source: ChemicalBook.

Sources

An In-depth Technical Guide to 1-(4-Piperidyl)acetone Hydrochloride: A Chemical Intermediate and Controlled Substance Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-Piperidyl)acetone hydrochloride, a compound primarily recognized for its role as a chemical intermediate. Contrary to inquiries regarding its mechanism of action, there is a notable absence of scientific literature detailing any direct pharmacological effects or biological targets of this molecule. Instead, its significance lies in its utility in chemical synthesis and, critically, as a precursor in the illicit manufacture of fentanyl and its analogues. This document serves to consolidate the available technical information for researchers, scientists, and drug development professionals, focusing on its chemical properties, synthesis, analytical detection methodologies, and regulatory status. Our objective is to provide a scientifically grounded resource that accurately reflects the known applications and implications of this compound, thereby aiding in research, forensic analysis, and regulatory enforcement.

Introduction

1-(4-Piperidyl)acetone hydrochloride, with the CAS number 83929-53-7, is a piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals targeting the central nervous system, among other therapeutic areas.[1] However, 1-(4-Piperidyl)acetone itself is not known to possess therapeutic properties. Its primary identity in the scientific and regulatory landscape is that of a building block—a chemical intermediate that can be used to synthesize more complex molecules.[2]

Recent attention has been drawn to this compound due to its identification as a precursor in clandestine laboratories for the synthesis of fentanyl, a potent synthetic opioid.[3][4] This has led to its classification as a controlled substance in various jurisdictions. This guide will not explore a biological mechanism of action, as none has been described in the peer-reviewed literature. Instead, it will provide an in-depth technical exploration of its chemistry, synthesis, and analysis, reflecting its true significance to the scientific and regulatory communities.

Chemical and Physical Properties

The fundamental characteristics of 1-(4-Piperidyl)acetone hydrochloride are summarized below. These properties are crucial for its handling, analysis, and understanding its reactivity.

PropertyValueSource
IUPAC Name 1-(piperidin-4-yl)propan-2-one;hydrochloride[5]
CAS Number 83929-53-7[5]
Molecular Formula C₈H₁₆ClNO[5]
Molecular Weight 177.67 g/mol [5]
Canonical SMILES CC(=O)CC1CCNCC1.Cl[6]
InChIKey HFRVRAMDPDHUSH-UHFFFAOYSA-N[6]
Parent Compound 1-(Piperidin-4-yl)propan-2-one (CID: 3019492)[5]
Component Compounds 1-(Piperidin-4-yl)propan-2-one; Hydrochloric Acid[5]

Synthetic Pathways

While specific, detailed industrial syntheses of 1-(4-Piperidyl)acetone hydrochloride are not widely published, its structure lends itself to established organic chemistry reactions. The synthesis would logically involve the creation of the piperidine ring and the subsequent attachment of the acetone moiety, or the modification of a pre-existing piperidine derivative. General strategies for the synthesis of piperidin-4-one derivatives, which are structurally related, often involve multi-step processes. For instance, the Petrenko-Kritschenko piperidone synthesis involves the condensation of an aldehyde with an amine and a β-keto-ester.[1] Another common approach is the Dieckmann condensation.

A plausible conceptual pathway for the synthesis of 1-(4-Piperidyl)acetone could start from 4-piperidone, a controlled fentanyl precursor itself.[4][7] The synthesis could proceed via intermediates that allow for the alkylation at the 4-position of the piperidine ring.

G A 4-Piperidone B Intermediate with activated 4-position (e.g., Wittig reagent precursor) A->B Activation C 1-(4-Piperidyl)acetone B->C Reaction with acetone equivalent D 1-(4-Piperidyl)acetone hydrochloride C->D Treatment with HCl

Conceptual synthetic workflow for 1-(4-Piperidyl)acetone hydrochloride.

Role as a Fentanyl Precursor

The primary reason for the heightened scrutiny of 1-(4-Piperidyl)acetone is its utility in the illicit synthesis of fentanyl. Fentanyl and its analogues can be produced through various synthetic routes, and clandestine chemists continually adapt their methods to use unregulated or less-controlled precursors.[3] 1-(4-Piperidyl)acetone can be utilized as a precursor to N-phenethyl-4-piperidone (NPP) and other key intermediates in fentanyl synthesis.[4][7]

The United Nations Office on Drugs and Crime (UNODC) and various national agencies, such as the U.S. Drug Enforcement Administration (DEA), have highlighted the role of such "pre-precursors" in circumventing international controls on more immediate fentanyl precursors like NPP and 4-anilino-N-phenethylpiperidine (ANPP).[3][4]

The diagram below illustrates a simplified pathway showing how 1-(4-Piperidyl)acetone could fit into a known fentanyl synthesis route.

Fentanyl_Synthesis cluster_precursors Precursor Chemicals cluster_intermediates Key Intermediates cluster_final_product Final Product A 1-(4-Piperidyl)acetone B N-phenethyl-4-piperidone (NPP) (List I Chemical) A->B N-phenethylation C 4-anilino-N-phenethylpiperidine (ANPP) (Schedule II Immediate Precursor) B->C Reductive amination with aniline D Fentanyl C->D Acylation with propionyl chloride GCMS_Workflow A Sample Preparation B GC Injection A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis D->E F Detection & Data Acquisition E->F

Sources

Navigating the Solubility Landscape of 1-(4-Piperidyl)acetone Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Piperidyl)acetone hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer an in-depth understanding of the physicochemical principles governing its solubility. We will explore the molecular structure, predict its behavior in various organic solvent classes, and provide a rigorous, field-proven experimental protocol for precise solubility determination. This guide is structured to empower researchers with the foundational knowledge and practical tools necessary to effectively utilize this compound in their development workflows.

Introduction: Understanding the Molecule

1-(4-Piperidyl)acetone hydrochloride is a salt, comprising the organic base 1-(4-piperidyl)acetone and hydrochloric acid. This fundamental characteristic is the primary determinant of its solubility profile. The molecule possesses a tertiary amine within the piperidine ring, which is protonated to form a piperidinium chloride salt. Additionally, the presence of a ketone functional group introduces polarity.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₁₆ClNO[1][2]

  • Molecular Weight: 177.67 g/mol [1]

  • Structure: The molecule contains a polar ketone group and an ionic piperidinium chloride moiety.

  • Hydrogen Bonding: The protonated amine acts as a hydrogen bond donor, while the ketone's oxygen and the chloride ion can act as hydrogen bond acceptors. This capacity for hydrogen bonding is critical to its interaction with protic solvents.[1]

The hydrochloride salt form significantly enhances the polarity of the parent molecule. This ionic character generally leads to higher solubility in polar solvents and lower solubility in non-polar organic solvents.[3] This principle is a cornerstone of pharmaceutical development, where salt formation is a common strategy to improve the aqueous solubility of amine-containing active pharmaceutical ingredients (APIs).[4]

Theoretical Solubility Profile: A Predictive Analysis

We can categorize organic solvents into three main classes to analyze the expected solubility:

  • Polar Protic Solvents: (e.g., water, methanol, ethanol, isopropanol)

    • Rationale: These solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. Due to the ionic nature of 1-(4-Piperidyl)acetone hydrochloride and its ability to participate in hydrogen bonding, it is expected to exhibit its highest solubility in this class.[3] The high polarity of these solvents can effectively solvate both the piperidinium cation and the chloride anion. For instance, piperidine hydrochloride itself is highly soluble in water (>1500 g/L).[5]

  • Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

    • Rationale: These solvents are polar but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. The compound is expected to have moderate to good solubility in these solvents. The dipole-dipole interactions between the solvent and the polar ketone and ionic salt groups will drive dissolution. Ketones, in general, are soluble in most common organic solvents.[6]

  • Non-Polar Solvents: (e.g., hexane, toluene, diethyl ether, dichloromethane)

    • Rationale: These solvents have low polarity and lack the ability to form strong interactions with ionic compounds. Consequently, 1-(4-Piperidyl)acetone hydrochloride is expected to have low to negligible solubility in this class. The energy required to overcome the crystal lattice energy of the salt is not sufficiently compensated by the weak van der Waals forces offered by these solvents. The free base form of the compound, in contrast, would be expected to be much more soluble in these solvents.[3]

Predicted Solubility Summary
Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar Protic Water, Methanol, EthanolHighIon-dipole, Hydrogen Bonding
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneModerate to GoodIon-dipole, Dipole-dipole
Non-Polar Hexane, Toluene, Diethyl EtherLow / InsolubleVan der Waals forces (insufficient)

This predictive framework provides a strong starting point for solvent selection in synthesis, purification, and formulation development.

A Self-Validating Protocol for Equilibrium Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The following protocol is based on the well-established "shake-flask" method, referenced in guidelines from regulatory bodies like the OECD and USP, ensuring trustworthy and reproducible results.[7][8]

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis P1 Equilibrate solvent to constant temperature (e.g., 25°C) E1 Add compound to solvent in a sealed vial P1->E1 P2 Weigh excess amount of 1-(4-Piperidyl)acetone HCl P2->E1 E2 Agitate at constant temperature for a defined period (e.g., 24-48h) to ensure equilibrium E1->E2 E3 Allow suspension to settle E2->E3 A1 Withdraw a clear aliquot of the supernatant using a filter syringe E3->A1 A2 Dilute the aliquot with a suitable mobile phase A1->A2 A3 Quantify concentration using a calibrated analytical method (e.g., HPLC-UV) A2->A3 A4 Calculate solubility (e.g., in mg/mL) A3->A4

Caption: Workflow for the Shake-Flask Solubility Measurement.

Step-by-Step Methodology

Materials:

  • 1-(4-Piperidyl)acetone hydrochloride (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Calibrated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation:

    • Bring the selected solvent to the desired experimental temperature (e.g., 25 °C ± 0.5 °C).

    • Accurately weigh an amount of 1-(4-Piperidyl)acetone hydrochloride that is in clear excess of its expected solubility and add it to a glass vial. This ensures that a saturated solution is formed.

  • Equilibration:

    • Add a precise volume of the temperature-equilibrated solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker bath set to the desired temperature and agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe. To avoid aspirating solid particles, keep the syringe tip well below the liquid surface but above the settled solid.

    • Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed volumetric flask. The filter removes any remaining microscopic particles, which is critical for accurate measurement.

  • Quantification:

    • Accurately dilute the filtered sample to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the precise concentration of the compound.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Self-Validation and Trustworthiness: The reliability of this protocol is ensured by several key factors: using an excess of the solid to guarantee saturation, maintaining a constant temperature, allowing sufficient time to reach equilibrium (verified by time-point analysis), and using a validated, quantitative analytical method for detection.

Synthesis of Principles and Practical Application

The solubility of 1-(4-Piperidyl)acetone hydrochloride is a direct consequence of its molecular structure. The ionic piperidinium chloride group dominates its behavior, making it highly soluble in polar protic solvents. The presence of the ketone group contributes to its solubility in polar aprotic solvents.

Logical Relationship: Structure to Solubility

G cluster_structure Molecular Structure cluster_solvents Solvent Classes cluster_solubility Predicted Solubility Structure 1-(4-Piperidyl)acetone HCl Ionic Piperidinium Chloride (Ionic, H-Bond Donor) Structure->Ionic Polar Ketone Group (Polar, H-Bond Acceptor) Structure->Polar Low Low Structure->Low Weak Interaction High High Ionic->High Moderate Moderate Polar->Moderate Protic Polar Protic (e.g., Methanol) Aprotic Polar Aprotic (e.g., DMSO) Nonpolar Non-Polar (e.g., Toluene) High->Protic Strong Interaction Moderate->Aprotic Good Interaction Low->Nonpolar

Caption: Relationship between molecular features and solubility.

For the drug development professional, this understanding is crucial. For instance, in a synthesis step requiring a non-polar solvent, it may be necessary to first convert the hydrochloride salt to its free base form to ensure sufficient solubility of the reactant.[3] Conversely, for purification by recrystallization, a mixed solvent system, such as ethanol/diethyl ether, might be employed, where the compound is soluble in the polar component (ethanol) and insoluble in the non-polar anti-solvent (ether).

Conclusion

While a definitive, exhaustive table of solubility data for 1-(4-Piperidyl)acetone hydrochloride in all organic solvents is not publicly compiled, a robust and scientifically sound prediction of its behavior is achievable. Its nature as a hydrochloride salt renders it most soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in non-polar solvents. This guide has provided the theoretical underpinning for these predictions and a detailed, reliable experimental protocol for researchers to determine precise solubility values tailored to their specific needs. By understanding the interplay between the compound's structure and the solvent's properties, scientists can make informed decisions, optimizing reaction conditions, streamlining purification processes, and accelerating the pace of drug discovery and development.

References

  • ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. Retrieved from: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from: [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from: [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024, September 1). Qualitative Analysis of Organic Compounds. Retrieved from: [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from: [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from: [Link]

  • PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from: [Link]

  • PubChem. (n.d.). 1-(4-Piperidyl)acetone hydrochloride. Retrieved from: [Link]

  • Harper College. (n.d.). The Solubility Rules. Retrieved from: [Link]

  • PubMed. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Retrieved from: [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from: [Link]

  • MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from: [Link]

  • University of Calgary. (n.d.). Solubility of Amines. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024, March 23). Structure and Properties of Amines. Retrieved from: [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from: [Link]

  • Chemistry LibreTexts. (2022, September 15). Properties of Aldehydes and Ketones. Retrieved from: [Link]

  • eCampusOntario Pressbooks. (n.d.). Physical Properties of Aldehydes and Ketones. Retrieved from: [Link]

Sources

discovery and history of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Piperidine Derivatives

Authored by a Senior Application Scientist

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, represents one of the most prolific and privileged scaffolds in the landscape of medicinal chemistry. Its journey from a pungent isolate of black pepper to a cornerstone of modern pharmaceuticals is a compelling narrative of chemical discovery, synthetic innovation, and pharmacological optimization. This guide provides an in-depth exploration of this journey, tailored for researchers, scientists, and drug development professionals. We will dissect the historical milestones, trace the evolution of synthetic methodologies, and analyze the structure-activity relationships that have cemented the piperidine moiety's role in a vast array of therapeutics, from central nervous system agents to cutting-edge cancer treatments.

The Genesis: From Natural Alkaloid to Laboratory Staple

The story of piperidine begins not in a laboratory, but in the spice trade. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who gave it its name.[1][2] Both chemists derived piperidine from the reaction of nitric acid with piperine, the very alkaloid that imparts the characteristic pungency to black pepper (Piper nigrum).[1]

This discovery unveiled a structural motif that nature had already widely adopted. The piperidine core is present in numerous natural alkaloids, often with potent physiological effects.[1] Infamous examples include coniine from poison hemlock, the substance used in the execution of Socrates, and lobeline from Indian tobacco.[1][3] The prevalence of this ring system in biologically active natural products was a clear signal to early chemists and pharmacologists of its potential significance.

Key Properties of the Piperidine Scaffold:

  • Structure: A saturated six-membered heterocycle with five carbon atoms and one nitrogen atom.

  • Basicity: The nitrogen atom confers basic properties, allowing for salt formation which is crucial for modulating solubility and bioavailability in drug formulations.

  • Conformation: The chair conformation of the piperidine ring allows for precise spatial orientation of substituents, a key factor in designing molecules that fit selectively into biological targets.

  • Synthetic Tractability: The ring is relatively stable and serves as a robust anchor for a wide range of chemical modifications.[4]

The Art of the Ring: An Evolving Toolkit for Synthesis

The transition of piperidine from a natural product isolate to a ubiquitous building block in drug discovery was driven by the development of efficient and versatile synthetic methods. Early industrial production relied on the straightforward hydrogenation of pyridine, a method still in use today.[1] However, the need for precisely substituted and stereochemically defined piperidine derivatives for drug development spurred the creation of a sophisticated synthetic arsenal.

The causality behind this evolution lies in the demand for greater molecular complexity and control. While simple hydrogenation is effective for the parent ring, it is often unsuitable for creating derivatives with specific functional groups or stereochemistry. This led to the development of methods that build the ring from acyclic precursors or modify existing rings with high precision.

Caption: Evolution of Piperidine Synthesis Methodologies.

Experimental Protocol: One-Pot Synthesis of Substituted Piperidines via Multi-Component Reaction (MCR)

Multi-component reactions are a cornerstone of modern synthetic efficiency, allowing for the construction of complex molecules in a single step from three or more reactants. This self-validating system minimizes waste and purification steps. The following protocol is a generalized example of an MCR for synthesizing highly substituted piperidines.

Objective: To synthesize a polysubstituted piperidine derivative in a one-pot reaction.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Active Methylene Compound (e.g., Dimedone)

  • Amine Source (e.g., Ammonium Acetate)

  • Solvent (e.g., Ethanol)

  • Catalyst (Optional, e.g., Ytterbium-based nanocatalyst for certain variations)[5]

Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (10 mmol), the active methylene compound (20 mmol), and the amine source (15 mmol).

  • Solvent Addition: Add 40 mL of ethanol to the flask. The causality for using ethanol is its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

  • Initiation: Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The thermal energy is necessary to overcome the activation energy for the multiple bond-forming steps.

  • Workup: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure substituted piperidine derivative.

This MCR protocol exemplifies a modern approach that combines efficiency with the ability to generate diverse molecular libraries for drug screening.[5]

A Privileged Scaffold in Pharmacology

The piperidine moiety is considered a "privileged scaffold" in medicinal chemistry.[4] This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets, thus serving as a versatile starting point for drug design. Piperidine derivatives are found in over twenty classes of pharmaceuticals, targeting a wide range of diseases.[5]

The success of the piperidine ring stems from its ability to confer favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties.[4] Its basic nitrogen can be protonated at physiological pH, improving aqueous solubility, while the lipophilic carbocyclic portion facilitates passage through cell membranes.[4]

Drug Name Therapeutic Class Primary Indication Year of First Approval (Approx.)
Fentanyl Opioid AnalgesicSevere Pain1968
Haloperidol AntipsychoticSchizophrenia, Tourette's1967
Methylphenidate CNS StimulantADHD, Narcolepsy1955
Donepezil Acetylcholinesterase InhibitorAlzheimer's Disease1996
Paroxetine SSRI AntidepressantDepression, Anxiety Disorders1992
Risperidone Atypical AntipsychoticSchizophrenia, Bipolar Disorder1993
Palbociclib CDK4/6 InhibitorHR+ Breast Cancer2015
Niraparib PARP InhibitorOvarian Cancer2017

This table summarizes a selection of prominent drugs containing the piperidine scaffold, highlighting the breadth of their applications.

Mechanism of Action Example: Piperidines in Oncology

Many modern anticancer agents incorporate the piperidine ring.[6] In some cases, the piperidine acts as a versatile linker, while in others, it is integral to the pharmacophore that interacts with the target protein.[6] For example, certain piperidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways like PI3K/Akt and NF-κB.[7]

Signaling_Pathway cluster_0 Cell Survival Pathway cluster_1 Apoptotic Pathway PI3K PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Survival Cell Survival & Proliferation NFkB->Survival Piperidine Piperidine Derivative (e.g., CLEFMA) Piperidine->PI3K Inhibits Piperidine->Akt Inhibits Caspase9 Caspase-9 Piperidine->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified MOA of an Anticancer Piperidine Derivative.

Case Study: The Cautionary Tale of Phencyclidine (PCP)

No history of piperidine derivatives would be complete without mentioning phencyclidine (PCP). Initially synthesized in 1956 by Parke-Davis (now a subsidiary of Pfizer), PCP was investigated as an intravenous anesthetic.[8] It was a derivative of 1-piperidinocyclohexanecarbonitrile, first discovered in 1926.[8] While it provided effective analgesia and anesthesia, it was fraught with severe side effects, including postoperative delirium, hallucinations, and psychosis.[8]

Its use in humans was discontinued in 1965, but the story of PCP provides a critical lesson in drug development: the therapeutic window. While the piperidine scaffold could deliver potent CNS activity, subtle changes in its substitution pattern could dramatically alter the pharmacological profile, leading to unacceptable toxicity. The experience with PCP underscored the necessity for meticulous structure-activity relationship (SAR) studies to separate desired efficacy from adverse effects, a core principle that guides drug development professionals to this day.

Conclusion and Future Outlook

From its humble origins in the pungent piperine molecule, the piperidine scaffold has evolved into an indispensable tool in the armamentarium of medicinal chemistry. Its history is a testament to the symbiotic relationship between natural product chemistry, synthetic innovation, and pharmacological inquiry. The journey has taken the piperidine ring from a simple heterocycle to the core of complex, life-saving medications.

Looking forward, the development of novel synthetic methods, particularly in asymmetric and cascade reactions, will continue to provide access to increasingly complex and diverse piperidine derivatives.[5] As our understanding of disease biology deepens, the piperidine scaffold will undoubtedly be adapted to create next-generation therapeutics targeting a new wave of biological targets, continuing its legacy as a truly privileged structure in the pursuit of human health.

References
  • Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC Source: PubMed Central URL: [Link]

  • Title: Phencyclidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Piperidine alkaloids (2018) | PDF Source: Scribd URL: [Link]

  • Title: Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | Request PDF Source: ResearchGate URL: [Link]

  • Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Piperidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Piperidine Synthesis. - DTIC Source: Defense Technical Information Center URL: [Link]

  • Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega Source: ACS Publications URL: [Link]

Sources

Unlocking the Therapeutic Potential of 1-(4-Piperidyl)acetone Hydrochloride: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, gracing the structures of numerous approved therapeutics.[1] This technical guide delves into the latent potential of a specific piperidine-containing compound, 1-(4-Piperidyl)acetone hydrochloride. While direct pharmacological data on this molecule is sparse, its structural relationship to a plethora of bioactive agents warrants a comprehensive exploration of its potential biological activities. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a theoretical framework and practical methodologies to investigate its therapeutic promise. By examining the established activities of analogous structures, we can logically infer and propose avenues for investigation, ranging from neurodegenerative diseases to oncology. This guide will detail the underlying scientific rationale, present robust experimental protocols, and offer a vision for the future of this intriguing chemical entity.

Introduction: The Piperidine Scaffold - A Privileged Structure in Pharmacology

The piperidine ring, a saturated heterocycle, is a recurring motif in a vast array of natural products and synthetic drugs.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions with biological targets. The versatility of the piperidine scaffold allows for diverse substitutions, leading to a wide spectrum of pharmacological effects. Derivatives of piperidine have been successfully developed as analgesics, antipsychotics, antihistamines, and anticancer agents, underscoring the immense potential held within this chemical class. 1-(4-Piperidyl)acetone hydrochloride, with its characteristic piperidine ring and an appended acetone functional group, presents a unique yet underexplored variation on this theme. This guide will, therefore, focus on the plausible biological activities of this compound based on the established pharmacology of its structural relatives.

Physicochemical Properties of 1-(4-Piperidyl)acetone Hydrochloride

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with molecular targets.

PropertyValueSource
Molecular Formula C8H16ClNO[2][3]
Molecular Weight 177.67 g/mol [2][3]
IUPAC Name 1-(piperidin-4-yl)propan-2-one;hydrochloride[2]
CAS Number 83929-53-7[2]
Physical Description Expected to be a solidInferred
Solubility Expected to be soluble in waterInferred from hydrochloride salt form

Potential Biological Activities and Therapeutic Targets

Based on an extensive review of structurally analogous piperidine-containing compounds, we can hypothesize several promising areas of biological activity for 1-(4-Piperidyl)acetone hydrochloride.

Acetylcholinesterase (AChE) Inhibition: A Potential Avenue for Neurodegenerative Disease Therapy

Rationale: Numerous compounds featuring a piperidine ring are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other cognitive disorders. The piperidine moiety often serves as a crucial anchor, binding to the peripheral anionic site or the catalytic active site of the enzyme.

Workflow for Investigating AChE Inhibition:

AChE_Inhibition_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation compound 1-(4-Piperidyl)acetone hydrochloride assay Ellman's Assay (AChE Activity Measurement) compound->assay Test Compound ic50 Determine IC50 Value assay->ic50 Inhibition Data selectivity Butyrylcholinesterase (BuChE) Selectivity Assay ic50->selectivity Compare with BuChE IC50 kinetics Enzyme Kinetics Study (e.g., Lineweaver-Burk plot) ic50->kinetics Determine Mechanism of Inhibition animal_model Animal Model of Cognitive Impairment (e.g., Scopolamine-induced amnesia) behavioral Behavioral Tests (e.g., Morris Water Maze) animal_model->behavioral Assess Cognitive Enhancement ex_vivo Ex Vivo Brain AChE Activity Measurement animal_model->ex_vivo Confirm Target Engagement

Caption: Workflow for evaluating the acetylcholinesterase inhibitory potential.

Experimental Protocol: Ellman's Assay for AChE Activity

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve acetylthiocholine iodide (ATCI) in the phosphate buffer to a final concentration of 10 mM.

    • Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer to a final concentration of 3 mM.

    • Prepare a stock solution of 1-(4-Piperidyl)acetone hydrochloride in the appropriate solvent (e.g., DMSO, then dilute in buffer) and create a series of dilutions.

    • Prepare a solution of AChE from a commercial source (e.g., electric eel) in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution (or vehicle control).

    • Add 50 µL of the DTNB solution.

    • Add 25 µL of the AChE solution and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anticancer Activity: Exploring Cytotoxicity and Antiproliferative Effects

Rationale: The piperidin-4-one scaffold, a close structural relative of our target compound, has been identified as a potential pharmacophore in the development of anticancer agents.[1] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Workflow for Investigating Anticancer Activity:

Anticancer_Activity_Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_mechanistic Mechanistic Studies compound 1-(4-Piperidyl)acetone hydrochloride cell_lines Panel of Cancer Cell Lines compound->cell_lines Treat Cells mtt_assay MTT or similar Viability Assay cell_lines->mtt_assay Assess Viability ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle pathway Western Blot Analysis of Key Signaling Proteins ic50->pathway

Caption: General workflow for assessing the anticancer potential of a compound.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a series of dilutions of 1-(4-Piperidyl)acetone hydrochloride in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound (or vehicle control).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Modulation of Ion Channels and Receptors: Targeting the Central Nervous System

Rationale: The piperidine nucleus is a common feature in drugs that modulate the activity of ion channels and G-protein coupled receptors (GPCRs) in the central nervous system (CNS). For instance, derivatives of 4-piperidone are precursors in the synthesis of fentanyl, a potent µ-opioid receptor agonist.[4] Furthermore, piperidine-containing molecules have been developed as NMDA receptor antagonists and T-type calcium channel blockers.[5]

Investigative Approaches:

  • Receptor Binding Assays: Utilize radioligand binding assays to determine the affinity of 1-(4-Piperidyl)acetone hydrochloride for a panel of CNS receptors (e.g., opioid, dopamine, serotonin receptors).

  • Electrophysiology: Employ patch-clamp techniques on cultured neurons or cell lines expressing specific ion channels to assess the compound's effect on ion channel activity.

  • Calcium Imaging: Use fluorescent calcium indicators to measure changes in intracellular calcium concentrations in response to the compound, which can indicate modulation of calcium channels or GPCRs that couple to calcium signaling pathways.

Future Directions and Conclusion

The therapeutic landscape is in constant need of novel chemical entities with unique pharmacological profiles. 1-(4-Piperidyl)acetone hydrochloride, while currently understudied, represents a promising starting point for drug discovery campaigns. Its simple structure and the proven track record of the piperidine scaffold suggest a high probability of discovering interesting biological activities.

The experimental workflows and protocols detailed in this guide provide a solid foundation for initiating a comprehensive investigation into the potential of this compound. Should initial screenings yield positive results, further studies, including lead optimization through medicinal chemistry, in vivo efficacy studies in relevant animal models, and detailed ADME/Tox profiling, will be necessary to fully elucidate its therapeutic potential.

The journey from a simple chemical structure to a life-saving therapeutic is long and arduous, but it begins with the systematic and scientifically rigorous exploration of compounds like 1-(4-Piperidyl)acetone hydrochloride. This guide serves as the first step on that promising path.

References

  • PubChem. 1-(4-Piperidyl)acetone hydrochloride. Available from: [Link]

  • U.S. Food and Drug Administration. 1-(4-PIPERIDYL)ACETONE HYDROCHLORIDE. Available from: [Link]

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • Wikipedia. 4-Piperidone. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. Available from: [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. Available from: [Link]

Sources

Methodological & Application

HPLC analysis of 1-(4-Piperidyl)acetone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Stability-Indicating HPLC Analysis of 1-(4-Piperidyl)acetone Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Piperidyl)acetone hydrochloride. Recognizing the challenges posed by the analyte's high polarity and weak UV chromophore, this document provides a robust protocol rooted in Hydrophilic Interaction Liquid Chromatography (HILIC). The causality behind critical experimental choices, from chromatographic mode to mobile phase composition, is thoroughly explained. The protocol is designed as a self-validating system, incorporating system suitability tests and a forced degradation study to ensure specificity, in alignment with international regulatory standards. This note serves as an essential resource for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Introduction and Analytical Rationale

1-(4-Piperidyl)acetone hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a basic piperidine ring and a ketone functional group, classifies it as a highly polar, hydrophilic molecule.[1][2] The accurate quantification of this compound is critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs).

The primary analytical challenge lies in its poor retention on conventional reversed-phase (RP-HPLC) columns.[3] In RP-HPLC, polar molecules have a low affinity for the non-polar stationary phase and tend to elute near the solvent front, leading to poor resolution and unreliable quantification.[4] While techniques like ion-pairing chromatography can enhance retention, they often introduce complexities such as long column equilibration times and incompatibility with mass spectrometry (MS).[3][5]

To overcome these limitations, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic mode. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This setup facilitates the formation of a water-enriched layer on the stationary phase surface, allowing for the retention of polar analytes via a partitioning mechanism.[6] This approach not only provides excellent retention for compounds like 1-(4-Piperidyl)acetone hydrochloride but also offers the advantage of using volatile mobile phases compatible with MS detection and enhanced sensitivity.

This application note presents a complete HILIC-UV method, validated according to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) for the Validation of Analytical Procedures.[7][8][9]

Method Development and Optimization Logic

The development of a robust analytical method follows a logical progression designed to ensure reliability and suitability for its intended purpose. The choices made at each step are critical for achieving accurate and reproducible results.

G cluster_0 Analyte Characterization cluster_1 Methodology Selection cluster_2 Validation & Verification Analyte 1-(4-Piperidyl)acetone HCl - High Polarity - Basic Piperidine Ring - Weak Ketone Chromophore Mode Chromatographic Mode Selection Analyte->Mode Polarity dictates mode Column Stationary Phase (Column) Mode->Column HILIC requires polar phase exp1 HILIC is chosen over RP-HPLC to ensure retention of the hydrophilic analyte. Mode->exp1 MobilePhase Mobile Phase Composition Column->MobilePhase Phase dictates solvent system exp2 Amide phase offers robust performance and alternative selectivity to bare silica. Column->exp2 Detector Detector Choice MobilePhase->Detector Solvents affect detection exp3 ACN/Water with a volatile buffer (Ammonium Formate) controls pH and ensures good peak shape. MobilePhase->exp3 Validation Method Validation (ICH Q2) - Specificity (Forced Degradation) - Linearity & Range - Accuracy & Precision Detector->Validation Method ready for validation exp4 UV at low wavelength (~210 nm) for the ketone carbonyl group. CAD or MS are alternatives. Detector->exp4

Caption: Logical workflow for HPLC method development.

Stationary Phase Selection

An amide-bonded stationary phase is selected for this protocol. Amide phases provide a stable, polar surface ideal for HILIC separations and often exhibit different selectivity compared to unbonded silica, offering robustness for routine analysis.[10]

Mobile Phase Composition

The mobile phase consists of acetonitrile and water, with ammonium formate added as a buffer.

  • Acetonitrile (ACN): Serves as the weak, primary organic solvent. A high concentration of ACN is necessary to promote partitioning and retention in HILIC mode.

  • Ammonium Formate Buffer: This volatile buffer serves two purposes. First, it helps control the mobile phase pH, ensuring the piperidine moiety is consistently protonated, which leads to symmetrical peak shapes. Second, its volatility makes the method fully compatible with mass spectrometry if future MS-based analysis is required.

Detector Wavelength

The ketone carbonyl group (C=O) in 1-(4-Piperidyl)acetone hydrochloride exhibits UV absorbance at low wavelengths. A detection wavelength of 210 nm is chosen to maximize sensitivity. It is crucial to use high-purity mobile phase solvents to minimize baseline noise at this low wavelength. For analytes with no UV chromophore, alternative detection methods like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) would be necessary.[5]

Experimental Protocol: HILIC-UV Method

Materials and Reagents
  • Reference Standard: 1-(4-Piperidyl)acetone hydrochloride (purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade or higher), Water (Type I, 18.2 MΩ·cm)

  • Buffer Salt: Ammonium formate (LC-MS grade)

  • Acids/Bases for Degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System UHPLC or HPLC system with a quaternary or binary pump and UV/PDA detector
Column Amide-based HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B 90:10 Acetonitrile:Water (v/v) with 10 mM Ammonium Formate
Gradient Program 95% B to 60% B over 5 minutes, hold at 60% B for 1 min, return to 95% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Detector Wavelength 210 nm
Sample Diluent 70:30 Acetonitrile:Water (v/v)
Preparation of Solutions
  • 10 mM Ammonium Formate Stock (in Water): Dissolve 63.1 mg of ammonium formate in 100 mL of Type I water.

  • Mobile Phase A: Use the 10 mM Ammonium Formate Stock directly.

  • Mobile Phase B: Add 100 mL of the 10 mM Ammonium Formate Stock to 900 mL of Acetonitrile. Mix well.

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 1-(4-Piperidyl)acetone hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

  • Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the Stock Solution to 10.0 mL with the Sample Diluent.

Method Validation Protocol

The method must be validated to demonstrate its suitability for its intended purpose, adhering to ICH Q2(R1) guidelines.[9]

System Suitability Testing

Before any analysis, the chromatographic system's performance must be verified. This is achieved by injecting the Working Standard Solution (e.g., 50 µg/mL) five times. The acceptance criteria should be established based on the requirements of the analysis.

  • Tailing Factor (Asymmetry): ≤ 1.5

  • % RSD of Peak Area: ≤ 2.0%

  • % RSD of Retention Time: ≤ 1.0%

These parameters are defined and their importance is emphasized in pharmacopeial chapters such as USP <621>.[11][12]

Specificity and Forced Degradation Study

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. A forced degradation study is the most effective way to demonstrate this.[13][14] The goal is to achieve 5-20% degradation of the active ingredient.[14]

Protocol:

  • Prepare a solution of 1-(4-Piperidyl)acetone hydrochloride at ~1.0 mg/mL.

  • Acid Hydrolysis: Mix with 1 M HCl and heat at 60 °C for 4 hours.

  • Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 8 hours. The piperidine ring is susceptible to oxidation, which may lead to N-oxide formation or other products.[15]

  • Thermal Degradation: Store the solution at 80 °C for 24 hours.

  • Photolytic Degradation: Expose the solution to light in a photostability chamber as per ICH Q1B guidelines.

  • Neutralize the acid and base-stressed samples before dilution and analysis. Analyze all stressed samples alongside an unstressed control.

  • Acceptance Criteria: The method is considered stability-indicating if the main analyte peak is resolved from all degradation product peaks (Resolution > 2.0) and maintains peak purity, as determined by a PDA detector.

Analytical Workflow Visualization

The entire analytical process, from sample receipt to final report, can be visualized to ensure clarity and consistency in execution.

Caption: Standard analytical workflow for sample analysis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary interactions with the stationary phase.2. Sample solvent stronger than the mobile phase.1. Ensure buffer concentration is adequate (10 mM). Adjust pH slightly if needed.2. Prepare samples in a diluent with an organic content similar to or weaker than the initial mobile phase.
Retention Time Drift 1. Insufficient column equilibration.2. Mobile phase composition change (evaporation).3. Column aging.1. Ensure the column is equilibrated for at least 10 column volumes with the initial mobile phase.2. Prepare fresh mobile phase daily and keep bottles capped.3. Replace the column if performance continues to degrade.
No or Low Retention 1. Incorrect mobile phase composition (too much water).2. Incorrect column installed (e.g., RP instead of HILIC).1. In HILIC, water is the strong solvent. Ensure the initial mobile phase has a high percentage of acetonitrile (e.g., >85%).2. Verify that the correct HILIC column is installed in the system.
High Baseline Noise 1. Low-quality solvents or reagents.2. Detector lamp aging.3. Contaminated system.1. Use high-purity (HPLC or LC-MS grade) solvents and fresh mobile phase.2. Check detector lamp energy and replace if necessary.3. Flush the system thoroughly with an appropriate solvent sequence.

Conclusion

The HILIC-UV method detailed in this application note provides a robust, sensitive, and reliable solution for the quantitative analysis of 1-(4-Piperidyl)acetone hydrochloride. By directly addressing the challenges of its high polarity, this method ensures excellent retention and peak shape. The inclusion of protocols for method validation and forced degradation establishes its suitability as a stability-indicating assay, making it a valuable tool for quality control and stability studies in pharmaceutical development and manufacturing.

References

  • Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities Source: PubMed URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Polar Compounds Source: SIELC Technologies URL: [Link]

  • Title: 1-(4-Piperidyl)acetone hydrochloride Source: PubChem URL: [Link]

  • Title: Hydrophilic Interaction Chromatography Applications Source: News-Medical.Net URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review Source: ResearchGate URL: [Link]

  • Title: Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt Source: ResearchGate URL: [Link]

Sources

The Synthetic Utility of 1-(4-Piperidyl)acetone Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(4-Piperidyl)acetone hydrochloride, a bifunctional molecule featuring a secondary amine within a piperidine ring and a ketone moiety, represents a highly valuable and versatile building block. Its unique structural attributes allow for sequential or orthogonal functionalization, making it a key intermediate in the synthesis of a diverse range of biologically active compounds, most notably potent analgesics such as fentanyl and its analogs.[1][2][3][4] This guide provides an in-depth exploration of the applications of 1-(4-Piperidyl)acetone hydrochloride, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.

PropertyValueReference
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
Appearance White to off-white solidGeneric MSDS
Solubility Soluble in water and methanolGeneric MSDS

Safety Precautions: 1-(4-Piperidyl)acetone hydrochloride is an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from your supplier.

Core Synthetic Applications: A Gateway to Opioid Analgesics

The primary application of 1-(4-Piperidyl)acetone hydrochloride in contemporary organic synthesis is as a precursor to 4-anilinopiperidine derivatives, which form the core scaffold of numerous potent opioid analgesics, including fentanyl, remifentanil, and their analogs. The synthetic strategy generally involves two key transformations of the 1-(4-Piperidyl)acetone moiety:

  • Reductive Amination: The ketone functionality is reacted with an aniline derivative to form an intermediate enamine or imine, which is then reduced in situ to afford the corresponding N-phenyl-1-(piperidin-4-yl)propan-2-amine.

  • N-Alkylation/N-Acylation: The secondary amine of the piperidine ring is subsequently functionalized, typically through alkylation or acylation, to introduce the desired substituent.

The hydrochloride salt form of the starting material necessitates the use of a base to liberate the free secondary amine for subsequent reactions.

Detailed Protocol 1: Synthesis of a Fentanyl Analog Precursor via Reductive Amination

This protocol details the reductive amination of 1-(4-Piperidyl)acetone hydrochloride with aniline to yield N-phenyl-1-(piperidin-4-yl)propan-2-amine, a key intermediate in the synthesis of fentanyl-like molecules.

Reaction Scheme:

G start 1-(4-Piperidyl)acetone Hydrochloride product N-phenyl-1-(piperidin-4-yl)propan-2-amine start->product 1. aniline Aniline aniline->product reagents Sodium Triacetoxyborohydride Triethylamine, Dichloroethane reagents->product 2.

Figure 1. Reductive amination of 1-(4-Piperidyl)acetone.

Materials:

  • 1-(4-Piperidyl)acetone hydrochloride

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of 1-(4-Piperidyl)acetone hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE), add triethylamine (2.2 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride and liberate the free amine.

  • Add aniline (1.1 eq) to the reaction mixture and stir for an additional 30 minutes.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-phenyl-1-(piperidin-4-yl)propan-2-amine.

Expected Yield: 75-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Detailed Protocol 2: N-Alkylation for the Synthesis of a Fentanyl Analog

This protocol describes the N-alkylation of the product from Protocol 1 with 2-phenylethyl bromide to yield a fentanyl analog.

Reaction Scheme:

G start N-phenyl-1-(piperidin-4-yl)propan-2-amine product Fentanyl Analog start->product 1. alkyl_halide 2-Phenylethyl bromide alkyl_halide->product reagents Potassium Carbonate Acetonitrile reagents->product 2.

Figure 2. N-Alkylation to form a Fentanyl analog.

Materials:

  • N-phenyl-1-(piperidin-4-yl)propan-2-amine (from Protocol 1)

  • 2-Phenylethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-phenyl-1-(piperidin-4-yl)propan-2-amine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (2.5 eq).

  • Add 2-phenylethyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired fentanyl analog.

Expected Yield: 80-90%

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanistic Insights: The Chemistry Behind the Transformations

A deeper understanding of the reaction mechanisms allows for informed optimization and troubleshooting.

Reductive Amination

The reductive amination process is a cornerstone of amine synthesis.[5][6][7][8][9]

G cluster_0 Imine/Enamine Formation (Reversible) cluster_1 Reduction Ketone 1-(4-Piperidyl)acetone Imine Imine Intermediate Ketone->Imine + Aniline Amine Aniline Imine->Ketone - Aniline Enamine Enamine Intermediate Imine->Enamine Tautomerization Water H₂O Reducer [H⁻] (from STAB) Product N-phenyl-1-(piperidin-4-yl)propan-2-amine Imine->Product + [H⁻] Enamine->Imine

Figure 3. General mechanism of reductive amination.

The reaction initiates with the nucleophilic attack of the aniline on the carbonyl carbon of the 1-(4-Piperidyl)acetone. Subsequent dehydration leads to the formation of an imine or its tautomer, an enamine. The reducing agent, sodium triacetoxyborohydride, then selectively reduces the C=N double bond of the iminium ion (the protonated imine), which is more electrophilic than the starting ketone, to furnish the final amine product. The use of a mild reducing agent like STAB is crucial to prevent the reduction of the ketone starting material.[7][9]

N-Alkylation

The N-alkylation of the piperidine nitrogen is a classic Sₙ2 reaction.[10]

G Piperidine Piperidine Nitrogen (Nucleophile) TransitionState Sₙ2 Transition State Piperidine->TransitionState AlkylHalide 2-Phenylethyl bromide (Electrophile) AlkylHalide->TransitionState Product N-Alkylated Product TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup

Figure 4. Sₙ2 mechanism for N-alkylation.

The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon atom of the 2-phenylethyl bromide. This occurs in a concerted fashion, where the carbon-nitrogen bond is formed simultaneously with the cleavage of the carbon-bromine bond. The presence of a base like potassium carbonate is essential to neutralize the hydrobromic acid byproduct and to maintain the nucleophilicity of the piperidine nitrogen.

Conclusion and Future Outlook

1-(4-Piperidyl)acetone hydrochloride is a readily accessible and highly effective building block for the synthesis of complex nitrogen-containing molecules. Its application in the construction of potent opioid analgesics highlights its significance in medicinal chemistry. The protocols and mechanistic discussions provided herein serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this versatile intermediate. Future applications may see the development of novel catalysts and reaction conditions to further enhance the efficiency and sustainability of these transformations, as well as the exploration of this scaffold in the synthesis of other classes of bioactive compounds.

References

  • Valdez, C. A., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250. [Link]

  • Valdez, C. A., et al. (2014). An efficient, optimized synthesis of fentanyl and related analogs. OSTI.GOV. [Link]

  • Gupta, P. K., et al. (2013). A Convenient One-Pot Synthesis of Fentanyl. ResearchGate. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-583. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. [Link]

  • ReactionFlash. Reductive Amination. [Link]

  • Chapman, K. T., & Ripka, W. C. (1987). A general method for the synthesis of N-substituted piperidin-4-ones. The Journal of Organic Chemistry, 52(11), 2280-2282. [Link]

Sources

Application Notes & Protocols for 1-(4-Piperidyl)acetone Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(4-Piperidyl)acetone hydrochloride as a key pharmaceutical intermediate. It details its chemical properties, synthesis and purification protocols, analytical characterization methods, and critical applications in medicinal chemistry. The protocols are designed with an emphasis on scientific causality, ensuring that each step is understood in the context of the overall synthetic strategy. Safety and handling procedures are also outlined to ensure best laboratory practices.

Introduction and Significance

1-(4-Piperidyl)acetone, and its hydrochloride salt, is a versatile heterocyclic building block of significant interest in pharmaceutical development.[1][2][3] The core structure, featuring a piperidine ring substituted with an acetonyl group, presents two key reactive sites: the secondary amine of the piperidine ring and the ketone of the acetone moiety. This dual functionality allows for a wide range of subsequent chemical modifications, making it an invaluable scaffold for constructing more complex molecular architectures.

The piperidine motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability.[4][5] 1-(4-Piperidyl)acetone hydrochloride serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs), including but not limited to, acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases and certain classes of potent analgesics.[6][7]

Chemical and Physical Properties

A summary of the key properties of 1-(4-Piperidyl)acetone hydrochloride is provided below.

PropertyValueSource
IUPAC Name 1-(piperidin-4-yl)propan-2-one;hydrochloridePubChem[1]
Molecular Formula C₈H₁₆ClNOPubChem[1][2]
Molecular Weight 177.67 g/mol PubChem[1][2]
CAS Number 83929-53-7PubChem[1]
Appearance Typically a white to off-white solidGeneral Knowledge
Parent Compound 1-(Piperidin-4-yl)propan-2-one (CAS: 106140-41-4)PubChem[1][8]

Synthesis and Purification Protocols

The synthesis of 1-(4-Piperidyl)acetone hydrochloride is typically achieved via a multi-step process, starting from pyridine-based precursors. The general strategy involves the synthesis of 1-(4-Pyridyl)acetone, followed by the reduction of the aromatic pyridine ring to a piperidine ring, and finally, conversion to the hydrochloride salt.

Diagram: Overall Synthetic Workflow

Synthetic_Workflow A 4-Methylpyridine + Acetic Anhydride B 1-(4-Pyridyl)acetone A->B Acetylation/ Rearrangement [1] C 1-(4-Piperidyl)acetone (Free Base) B->C Catalytic Hydrogenation (e.g., PtO₂, H₂) D 1-(4-Piperidyl)acetone HCl (Final Product) C->D Salt Formation (HCl in Ethanol)

Caption: Synthetic pathway from 4-methylpyridine to the target hydrochloride salt.

Protocol 2.1: Synthesis of Precursor, 1-(4-Pyridyl)acetone

This protocol is adapted from established literature procedures for the synthesis of 4-pyridinyl-2-propanone.[9]

Step-by-Step Methodology:

  • Reaction Setup: To a flask containing 10 g of 4-methylpyridine and 32.75 g of acetic anhydride at room temperature, add 1 ml of acetyl chloride dropwise over 5-10 minutes.

  • Heating: Warm the solution to 50°C and maintain for 6-16 hours. The reaction mixture will typically turn dark.

  • Quenching: Cool the mixture to 0°C and carefully add 100 mL of ethanol dropwise. Stir for 1 hour after the addition is complete.

  • Reflux: Heat the mixture to reflux for 4-12 hours to ensure complete reaction.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in 100-150 mL of methylene chloride. Wash the organic layer twice with 50 mL portions of saturated sodium carbonate solution.

  • Drying and Concentration: Dry the methylene chloride layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Add toluene to the residue and remove any excess 4-methylpyridine via azeotropic distillation under reduced pressure to yield the product, 1-(4-Pyridyl)acetone.

Expertise & Causality:

  • Acetyl Chloride: Acts as a catalyst to initiate the reaction sequence, which proceeds through a Dakin-West type reaction mechanism.

  • Ethanol Quench & Reflux: The addition of ethanol serves to quench excess acetic anhydride by forming ethyl acetate. The subsequent reflux ensures the hydrolysis of any intermediates.

  • Sodium Carbonate Wash: This basic wash is critical for neutralizing any remaining acetic acid and acetyl chloride, preventing degradation of the product and facilitating a clean extraction.

  • Azeotropic Distillation: Toluene forms a low-boiling azeotrope with 4-methylpyridine, allowing for its efficient removal at a lower temperature than its normal boiling point, thus purifying the final product.

Protocol 2.2: Reduction of Pyridine Ring to Piperidine

This is a standard protocol for the catalytic hydrogenation of a pyridine ring.

Step-by-Step Methodology:

  • Catalyst Loading: In a hydrogenation vessel (e.g., a Parr shaker), charge a solution of 1-(4-Pyridyl)acetone (1 equivalent) in a suitable solvent like ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Carbon (Rh/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction: Agitate the mixture at room temperature or with gentle heating (e.g., 40-50°C) until hydrogen uptake ceases (typically 12-24 hours).

  • Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-Piperidyl)acetone free base.

Expertise & Causality:

  • Catalyst Choice: PtO₂ is a highly effective and common catalyst for pyridine reduction. Acetic acid as a solvent can accelerate the reaction by protonating the pyridine nitrogen, making the ring more susceptible to reduction.

  • Celite Filtration: The catalyst is pyrophoric and extremely fine. Filtering through Celite provides a safe and effective way to remove it completely from the reaction mixture.

Protocol 2.3: Formation of the Hydrochloride Salt

This protocol converts the oily or solid free base into a more stable, crystalline, and easily handleable hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1-(4-Piperidyl)acetone free base from Protocol 2.2 in a minimal amount of a suitable solvent, such as absolute ethanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl, or HCl in ethanol/ether) dropwise with stirring until the solution becomes acidic (check with pH paper).

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold solvent (the same one used for dissolution) to remove impurities. Dry the product under vacuum to obtain pure 1-(4-Piperidyl)acetone hydrochloride.

Expertise & Causality:

  • Anhydrous Conditions: Using anhydrous solvents (like absolute ethanol) is preferred to prevent the incorporation of water into the crystal lattice of the salt.

  • Cooling: Precipitation is often more efficient at lower temperatures, leading to a higher recovery yield of the final product.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized intermediate, a combination of analytical techniques should be employed.

Diagram: Analytical Validation Workflow

Analytical_Workflow start Synthesized 1-(4-Piperidyl)acetone HCl hplc HPLC Analysis Purity Assay Method: RP-HPLC Detector: CAD/ELSD [19] Mobile Phase: ACN/H₂O with Ion-Pairing Agent start->hplc nmr NMR Spectroscopy ¹H & ¹³C NMR Structure Confirmation Solvent: D₂O or DMSO-d₆ start->nmr ms Mass Spectrometry Molecular Weight Verification Method: ESI-MS Expected Ion: [M+H]⁺ for free base start->ms pass Product Confirmed (Meets Specification) hplc->pass nmr->pass ms->pass

Caption: A typical workflow for the analytical validation of the final product.

Recommended Analytical Methods
TechniquePurposeProtocol Details & Expected Results
¹H & ¹³C NMR Structural ConfirmationSolvent: D₂O or DMSO-d₆. Expected ¹H Signals: Peaks corresponding to the piperidine ring protons (CH₂, NH), the methylene bridge (CH₂), and the methyl group (CH₃) of the acetone moiety. Expected ¹³C Signals: Resonances for the ketone carbonyl, and the distinct carbons of the piperidine and side chain.
Mass Spectrometry (MS) Molecular Weight VerificationMethod: Electrospray Ionization (ESI). The free base (C₈H₁₅NO, MW: 141.21) should be observed. Expected Ion: [M+H]⁺ at m/z ≈ 142.22.
HPLC Purity AssessmentSince the compound lacks a strong UV chromophore, detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) are required.[10][11] Column: C18 reverse-phase. Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent like heptafluorobutyric acid (HFBA) to aid retention.[11]
FTIR Functional Group IDExpected Peaks: C=O stretch (ketone) around 1715 cm⁻¹, N-H stretch (secondary amine salt) broad peak around 2700-3000 cm⁻¹.

Applications in Drug Development

The utility of 1-(4-Piperidyl)acetone hydrochloride stems from its identity as a bifunctional scaffold, enabling diverse synthetic elaborations.

Diagram: Role as a Pharmaceutical Scaffold

Drug_Scaffold Intermediate 1-(4-Piperidyl)acetone HCl Ketone Ketone Moiety (-C(O)CH₃) Intermediate->Ketone offers site for C-C bond formation Amine Secondary Amine (-NH- in ring) Intermediate->Amine offers site for N-C bond formation Rxn1 Reductive Amination Ketone->Rxn1 Rxn2 N-Alkylation / N-Arylation Amine->Rxn2 Class1 Opioid Analgesics (e.g., Fentanyl Precursors) [15] Rxn1->Class1 Class3 Other CNS Agents Rxn1->Class3 Class2 AChE Inhibitors [10] Rxn2->Class2 Rxn2->Class3

Caption: Synthetic utility of the intermediate's functional groups in drug design.

  • Modification of the Ketone: The ketone functional group is a versatile handle for chain extension. It can readily undergo reactions such as:

    • Reductive Amination: To introduce new amine-containing substituents, a common strategy for building ligands for CNS targets.

    • Aldol Condensation: To form α,β-unsaturated ketones, which are precursors for various heterocyclic systems.

    • Wittig Reaction: To convert the ketone into an alkene for further functionalization.

  • Modification of the Piperidine Nitrogen: The secondary amine is readily functionalized.

    • N-Alkylation/Acylation: Introduction of various alkyl, aryl, or acyl groups to modulate the molecule's polarity, lipophilicity, and receptor binding affinity. This is a key step in the synthesis of many piperidine-containing drugs.[6][12] For example, attaching a benzyl group is a common strategy.[13][14]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this and any chemical intermediate. Information is compiled from representative safety data sheets (SDS).[15][16][17]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is required.

  • Handling:

    • Avoid all personal contact, including inhalation of dust or vapors.[15]

    • Prevent dust formation. Use non-sparking tools.

    • Wash hands thoroughly after handling.[15][17]

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Keep container tightly closed in a dry, cool, and well-ventilated place.[16][17]

    • Store locked up or in an area accessible only to authorized personnel.

    • Incompatible Materials: Strong oxidizing agents, strong bases.[16]

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[17]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation occurs.[16]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16][17]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[16][17]

References

  • Synthesis of 1-(4-pyridinyl)-2-propanone. PrepChem.com. [Link]

  • 1-(4-Piperidyl)acetone hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(4-PIPERIDYL)ACETONE HYDROCHLORIDE. Global Substance Registration System (GSRS). [Link]

  • Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof.
  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Organic Syntheses. [Link]

  • Method for preparing 4-piperidyl piperidine.
  • 4-Piperidone. Wikipedia. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC, National Center for Biotechnology Information. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Update on analytical methods for toxic pyrrolizidine alkaloids. ResearchGate. [Link]

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. ResearchGate. [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]

  • Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. PMC, National Center for Biotechnology Information. [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed, National Center for Biotechnology Information. [Link]

Sources

The Strategic Application of 1-(4-Piperidyl)acetone Hydrochloride in Medicinal Chemistry: A Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, the piperidine scaffold holds a privileged position, being a core structural motif in a multitude of approved pharmaceuticals.[1] This guide focuses on a particularly versatile derivative, 1-(4-Piperidyl)acetone hydrochloride (also known as 1-(piperidin-4-yl)propan-2-one hydrochloride[2]), a key intermediate for the synthesis of compounds with significant potential in medicinal chemistry, particularly in the development of opioid receptor modulators.[3][4]

This document provides an in-depth exploration of the applications of 1-(4-Piperidyl)acetone hydrochloride, detailing its role in the synthesis of advanced intermediates and outlining a comprehensive, field-proven protocol for its utilization in the synthesis of N-aryl-4-acetonylpiperidines, precursors to novel 4-anilidopiperidine analogs.[3]

Application Notes: A Versatile Scaffold for Opioid Modulators

The 4-anilidopiperidine framework is a cornerstone in the development of potent opioid analgesics, most notably represented by fentanyl and its numerous analogs.[3][4] The strategic disassembly of these complex molecules reveals key precursor fragments, and it is in this context that 1-(4-Piperidyl)acetone hydrochloride emerges as a valuable starting material. Its utility lies in the presence of a reactive ketone and a secondary amine within a piperidine ring, offering two points for chemical modification.

The primary application of 1-(4-Piperidyl)acetone hydrochloride is in the synthesis of N-substituted-4-acetonylpiperidines through reductive amination.[5][6] This reaction allows for the introduction of a diverse range of aryl or heteroaryl groups onto the piperidine nitrogen, creating a library of compounds for structure-activity relationship (SAR) studies. The resulting N-aryl-4-acetonylpiperidines are advanced intermediates that can be further elaborated to mimic the core structure of potent opioid receptor ligands.[3][4]

The acetone side chain provides a handle for subsequent chemical transformations, such as conversion to an amino group, which can then be acylated to complete the 4-anilidopiperidine pharmacophore. This strategic approach enables the exploration of novel chemical space around this critical pharmacophore, with the potential to discover new analgesics with improved therapeutic profiles.

Experimental Protocols: Synthesis of N-Phenyl-4-acetonylpiperidine

This section provides a detailed, step-by-step methodology for the reductive amination of 1-(4-Piperidyl)acetone hydrochloride with aniline. This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Protocol: Reductive Amination of 1-(4-Piperidyl)acetone hydrochloride with Aniline

This procedure details the synthesis of N-phenyl-1-(piperidin-4-yl)propan-2-amine, a key intermediate for 4-anilidopiperidine analogs. The reaction proceeds via the formation of an imine intermediate between the ketone of 1-(4-Piperidyl)acetone hydrochloride and aniline, which is then reduced in situ.[5][7]

Materials:

Reagent/SolventFormulaM.W.CAS No.
1-(4-Piperidyl)acetone hydrochlorideC₈H₁₆ClNO177.6783929-53-7
AnilineC₆H₇N93.1362-53-3
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2
Triethylamine (TEA)C₆H₁₅N101.19121-44-8
Saturated sodium bicarbonate solutionNaHCO₃84.01144-55-8
Magnesium sulfate, anhydrousMgSO₄120.377487-88-9

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(4-Piperidyl)acetone hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to form a suspension.

  • Base Addition: Cool the suspension in an ice bath and add triethylamine (TEA) (1.1 eq) dropwise. Stir the mixture for 15-20 minutes to neutralize the hydrochloride salt and form the free base of 1-(4-Piperidyl)acetone.

  • Aniline Addition: Add aniline (1.05 eq) to the reaction mixture and allow it to stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Add this suspension portion-wise to the reaction mixture, maintaining the temperature below 25 °C.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-phenyl-4-acetonylpiperidine.

Causality Behind Experimental Choices:

  • Triethylamine: The hydrochloride salt of the starting material must be neutralized to the free base for it to be nucleophilic enough to react with the aniline. Triethylamine is a common, non-nucleophilic base suitable for this purpose.

  • Sodium Triacetoxyborohydride: This is a mild and selective reducing agent for imines and is preferred over stronger reducing agents like sodium borohydride, which could potentially reduce the ketone functionality.[6]

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the imine intermediate and reduce the reaction yield. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is recommended.

Visualizations

Synthetic Pathway Diagram

Synthetic_Pathway start 1-(4-Piperidyl)acetone hydrochloride intermediate N-Phenyl-4-acetonylpiperidine (Intermediate) start->intermediate Reductive Amination (NaB(OAc)3H, TEA, DCM) aniline Aniline aniline->intermediate final_product Potential Opioid Receptor Modulators intermediate->final_product Further Functionalization Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 1. Add 1-(4-Piperidyl)acetone HCl and anhydrous DCM to flask prep2 2. Cool in ice bath and add TEA prep1->prep2 prep3 3. Add aniline and stir prep2->prep3 react1 4. Add NaB(OAc)3H suspension prep3->react1 react2 5. Stir overnight at room temperature react1->react2 workup1 6. Quench with NaHCO3 solution react2->workup1 workup2 7. Extract with DCM workup1->workup2 workup3 8. Dry, concentrate, and purify workup2->workup3

Caption: Step-by-step workflow for the reductive amination protocol.

Conclusion

1-(4-Piperidyl)acetone hydrochloride is a strategically important building block in medicinal chemistry. Its application in the synthesis of N-substituted-4-acetonylpiperidines provides a robust platform for the development of novel compounds, particularly those targeting the opioid system. The protocol detailed herein offers a reliable and reproducible method for researchers to access these valuable intermediates, paving the way for the discovery of next-generation therapeutics.

References

  • Bagley, J. R., et al. (1991). Evolution of the 4-anilidopiperidine class of opioid analgesics. Medicinal Research Reviews, 11(4), 403-436.
  • United Nations Office on Drugs and Crime. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. [Link]

  • U.S. Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. [Link]

  • United Nations Economic and Social Council. (2024). Note by the Secretariat on the proposed scheduling of 4-piperidone and 1-boc-4-piperidone. [Link]

  • Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(5), 968-974.
  • Gallicchio, M., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 24(13), 10834.
  • Organic Syntheses. (1941). 2,4-DIMETHYLQUINOLINE. Organic Syntheses, 21, 34.
  • Role of Fentanyl Precursors. (n.d.). [Link]

  • Saify, Z. S., et al. (1999). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • The Drug Enforcement Administration. (n.d.). Emerging Synthetic Fentanyl Analogs. [Link]

  • Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • Artamkina, G. A., et al. (2006). Preparation of N-arylpiperazines and other N-aryl compounds from aryl bromides as scaffolds. Tetrahedron Letters, 47(51), 9141-9145.
  • Kiricojevic, V. D., et al. (2002). Synthesis of 4-carboxy-4-anilidopiperidine derivatives. Journal of the Serbian Chemical Society, 67(12), 793-802.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • PubChem. (n.d.). 1-(4-Piperidyl)acetone hydrochloride. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Gupta, P. K., et al. (2009). Method for the preparation of fentanyl. U.S.
  • Qin, Y., & Zhong, W. (2022). Concise total synthesis of opioids. Organic Chemistry Frontiers, 9(10), 2825-2830.
  • Zhang, W., et al. (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. Molecules, 29(21), 5019.
  • Patil, S. B., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Journal of the Indian Chemical Society, 100(9), 101109.
  • Ivanović, J., et al. (2017). Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands. Journal of the Serbian Chemical Society, 82(2), 145-155.
  • Zhai, H., et al. (2015). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 20(10), 17918-17931.
  • The Drug Enforcement Administration. (2022). Designation of 4-Piperidone as a List I Chemical. Federal Register, 87(184), 57853-57858.

Sources

Application Note: Strategic Synthesis via Reductive Amination of 1-(4-Piperidyl)acetone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 1-(4-Piperidyl)acetone hydrochloride. The focus is on the strategic application of reductive amination to synthesize N-substituted 1-(4-Piperidyl)acetone derivatives, which are valuable scaffolds in medicinal chemistry. This document outlines the underlying chemical principles, provides detailed, field-proven protocols, and discusses methods for reaction monitoring and product characterization, ensuring scientific integrity and reproducibility.

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2][3] 1-(4-Piperidyl)acetone hydrochloride is a key building block, offering a reactive ketone functionality tethered to a piperidine core. This structure is primed for modifications, most notably through reductive amination, to generate diverse libraries of compounds for screening and lead optimization.[4][5]

Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds.[6][7] It proceeds through the formation of an imine or iminium ion intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine.[8][9] This one-pot approach is often preferred over direct alkylation of amines due to better control over the degree of substitution and reduced side reactions.[9]

This guide will provide a detailed protocol for a representative reductive amination reaction using 1-(4-Piperidyl)acetone hydrochloride and a primary amine, employing sodium triacetoxyborohydride as the reducing agent.

Core Principles: The Mechanism of Reductive Amination

The reductive amination of 1-(4-Piperidyl)acetone hydrochloride with a primary amine (R-NH₂) proceeds in two main stages within a single pot:

  • Imine Formation: The amine nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetone moiety. This is followed by dehydration to form an imine intermediate. The reaction is typically acid-catalyzed to facilitate the dehydration step.

  • Reduction: A reducing agent, in this case, sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine to a secondary amine. NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the starting ketone.[9]

Reductive_Amination_Mechanism

Safety and Handling Precautions

3.1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling any of the reagents mentioned in this protocol.

3.2. Chemical Hazards:

  • 1-(4-Piperidyl)acetone hydrochloride: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[10][11] Handle in a well-ventilated area or a fume hood.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is also corrosive and can cause severe skin and eye damage. Handle in a dry, inert atmosphere.

  • Primary Amines: Many primary amines are flammable, corrosive, and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • Solvents (e.g., Dichloromethane, Methanol): These are volatile and flammable organic solvents. Dichloromethane is a suspected carcinogen. Handle these solvents exclusively in a fume hood.[12][13]

3.3. Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted reducing agent carefully under controlled conditions.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the reaction of 1-(4-Piperidyl)acetone hydrochloride with a generic primary amine.

4.1. Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Molar Equivalent
1-(4-Piperidyl)acetone hydrochloride177.671.01.0
Primary Amine (R-NH₂)-1.11.1
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.51.5
Dichloromethane (DCM)---
Triethylamine (TEA)101.191.11.1
Saturated Sodium Bicarbonate Solution---
Anhydrous Magnesium Sulfate---

4.2. Reaction Setup:

Reaction_Setup

4.3. Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-(4-Piperidyl)acetone hydrochloride (1.0 mmol).

  • Add dichloromethane (10 mL) and stir to dissolve.

  • Add the primary amine (1.1 mmol) to the solution.

  • Add triethylamine (1.1 mmol) dropwise. The triethylamine is added to neutralize the hydrochloride salt and facilitate the reaction.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • In a separate dry vial, weigh out sodium triacetoxyborohydride (1.5 mmol).

  • Add the sodium triacetoxyborohydride to the reaction mixture in portions over 10 minutes. Note: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours.

4.4. Reaction Monitoring:

The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[14][15][16]

  • TLC System:

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v). The polarity can be adjusted based on the polarity of the product.

  • Procedure:

    • Prepare a TLC plate with three lanes: one for the starting material (SM), one for a co-spot (SM and reaction mixture), and one for the reaction mixture (RM).

    • Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the RM and co-spot lanes.

    • Spot a solution of the starting 1-(4-Piperidyl)acetone hydrochloride on the SM and co-spot lanes.

    • Develop the plate in the chosen mobile phase.

    • Visualize the plate under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for amines).[17]

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared from the RM lane, and a new, typically less polar, product spot is observed.

4.5. Workup and Purification:

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL). Caution: Gas evolution may occur.

  • Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Product Characterization

The purified product should be characterized to confirm its identity and purity.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show the disappearance of the characteristic singlet for the acetone methyl group in the starting material and the appearance of new signals corresponding to the protons of the newly formed N-alkyl group and a new signal for the methine proton adjacent to the nitrogen.

  • ¹³C NMR: The carbon NMR will confirm the absence of the ketone carbonyl carbon (typically around 208 ppm) and the appearance of new signals for the carbons of the N-alkyl group.

5.2. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compound, matching the calculated exact mass.

5.3. Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the strong C=O stretching frequency of the ketone in the starting material (around 1715 cm⁻¹).

Conclusion

This application note provides a detailed and scientifically grounded framework for the successful execution of reductive amination reactions using 1-(4-Piperidyl)acetone hydrochloride. The provided protocol, along with the guidelines for reaction monitoring and product characterization, offers a reliable starting point for the synthesis of diverse N-substituted piperidine derivatives. By understanding the underlying principles and adhering to the safety precautions, researchers can effectively utilize this versatile building block in their drug discovery and development endeavors.

References

  • PubChem. (n.d.). 1-(4-Piperidyl)acetone hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Van Niel, M. B., et al. (1999). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 42(12), 2087-2104. Retrieved from [Link]

  • Wünsch, B., et al. (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(5), 324-336. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1-(4-PIPERIDYL)ACETONE HYDROCHLORIDE. Retrieved from [Link]

  • Gong, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3435-3438. Retrieved from [Link]

  • Seeberger, P. H. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Retrieved from [Link]

  • Beller, M., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 12(14), 3110-3115. Retrieved from [Link]

  • MG Chemicals. (2025, November 7). Safety Data Sheet: Acetone. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]

  • Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1251-1253. Retrieved from [Link]

  • Supporting Information for a relevant synthesis. (n.d.). Retrieved from a generic university repository example link.
  • LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Beller, M., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 12(14), 3110-3115. Retrieved from [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Reductive Amination. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Patil, S. A., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Aridoss, G., & La, S. K. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chemical Science Transactions, 3(2), 717-721. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Li, J., et al. (2016). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Scientific Reports, 6, 26324. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • Pyka, A., & Bober, K. (2013). Detection Progress of Selected Drugs in TLC. The Scientific World Journal, 2013, 960472. Retrieved from [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.).
  • EP2399907A1 - [1,4']Bipiperidinyl-1'-carbonyl chloride - Google Patents. (n.d.).

Sources

Derivatization Strategies for the Bioanalysis of 1-(4-Piperidyl)acetone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract: The quantitative analysis of 1-(4-Piperidyl)acetone hydrochloride in biological matrices presents significant analytical challenges due to its polarity, low volatility, and poor chromatographic performance in its native form. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound to enable robust and sensitive bioanalysis. We detail multiple field-proven strategies targeting the molecule's secondary amine and ketone functional groups, including acylation and silylation for Gas Chromatography-Mass Spectrometry (GC-MS), as well as fluorescent labeling for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Each strategy is accompanied by a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and guidelines for bioanalytical method validation in accordance with regulatory standards.

Introduction

1-(4-Piperidyl)acetone, a piperidine derivative, is a compound of interest in pharmaceutical research and forensic analysis.[1][2] Its hydrochloride salt form ensures aqueous solubility but also imparts properties—high polarity and negligible volatility—that complicate its direct measurement in biological fluids like plasma or urine. Direct injection onto standard gas chromatography (GC) columns is unfeasible due to thermal degradation, while liquid chromatography (LC) methods often suffer from poor retention on conventional reversed-phase columns and low ionization efficiency in mass spectrometry (MS).

Chemical derivatization overcomes these analytical hurdles by covalently modifying the analyte's functional groups. This process can dramatically improve the analyte's physicochemical properties to make it amenable to a specific analytical platform.[3] The primary goals of derivatizing 1-(4-Piperidyl)acetone are:

  • To Increase Volatility and Thermal Stability: Essential for GC-based analysis, this is achieved by masking polar functional groups.

  • To Enhance Chromatographic Resolution: Derivatization reduces polarity, leading to better peak shape and retention on standard GC or LC columns.

  • To Improve Detection Sensitivity: By introducing a fluorophore for fluorescence detection or an electron-capturing group for electron capture detection (ECD) in GC, sensitivity can be increased by several orders of magnitude.

  • To Enhance Mass Spectrometric Response: Modifying the molecule can improve its ionization efficiency and generate characteristic fragments, aiding in structural confirmation and quantification.[4]

This guide provides detailed protocols for the derivatization of 1-(4-Piperidyl)acetone, transforming it into a form suitable for high-sensitivity bioassays.

Chemical Principles of Derivatization

The structure of 1-(4-Piperidyl)acetone contains two key functional groups that serve as targets for derivatization: a secondary amine within the piperidine ring and a ketone group. The choice of derivatization strategy depends on which functional group is targeted and the intended analytical technique.

G cluster_molecule 1-(4-Piperidyl)acetone cluster_labels Reactive Functional Groups mol amine Secondary Amine (Target for Acylation, Silylation, Fluorescent Labeling) ketone Ketone (Target for Oximation, Hydrazone Formation)

Figure 1: Structure and key functional groups of 1-(4-Piperidyl)acetone.

Before derivatization, it is often necessary to neutralize the hydrochloride salt to its free base form. This is typically achieved by adding a suitable base (e.g., triethylamine, pyridine, or potassium carbonate) during the sample extraction or derivatization step.[5]

Derivatization Strategies & Method Selection

The selection of a derivatization strategy is dictated by the available instrumentation and the required sensitivity of the bioassay. The overall analytical workflow involves sample extraction from the biological matrix, derivatization of the analyte, and subsequent instrumental analysis.

G cluster_analysis Instrumental Analysis start Biological Sample (Plasma, Urine) extraction Sample Preparation (LLE or SPE) start->extraction derivatization Derivatization (Analyte Modification) extraction->derivatization gcms GC-MS derivatization->gcms Acylation Silylation Oximation hplc HPLC-FLD / LC-MS derivatization->hplc Fluorescent Labeling

Figure 2: General workflow for the bioanalysis of 1-(4-Piperidyl)acetone.

Strategy 1: Acylation of the Secondary Amine for GC-MS

Acylation involves the reaction of the secondary amine with an acylating agent, typically a highly fluorinated acid anhydride like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[6][7] This reaction replaces the active hydrogen on the nitrogen with an acyl group, forming a stable, volatile, and less polar amide derivative suitable for GC-MS analysis.[8][9] The fluorine atoms significantly enhance sensitivity when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.

Strategy 2: Silylation of the Secondary Amine for GC-MS

Silylation is one of the most common derivatization techniques for GC analysis.[10] It replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group.[6] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[11] The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction, especially for hindered amines.[12] Silyl derivatives are more volatile and thermally stable than their parent compounds.[10] A critical requirement for this method is the complete absence of water, as silylating reagents are readily hydrolyzed.[11]

Strategy 3: Oximation of the Ketone Group for GC-MS

This strategy targets the ketone functional group. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the ketone to form a stable oxime derivative.[13] This method is highly specific for carbonyl compounds and yields derivatives with excellent chromatographic properties and high sensitivity for ECD and NCI-MS detection. This can be performed in conjunction with amine derivatization for a dual-derivatized molecule if required.

Strategy 4: Fluorescent Labeling for HPLC-FLD/MS

For highly sensitive quantification using HPLC with fluorescence detection, a fluorescent tag must be attached to the molecule. Reagents like 7-nitrobenz-2-oxa-1,3-diazole fluoride (NBD-F) and dansyl chloride are known to react with secondary amines to produce highly fluorescent derivatives.[14] The resulting derivatives are analyzed by reversed-phase HPLC, offering excellent sensitivity and selectivity.

StrategyTarget GroupReagent ExampleTechniqueAdvantagesDisadvantages
Acylation Secondary AmineTFAA, PFPAGC-MSStable derivatives, excellent volatility, enhances ECD/NCI-MS response.[6]Reagents and byproducts can be corrosive.[6]
Silylation Secondary AmineBSTFA + TMCSGC-MSForms volatile and thermally stable derivatives, common and effective.[10]Reagents and derivatives are highly moisture-sensitive.[10][11]
Oximation KetonePFBHAGC-MSHighly specific for carbonyls, excellent ECD/NCI-MS sensitivity.[13]Does not modify the polar amine group.
Fluorescent Labeling Secondary AmineNBD-F, Dansyl-ClHPLC-FLD/MSExtremely high sensitivity, high selectivity.[14]Derivative stability can be light-sensitive, reaction times can vary.

Table 1: Comparison of common derivatization strategies for 1-(4-Piperidyl)acetone.

Detailed Experimental Protocols

Safety Precaution: All work should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Pre-analytical Sample Preparation (Plasma)

This protocol describes a general liquid-liquid extraction (LLE) procedure to isolate the analyte from plasma.

  • To 200 µL of plasma sample in a polypropylene tube, add the internal standard.

  • Add 100 µL of 1 M sodium carbonate buffer (pH 9.5) to basify the sample. Vortex for 30 seconds.

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes, then centrifuge at 4000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dry residue is now ready for derivatization.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS

G reactant1 1-(4-Piperidyl)acetone (Free Base) product N-TFA-1-(4-Piperidyl)acetone reactant1->product + reactant2 TFAA reactant2->product (Acylation) Ethyl Acetate, 60°C

Figure 3: Acylation of 1-(4-Piperidyl)acetone with TFAA.

Reagents:

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Pyridine (optional, as catalyst)

Procedure:

  • Reconstitute the dried sample extract from step 4.1.7 in 50 µL of ethyl acetate.

  • Add 50 µL of TFAA. For slow reactions, 10 µL of pyridine can be added as a catalyst.[5][9]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.[15]

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the final residue in 100 µL of a suitable solvent (e.g., ethyl acetate or isooctane) for GC-MS injection.

Protocol 2: Silylation with BSTFA + 1% TMCS for GC-MS

G reactant1 1-(4-Piperidyl)acetone (Free Base) product N-TMS-1-(4-Piperidyl)acetone reactant1->product + reactant2 BSTFA + 1% TMCS reactant2->product (Silylation) Acetonitrile, 70°C

Sources

Application Note: Strategic Use of 1-(4-Piperidyl)acetone Hydrochloride in the Synthesis of Novel Piperidine-Azole Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Scaffolds

The escalating prevalence of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global public health.[1][2] Pathogens such as Candida albicans and Aspergillus species are responsible for life-threatening diseases, particularly in immunocompromised individuals.[1] The azole class of drugs, which function by inhibiting the 14α-demethylase enzyme in the ergosterol biosynthesis pathway, remains a cornerstone of antifungal therapy.[1][3] However, their efficacy is increasingly undermined by resistance.[2] This has catalyzed a search for new molecular architectures that can overcome existing resistance mechanisms.

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous pharmacologically active compounds.[4][5] Its incorporation into antifungal agents, often as a hybrid with an azole moiety, has proven to be a highly effective strategy for developing potent new therapies.[1][6] This application note provides a detailed technical guide on the strategic use of 1-(4-Piperidyl)acetone hydrochloride (CAS: 83929-53-7), a versatile and bifunctional building block, for the synthesis of next-generation piperidine-azole antifungal candidates. We will elucidate the causality behind synthetic choices and provide robust, field-tested protocols for researchers in drug discovery and development.

Physicochemical Properties & Safe Handling of 1-(4-Piperidyl)acetone Hydrochloride

A thorough understanding of the starting material is fundamental to successful and safe synthesis.

Table 1: Physicochemical Properties of 1-(4-Piperidyl)acetone Hydrochloride

Property Value Source
CAS Number 83929-53-7 [7][8]
Molecular Formula C₈H₁₆ClNO [7]
Molecular Weight 177.67 g/mol [7]
IUPAC Name 1-(piperidin-4-yl)propan-2-one;hydrochloride [7]
Boiling Point 220.8°C at 760 mmHg [8]

| Flash Point | 90.3°C |[8] |

Causality of Use: The Hydrochloride Salt

The compound is supplied as a hydrochloride salt to enhance its stability and shelf-life. As a solid, it is less susceptible to degradation compared to the free base, which is an oil. For most synthetic applications targeting the piperidine nitrogen, the amine must be deprotonated to its nucleophilic free base form. This is a critical first step detailed in the protocols below.

Safety and Handling Precautions

Handling 1-(4-Piperidyl)acetone hydrochloride requires adherence to standard laboratory safety protocols. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not detailed in the provided search results, general safety practices for similar piperidine and acetone derivatives should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or potential vapors.[9]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[9]

  • First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention. If ingested, seek immediate medical attention.[9]

  • Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material into a suitable container for disposal.[9]

Synthetic Rationale & Strategic Pathways

1-(4-Piperidyl)acetone is a bifunctional molecule, offering two distinct points for chemical modification: the secondary amine of the piperidine ring and the ketone of the acetone side chain. This duality allows for the creation of diverse molecular libraries from a single precursor.

  • N-Alkylation of the Piperidine Ring: The secondary amine is a strong nucleophile (after deprotonation) and is the most common site for introducing the azole-containing fragment or other diversity elements.[4][10] This is the primary strategy for creating piperidine-azole hybrids.

  • Modification of the Ketone: The ketone can be transformed via reactions such as reductive amination, allowing for the introduction of a second amine functionality and further diversification.[11][12]

The overarching strategy involves coupling the piperidine core with a pre-synthesized azole-containing electrophile, a common and effective approach in constructing complex antifungal molecules.[1][13]

G start 1-(4-Piperidyl)acetone Hydrochloride freebase 1-(4-Piperidyl)acetone (Free Base) start->freebase Base (e.g., NaHCO₃) n_alkylation N-Alkylation freebase->n_alkylation reductive_amination Reductive Amination freebase->reductive_amination product1 Piperidine-Azole Hybrid (Antifungal Candidate) n_alkylation->product1 Purification product2 Diamino-Piperidine Derivative reductive_amination->product2 Purification azole_frag Azole-Containing Electrophile (e.g., R-Br) azole_frag->n_alkylation amine_reductant Amine (R₂NH) + Reducing Agent amine_reductant->reductive_amination

Figure 1: High-level synthetic strategies originating from 1-(4-Piperidyl)acetone.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and understanding.

Protocol 1: Synthesis of an N-Arylmethyl-Piperidine-Azole Hybrid

This protocol details the N-alkylation of the piperidine core with a representative azole-containing electrophile. This is a foundational reaction for creating potent antifungal hybrids that target the fungal cell's ergosterol biosynthesis.[1][6]

Step A: Free-Basing of 1-(4-Piperidyl)acetone Hydrochloride

  • Rationale: The nucleophilicity of the piperidine nitrogen is masked by the hydrochloride salt. A mild aqueous base is used to deprotonate the ammonium salt, liberating the free amine for subsequent reaction.

  • Procedure:

    • Dissolve 1.0 eq of 1-(4-Piperidyl)acetone hydrochloride in deionized water (10 mL per gram of starting material).

    • Transfer the solution to a separatory funnel.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases and the aqueous layer is basic (pH > 8, check with pH paper).

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(4-piperidyl)acetone as a free base, which is typically an oil. Proceed immediately to the next step.

Step B: N-Alkylation with an Azole-Containing Electrophile

  • Rationale: This step forms the crucial C-N bond linking the piperidine and azole moieties. A non-nucleophilic base is used to scavenge the HBr generated during the reaction, driving it to completion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction.[10]

  • Materials:

    • 1-(4-Piperidyl)acetone (free base from Step A)

    • Azole electrophile (e.g., 1-(bromomethyl)-2,4-dichlorobenzene or a similar pre-synthesized azole fragment) (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert nitrogen atmosphere, add the 1-(4-piperidyl)acetone free base (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Add anhydrous DMF (15 mL per gram of free base). Stir the suspension for 15 minutes at room temperature.

    • Add the azole electrophile (1.1 eq) to the stirred suspension.

    • Heat the reaction mixture to 70°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

Step C: Work-up and Purification

  • Rationale: This sequence removes the inorganic base and DMF solvent, isolating the crude product for final purification by column chromatography.

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 25 mL) to remove residual DMF, followed by brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil/solid via flash column chromatography (Silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-substituted piperidine-azole product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[14][15]

Protocol 2: Reductive Amination of the Ketone Moiety

This protocol demonstrates the conversion of the ketone into a secondary amine, providing an alternative vector for molecular diversification.

  • Rationale: Reductive amination is a robust method for forming C-N bonds that avoids the over-alkylation issues common with direct alkylation of amines.[12][16] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for this transformation, as it does not readily reduce the ketone starting material but efficiently reduces the intermediate iminium ion formed in situ.[16][17]

  • Materials:

    • 1-(4-Piperidyl)acetone (free base)

    • Primary amine (e.g., Benzylamine) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE)

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve the 1-(4-piperidyl)acetone free base (1.0 eq) and benzylamine (1.2 eq) in DCE (20 mL per gram of ketone).

    • Add a few drops of glacial acetic acid to catalyze imine formation. Stir for 30 minutes at room temperature.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature and monitor by TLC (typically 12-24 hours).

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired diamino-piperidine derivative.

G cluster_0 Protocol 1 Workflow: N-Alkylation A1 Dissolve 1-(4-Piperidyl)acetone HCl in Water A2 Add NaHCO₃ (aq) to pH > 8 A1->A2 A3 Extract with DCM (3x) A2->A3 A4 Dry & Concentrate A3->A4 A5 Free Base (Oil) A4->A5 B1 Combine Free Base, K₂CO₃, and DMF under N₂ A5->B1 B2 Add Azole-Electrophile (R-Br) B1->B2 B3 Heat to 70°C (Monitor by TLC) B2->B3 B4 Reaction Complete B3->B4 C1 Quench with Water, Extract with EtOAc B4->C1 C2 Wash with Water & Brine C1->C2 C3 Dry & Concentrate C2->C3 C4 Purify via Column Chromatography C3->C4 C5 Final Product: Piperidine-Azole Hybrid C4->C5

Figure 2: Step-by-step workflow for the N-alkylation protocol.

Conclusion

1-(4-Piperidyl)acetone hydrochloride is a strategically valuable precursor for the synthesis of novel antifungal agents. Its dual functionality allows for the development of diverse chemical libraries through well-established synthetic transformations like N-alkylation and reductive amination. The protocols provided herein offer reliable and reproducible methods for leveraging this building block in the rational design of piperidine-azole hybrids. By understanding the chemical principles behind each step, from initial deprotonation to final purification, researchers can efficiently construct and explore new molecular entities in the urgent and ongoing fight against fungal disease.

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine.
  • Xu, Z., et al. (n.d.). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. PMC - NIH.
  • ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Xu, Z., et al. (2025). Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans.
  • Mao, Z., et al. (2025). Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans. PubMed.
  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • PubChem. (n.d.). 1-(4-Piperidyl)acetone hydrochloride.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Rani, M., et al. (2017). Synthesis, Characterization and Antibacterial Evaluation of Some Azole Derivatives.
  • ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • ACS Publications. (n.d.). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans.
  • Royal Society of Chemistry. (n.d.). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole.
  • IJAR, et al. (n.d.). SYNTHESIS OF AZOLE DERIVATIVES AND ITS IMPACT ON ANTIMICROBIAL PROPERTIES.
  • Myers, A. (n.d.). Myers Chem 115.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ResearchGate. (2016). Metal Complex Derivatives of Azole: a Study on Their Synthesis, Characterization, and Antibacterial and Antifungal Activities.
  • Fisher Scientific. (2021). 4-Piperidone monohydrate hydrochloride SAFETY DATA SHEET.
  • The Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Guidechem. (n.d.). Clorhidrato de 1-(4-piperidil)acetona 83929-53-7 wiki.
  • Wikipedia. (n.d.). Reductive amination.
  • The Organic Chemistry Tutor. (2025).
  • Actylis Lab Solutions. (2024). SAFETY DATA SHEET.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Sadalge, P. R., et al. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science.
  • PubMed. (2024). Synthesis and antifungal activity of novel piperidinyl thiazole derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(4-Piperidyl)acetone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-Piperidyl)acetone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate.

Introduction: The Importance of Purity

1-(4-Piperidyl)acetone hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts in subsequent synthetic steps. This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols to achieve high-purity 1-(4-Piperidyl)acetone hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of 1-(4-Piperidyl)acetone hydrochloride in a question-and-answer format.

Q1: My crude 1-(4-Piperidyl)acetone hydrochloride is an oil or a sticky solid and won't crystallize. What's causing this and how can I fix it?

A: This is a common issue often caused by the presence of residual solvents, starting materials, or non-crystalline byproducts.

  • Causality: The piperidine moiety can be prone to oxidation, and residual solvents can act as an "anti-solvent," preventing proper crystal lattice formation. The hydrochloride salt is also hygroscopic and can absorb atmospheric moisture, leading to an oily appearance.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. For high-boiling solvents like DMF or DMSO, azeotropic distillation with a lower-boiling solvent like toluene may be necessary.

    • Acid-Base Extraction: Perform an acid-base extraction to remove neutral or acidic impurities. Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities. Subsequently, basify the aqueous layer with a suitable base (e.g., NaOH or K2CO3) to a pH of >12 to precipitate the free base, which can then be extracted with an organic solvent. Bubbling dry HCl gas through the organic solution or adding a solution of HCl in an anhydrous solvent (like ether or isopropanol) will precipitate the desired hydrochloride salt.

    • Trituration: If the material is a thick oil, try triturating it with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexanes. This can often induce crystallization by washing away soluble impurities.

Q2: I'm observing significant peak tailing during HPLC analysis of my purified product. What is the cause and how can I improve the peak shape?

A: Peak tailing for piperidine derivatives on reverse-phase HPLC is frequently caused by the interaction of the basic piperidine nitrogen with residual acidic silanol groups on the silica-based stationary phase.

  • Causality: The protonated piperidine cation can interact ionically with deprotonated silanol groups, leading to a secondary retention mechanism that causes the peak to tail.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a competing base or an ion-pairing agent to the mobile phase.

      • Acidic Modifier: Increase the concentration of trifluoroacetic acid (TFA) or formic acid in your mobile phase (e.g., to 0.1-0.2%). This will protonate the silanol groups and minimize the ionic interaction.

      • Ion-Pairing Agent: For more persistent tailing, an ion-pairing agent like heptafluorobutyric acid (HFBA) can be used.

    • Column Selection: Use a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is more resistant to basic compounds.

    • pH Adjustment: Ensure the mobile phase pH is low enough (typically < 3) to keep the piperidine fully protonated and the silanol groups neutral.

Q3: My purified 1-(4-Piperidyl)acetone hydrochloride has a yellowish or brownish tint. What are these colored impurities and how can I remove them?

A: The discoloration is likely due to oxidation of the piperidine ring or the presence of polymeric byproducts formed during the synthesis.

  • Causality: Piperidines can be susceptible to air oxidation, especially if exposed to light and heat. Aldol condensation of the acetone moiety can also lead to colored impurities.

  • Troubleshooting Steps:

    • Recrystallization with Activated Charcoal: Dissolve the crude product in a suitable hot solvent (see Section: Experimental Protocols) and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the solution to cool and crystallize.

    • Column Chromatography: While less ideal for the hydrochloride salt, the free base can be purified by column chromatography on silica gel. It is crucial to add a basic modifier like triethylamine (0.1-1%) to the eluent to prevent streaking and irreversible adsorption. After purification, the free base can be converted back to the hydrochloride salt.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Recrystallization from a Mixed Solvent System (Isopropanol/Acetone)

This is often an effective method for obtaining high-purity crystalline material.

Materials:

  • Crude 1-(4-Piperidyl)acetone hydrochloride

  • Isopropanol (IPA), reagent grade

  • Acetone, reagent grade

  • Erlenmeyer flask

  • Hotplate/stirrer

  • Magnetic stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude 1-(4-Piperidyl)acetone hydrochloride in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely. The goal is to create a saturated solution at high temperature.

  • Once dissolved, slowly add acetone dropwise to the hot solution until a slight turbidity (cloudiness) persists. This indicates that the solution is supersaturated.

  • Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation: Comparison of Purification Methods
Purification MethodTypical Yield (%)Purity (by HPLC, %)Key AdvantagesKey Disadvantages
Recrystallization (IPA/Acetone)70-85>99.0High purity, removes colored impurities.Potential for yield loss in mother liquor.
Acid-Base Extraction80-95>95.0Good for initial cleanup of neutral/acidic impurities.May not remove structurally similar basic impurities.
Column Chromatography (of free base)60-80>98.5Effective for a wide range of impurities.Requires conversion to and from the free base; potential for product loss on the column.

Visualization of Purification Workflow

Logical Flow for Purification Troubleshooting

Purification_Troubleshooting Crude Crude 1-(4-Piperidyl)acetone hydrochloride (Oil/Sticky Solid) SolventRemoval Thorough Solvent Removal (Reduced Pressure, Azeotrope) Crude->SolventRemoval AcidBase Acid-Base Extraction SolventRemoval->AcidBase If impurities persist Trituration Trituration (e.g., with Diethyl Ether) SolventRemoval->Trituration If oily FreeBase Isolate Free Base AcidBase->FreeBase Recrystallization Recrystallization (e.g., IPA/Acetone) Trituration->Recrystallization SaltFormation Convert to HCl Salt FreeBase->SaltFormation Discolored Discolored Product? SaltFormation->Discolored PureProduct Pure Crystalline Product (>99% Purity) Recrystallization->PureProduct Discolored->Recrystallization No Charcoal Recrystallize with Activated Charcoal Discolored->Charcoal Yes Charcoal->Recrystallization

Caption: Troubleshooting workflow for purification.

Recrystallization Process Flow

Recrystallization_Process Start Start with Crude Product Dissolve Dissolve in Minimum Hot Isopropanol Start->Dissolve AddAcetone Add Acetone Dropwise to Cloud Point Dissolve->AddAcetone Redissolve Add Hot Isopropanol to Clarify AddAcetone->Redissolve Cool Slow Cooling to Room Temperature Redissolve->Cool IceBath Cool in Ice Bath (≥30 min) Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Acetone Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Technical Support Center: Synthesis of 1-(4-Piperidyl)acetone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Piperidyl)acetone hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation and control of impurities. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the integrity and quality of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-(4-Piperidyl)acetone hydrochloride, providing explanations and actionable solutions.

Q1: My final product of 1-(4-Piperidyl)acetone hydrochloride has a low yield and appears oily or discolored. What are the likely causes?

A1: A low yield accompanied by an undesirable physical appearance often points to incomplete reactions or the presence of significant impurities. Several factors could be at play:

  • Incomplete Grignard Reaction: The initial reaction between 4-piperidineacetonitrile and methylmagnesium bromide is moisture-sensitive. Any residual water in your glassware or solvents will quench the Grignard reagent, reducing the yield of the desired imine intermediate.[1]

  • Incomplete Hydrolysis: The subsequent hydrolysis of the imine intermediate to the ketone is crucial.[2] Insufficient acid or reaction time can leave unreacted imine, which can be unstable and contribute to discoloration.

  • Side Reactions: The presence of unreacted starting materials or the formation of byproducts can interfere with the crystallization of the final hydrochloride salt, leading to an oily product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and use anhydrous solvents for the Grignard reaction.

  • Optimize Hydrolysis: Monitor the hydrolysis step by Thin Layer Chromatography (TLC) to ensure the complete disappearance of the imine intermediate. Adjust the concentration of hydrochloric acid and reaction time as needed.

  • Purification: If the product is oily, consider purification by column chromatography before precipitation of the hydrochloride salt.

Q2: My NMR spectrum shows unexpected peaks alongside the signals for 1-(4-Piperidyl)acetone. What could these impurities be?

A2: The presence of unexpected peaks in your NMR spectrum is a clear indication of impurities. Based on the typical synthesis route, several common impurities can be identified:

  • Unreacted 4-Piperidineacetonitrile: If the Grignard reaction did not go to completion, you might see signals corresponding to the starting nitrile.

  • Intermediate Imine: Incomplete hydrolysis will result in the presence of the 1-(4-piperidyl)acetonimine intermediate.[3]

  • N-Oxide of 1-(4-Piperidyl)acetone: The piperidine nitrogen is susceptible to oxidation, especially if the reaction mixture is exposed to air for extended periods or if oxidizing agents are inadvertently present.[4][5][6]

Analytical Approach to Identification:

A combination of analytical techniques can help confirm the identity of these impurities.[7][8][9]

  • ¹H NMR: Compare the spectrum of your product with the known spectra of the starting material and the final product. The imine intermediate will have a characteristic C=N-H proton signal. The N-oxide will show a downfield shift of the protons adjacent to the nitrogen.

  • LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for separating and identifying impurities. The mass-to-charge ratio (m/z) of each peak can help in determining the molecular weight of the impurities.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 1-(4-Piperidyl)acetone hydrochloride.

Q1: What are the most common impurities in the synthesis of 1-(4-Piperidyl)acetone hydrochloride and how are they formed?

A1: The most common impurities are process-related and can be categorized based on the two main stages of the synthesis: the Grignard reaction and the hydrolysis of the imine.

Table 1: Common Impurities and their Formation

ImpurityStructureFormation Pathway
4-Piperidineacetonitrile(Structure of starting material)Unreacted starting material from an incomplete Grignard reaction.
1-(4-Piperidyl)acetonimine(Structure of imine intermediate)Incomplete hydrolysis of the imine formed after the Grignard reaction.[2]
1-(4-Piperidyl)acetone N-oxide(Structure of N-oxide)Oxidation of the piperidine nitrogen. This can occur during the reaction or on storage if exposed to air or oxidizing conditions.[4][5][6][10][11]
Dimeric Impurities(Structure of a possible dimer)Self-condensation of the product or intermediates, although less common, can occur under certain conditions.[12]

Diagram 1: Synthetic Pathway and Formation of Key Impurities

G cluster_impurities Impurity Formation A 4-Piperidineacetonitrile C Imine Intermediate A->C Grignard Reaction F Unreacted 4-Piperidineacetonitrile A->F Incomplete Reaction B Methylmagnesium bromide B->C D 1-(4-Piperidyl)acetone C->D Hydrolysis (H3O+) G Unreacted Imine C->G Incomplete Hydrolysis E 1-(4-Piperidyl)acetone Hydrochloride D->E HCl H N-Oxide Impurity D->H Oxidation

Caption: Synthetic route to 1-(4-Piperidyl)acetone hydrochloride and points of impurity formation.

Q2: How can I prevent the formation of N-oxide impurities during the synthesis?

A2: The formation of N-oxides is a common issue with tertiary amines like piperidine derivatives.[4][5][6] Prevention is key to obtaining a pure product.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Ensure that no oxidizing agents are present in the reaction mixture. Be mindful of the purity of your reagents.

  • Control Temperature: Exothermic reactions can sometimes accelerate oxidation. Maintain proper temperature control throughout the synthesis.

  • Storage: Store the final product in a tightly sealed container, protected from light and air.

Q3: What are the recommended analytical methods for routine purity checks of 1-(4-Piperidyl)acetone hydrochloride?

A3: For routine purity analysis, a combination of chromatographic and spectroscopic methods is recommended for a comprehensive assessment.[8][9][13][14]

Recommended Analytical Workflow:

Diagram 2: Analytical Workflow for Purity Assessment

G A Sample of 1-(4-Piperidyl)acetone HCl B TLC Analysis (Initial Screening) A->B E NMR Spectroscopy (Structural Confirmation) A->E C HPLC-UV (Quantification of Impurities) B->C If impurities detected D LC-MS (Identification of Impurities) C->D For unknown peaks F Purity Report C->F D->F E->F

Caption: A typical analytical workflow for assessing the purity of the synthesized compound.

Experimental Protocols:

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of ammonia to prevent tailing.

    • Visualization: UV light (254 nm) and staining with potassium permanganate.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

    • Detection: UV at 210 nm.

    • Purpose: To quantify the purity and the percentage of each impurity.

Q4: What is the most effective method for purifying crude 1-(4-Piperidyl)acetone hydrochloride?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the main impurities are present in small amounts, recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol/acetone) can be effective.[15][16]

  • Column Chromatography: For crude products with significant amounts of impurities, purification of the free base by column chromatography over silica gel is recommended before converting it to the hydrochloride salt. A solvent system similar to the one used for TLC can be employed.

  • Acid-Base Extraction: An aqueous workup with acid-base extractions can help remove non-basic impurities before the final crystallization.

By understanding the potential impurities and implementing the appropriate analytical and purification strategies, you can consistently synthesize high-purity 1-(4-Piperidyl)acetone hydrochloride.

References

  • Synthesis method of 1-methyl-4- (4-piperidinyl)
  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents.
  • Synthesis - The Royal Society of Chemistry. (URL not available)
  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Available from: [Link]

  • PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF - European Patent Office - EPO. Available from: [Link]

  • 1-(4-Piperidyl)acetone hydrochloride | C8H16ClNO | CID 3019491 - PubChem. Available from: [Link]

  • WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents.
  • Bipiperidinyl-1'-Carbonyl Chloride - European Patent Office - EP 2399907 A1 - Googleapis.com.
  • 1-(4-PIPERIDYL)ACETONE HYDROCHLORIDE - gsrs. Available from: [Link]

  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents.
  • Complete Monograph Methods - Merck Millipore. (URL not available)
  • Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC - NIH. Available from: [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) - Master Organic Chemistry. Available from: [Link]

  • Hydrolysis of imines to give ketones (or aldehydes) - Master Organic Chemistry. Available from: [Link]

  • Reactions-of-Grignard-Reagents-with-Carbonyl-Compound-Unexpected-Observations.pdf - ResearchGate. Available from: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (URL not available)
  • Grignard Reaction of Nitriles EXPLAINED! - YouTube. Available from: [Link]

  • US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents.
  • (e)-4-hexen-1-ol - Organic Syntheses Procedure. Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. Available from: [Link]

  • 20.7: Chemistry of Nitriles. Available from: [Link]

  • Rearrangement of Some Piperidine N-Oxides to Hexahydro-1,2-oxazepines1 | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central. Available from: [Link]

  • Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Available from: [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. Available from: [Link]

  • Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents - ResearchGate. Available from: [Link]

  • Pharmaceutical Impurity Analysis Overview - Chemass. (URL not available)
  • The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. Available from: [Link]

  • 1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride | C14H20ClNO | CID 197939. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 1-(4-Piperidyl)acetone Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Piperidyl)acetone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. The information is presented in a direct question-and-answer format to address specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs) - Strategic Overview

This section addresses high-level strategic questions regarding the synthesis of 1-(4-Piperidyl)acetone.

Q1: What are the primary synthetic strategies for preparing the 1-(4-Piperidyl)acetone core structure?

There are several viable routes, each with distinct advantages and challenges. The two most common strategies involve either building the acetone sidechain onto a pre-formed piperidine ring or constructing the piperidine ring from acyclic precursors. However, for laboratory-scale synthesis, alkylation of a 4-substituted piperidine derivative is often the most direct approach.

A common and effective method involves the alkylation of an N-protected 4-piperidone.[1] This strategy provides excellent control over regioselectivity. An alternative, though sometimes lower-yielding, approach could involve the direct alkylation of a piperidine derivative with an appropriate acetone synthon.[2] A less common but feasible industrial method starts from a pyridine derivative, such as 4-chloropyridine, which is condensed with ethyl acetoacetate, followed by hydrolysis, decarboxylation, and subsequent reduction (hydrogenation) of the pyridine ring.[3][4]

Table 1: Comparison of Primary Synthetic Routes

Synthetic StrategyStarting MaterialsKey StepsAdvantagesDisadvantages
Alkylation of N-Protected 4-Piperidone N-Boc-4-piperidone, Acetone equivalent (e.g., lithiated acetone dimethylhydrazone)1. Enolate/Hydrazone formation2. Alkylation3. Hydrolysis4. N-deprotectionHigh regioselectivity, well-established chemistry, good for complex derivatives.Multi-step process, requires protecting groups, potentially expensive reagents.
Pyridine-Based Route 4-Chloropyridine, Ethyl acetoacetate1. Condensation2. Hydrolysis/Decarboxylation3. Catalytic HydrogenationInexpensive starting materials, suitable for large-scale production.[3]Hydrogenation can be challenging and require specialized equipment; potential for side reactions.
Q2: Why is protecting the piperidine nitrogen (N-protection) a critical consideration?

The secondary amine of the piperidine ring is a nucleophile, just like the enolate or other carbanionic species you might generate on the ring. During an alkylation step, if the nitrogen is unprotected, it can compete with the desired C-alkylation, leading to the formation of N-alkylated byproducts.[5] In the presence of excess alkylating agent, this can even lead to the formation of a quaternary ammonium salt, which complicates purification and reduces the yield of the desired product.

Common protecting groups for this purpose include Benzyl (Bn), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz). The choice of protecting group depends on the overall synthetic plan, as their removal (deprotection) requires different conditions (e.g., hydrogenolysis for Bn/Cbz, strong acid for Boc).[6]

Q3: What is the standard procedure for converting the free base of 1-(4-Piperidyl)acetone to its hydrochloride salt, and what are the common pitfalls?

Once the free base is isolated and purified, it is converted to the hydrochloride salt to improve its stability, crystallinity, and handling properties.

The general procedure involves dissolving the purified free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or a mixture of ethanol and ether.[7] Then, a solution of hydrogen chloride (HCl) in an anhydrous solvent (e.g., HCl in ether or HCl in methanol) is added dropwise, or anhydrous HCl gas is bubbled through the solution until precipitation is complete.[8][9]

Common Pitfalls:

  • Oiling Out: The product may separate as an oil instead of a crystalline solid if the solvent is not optimal or if impurities are present. If this occurs, try scratching the inside of the flask, adding a seed crystal, or changing the solvent system to one with lower polarity.

  • Hygroscopic Product: The hydrochloride salt can be hygroscopic. It is crucial to perform the filtration and drying under an inert, dry atmosphere (e.g., nitrogen or argon) and to store the final product in a desiccator.

  • Formation of Dihydrochloride: While less common for this specific molecule, if other basic sites were present, adding excess HCl could lead to multiple protonations. Stoichiometric control is important.

Part 2: Troubleshooting and Yield Optimization Guide

This section provides solutions to specific experimental problems.

Problem Area 1: Low or No Product Formation

Q: My reaction has stalled, or my TLC/GC-MS analysis shows only starting material. What are the first things to check?

A: This issue almost always points to a problem with reagents or reaction conditions.

  • Reagent Purity and Integrity:

    • Base: If using a strong base like NaH or n-BuLi, ensure it has not been deactivated by exposure to air or moisture.[5][10] For organometallic reagents, titration is recommended before use.

    • Solvents: Anhydrous conditions are paramount for most enolate-based alkylations. Ensure solvents have been properly dried and are handled under an inert atmosphere (nitrogen or argon).[11]

    • Starting Materials: Verify the purity of your piperidine derivative and alkylating agent. Impurities can quench the base or interfere with the reaction.

  • Inert Atmosphere: Oxygen can quench anionic intermediates. Ensure your reaction vessel was properly purged with an inert gas before adding reagents.[8]

  • Temperature Control: Many alkylation reactions are highly exothermic or require low temperatures to prevent side reactions.[10] Ensure your cooling bath is at the correct temperature and that additions are done slowly to maintain control.

Problem Area 2: Complex Product Mixture and Impurity Formation

Q: My crude product shows multiple spots on TLC, and the yield of the desired product is low. What are the likely side reactions?

A: A complex mixture indicates a lack of selectivity. The primary culprits are usually N-alkylation, poly-alkylation, or side reactions of the acetone synthon.

  • Side Product: N-Alkylated Piperidine: As discussed in FAQ Q2, this arises from the piperidine nitrogen reacting with the alkylating agent.

    • Solution: Employ an N-protecting group (e.g., Boc). Alternatively, if using an unprotected piperidine, use the piperidine itself as the base and the limiting reagent, or use a slow-addition technique for the alkylating agent to maintain a high concentration of the piperidine starting material relative to the alkylating agent.[5]

  • Side Product: Di-alkylation: This can occur if the product itself can be deprotonated and react with another molecule of the alkylating agent.

    • Solution: Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture at a controlled temperature. Quench the reaction once TLC or GC-MS indicates the consumption of the starting material.

  • Side Product: Impurities from Acetone: Acetone can undergo self-condensation (aldol reaction) under basic conditions. If using acetone directly, this is a significant risk.

    • Solution: Use a more stable acetone equivalent, such as an acetone enamine, enol ether, or a masked acetone synthon like acetone dimethylhydrazone.

Troubleshooting Flowchart: Diagnosing Low Yield

Below is a decision tree to help diagnose the root cause of low reaction yield.

G Start Low Yield Observed CheckReagents 1. Verify Reagent Quality (Purity, Anhydrous Solvents, Active Base) Start->CheckReagents CheckConditions 2. Review Reaction Conditions (Inert Atmosphere, Temperature Control) CheckReagents->CheckConditions TLC_Analysis 3. Analyze Crude Product (TLC, GC-MS, NMR) CheckConditions->TLC_Analysis SM_Only Result: Mostly Starting Material TLC_Analysis->SM_Only Is starting material dominant? Complex_Mix Result: Complex Mixture (Multiple Spots) TLC_Analysis->Complex_Mix Is the mixture complex? Solution_SM Action: - Re-dry solvents. - Use fresh/titrated base. - Increase reaction time/temp cautiously. SM_Only->Solution_SM Solution_Mix Action: - Consider N-protection. - Optimize stoichiometry & addition rate. - Use a different acetone synthon. Complex_Mix->Solution_Mix

Caption: Troubleshooting flowchart for low yield.

Problem Area 3: Work-up and Purification Challenges

Q: I am forming a stable emulsion during aqueous work-up. How can I break it?

A: Emulsions are common when dealing with amine compounds.

  • Solution 1 (Brine): Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

  • Solution 2 (Solvent): Add a small amount of a different organic solvent, sometimes a more polar one like ethyl acetate, which can alter the interfacial tension.

  • Solution 3 (Filtration): In stubborn cases, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help break the emulsion.

Q: My final product is difficult to purify by column chromatography. What conditions are recommended?

A: The basicity of the piperidine nitrogen can cause the compound to streak on silica gel.

  • Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or ammonia in methanol to your hexane/ethyl acetate or dichloromethane/methanol mobile phase will neutralize the acidic sites on the silica gel, resulting in much sharper peaks and better separation.

Part 3: Experimental Protocol and Data

This section provides a representative protocol for one of the common synthetic routes.

Protocol: Synthesis via N-Boc-4-piperidone

This multi-step protocol is illustrative. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

G Step1 Step 1: Alkylation React N-Boc-4-piperidone with an acetone enolate equivalent (e.g., from 2-bromopropene and t-BuLi) to form the protected alcohol. Step2 Step 2: Oxidation Oxidize the tertiary alcohol to the ketone using an appropriate oxidizing agent (e.g., Dess-Martin periodinane). Step1->Step2 Isolate intermediate Step3 Step 3: Deprotection & Salt Formation Remove the Boc protecting group with strong acid (e.g., TFA or HCl in dioxane) to yield the final hydrochloride salt. Step2->Step3 Isolate intermediate

Caption: General workflow for the N-Boc-4-piperidone route.

Step 1: Alkylation of N-Boc-4-piperidone

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C.

  • In a separate flask, generate the acetone enolate equivalent. For example, react 2-bromopropene (1.1 eq) with tert-butyllithium (2.2 eq) in anhydrous THF at -78 °C.

  • Slowly transfer the enolate solution to the piperidone solution via cannula.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol intermediate by column chromatography.

Step 2: Oxidation to the Ketone

  • Dissolve the alcohol intermediate (1.0 eq) from Step 1 in anhydrous dichloromethane.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate. Purify the N-Boc-1-(4-piperidyl)acetone by column chromatography.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified product from Step 2 in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Add a 4M solution of HCl in 1,4-dioxane (2-3 eq) dropwise with stirring.

  • A white precipitate should form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under high vacuum to yield 1-(4-Piperidyl)acetone hydrochloride.[6][7]

Table 2: Common Solvents and Their Properties in Synthesis [12]

SolventBoiling Point (°C)PolarityKey Considerations
Tetrahydrofuran (THF) 66Polar AproticExcellent for organometallic reactions; must be anhydrous; can form peroxides.
Dichloromethane (DCM) 40Polar AproticGood for extractions and chromatography; relatively low boiling point.
Acetonitrile (MeCN) 82Polar AproticGood for N-alkylation reactions[5]; must be anhydrous.
Toluene 111NonpolarCan be used for azeotropic removal of water; higher boiling point.
Diethyl Ether 35NonpolarCommon for extractions and crystallization/precipitation of salts; highly volatile and flammable.

Part 4: Analytical Characterization

Q: How can I confirm the identity and purity of my final product?

A: A combination of chromatographic and spectroscopic methods is essential.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of fractions during column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile impurities in the crude reaction mixture.[13]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. As the target molecule lacks a strong UV chromophore, methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) may be required for accurate quantification.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product and identifying any impurities. The hydrochloride salt will show a broad signal for the N-H proton, and adjacent protons may show coupling to it. Common solvent impurities can be identified using established chemical shift tables.[12][15]

By understanding the underlying chemical principles, anticipating common pitfalls, and systematically troubleshooting issues as they arise, you can significantly improve the yield and purity of your 1-(4-Piperidyl)acetone hydrochloride synthesis.

References

  • GSRDS. 1-(4-PIPERIDYL)ACETONE HYDROCHLORIDE. Accessed January 22, 2026. [Link]

  • Various Authors. Procedure for N-alkylation of Piperidine? ResearchGate. Published March 16, 2017. [Link]

  • McQuillin, F. J., and Robinson, R. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. 1968. [Link]

  • Garey, K. Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Marshall Digital Scholar. 2013. [Link]

  • Google Patents. CN103848779A - Preparation method of 1-(4-pyridyl) acetone. Accessed January 22, 2026.
  • Google Patents. US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. Accessed January 22, 2026.
  • PubChem. 1-(4-Piperidyl)acetone hydrochloride. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Accessed January 22, 2026.
  • Ramesh, S., et al. Alkylation Strategy on piperidine-4 carboxylate. ResearchGate. Published January 2012. [Link]

  • Ministry of the Environment, Government of Japan. Detailed Outline of the Japan Environment Agency’s ‘Strategic Environmental Measurement Study of Endocrine Disruptors’ (SPEED’98). Accessed January 22, 2026. [Link]

  • European Patent Office. PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF. Accessed January 22, 2026. [Link]

  • Google Patents. CN112624950A - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Accessed January 22, 2026.
  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine. Accessed January 22, 2026.
  • D'hooghe, M., et al. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Molecules. 2014. [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016. [Link]

  • PubChem. 1-Acetylpiperidine. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]

  • Organic Syntheses. Bicyclo[3.3.0]octane-2,6-dione. Accessed January 22, 2026. [Link]

  • Reddy, K., et al. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Published January 2013. [Link]

  • Google Patents. US2919275A - Purification of piperazine. Accessed January 22, 2026.
  • Griffin, P., and M. Furst. Update on analytical methods for toxic pyrrolizidine alkaloids. ResearchGate. Published January 2020. [Link]

  • Organic Syntheses. 1-BENZYLPIPERAZINE. Accessed January 22, 2026. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Accessed January 22, 2026. [Link]

  • Organic Syntheses. 6-IODO-1-HEXENE. Accessed January 22, 2026. [Link]

  • Clonagen. 1_(4_piperidyl)acetone hydrochloride 1_(4_piperidyl)acetone h. Accessed January 22, 2026. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Accessed January 22, 2026. [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010. [Link]

  • Szymańska, R., et al. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation. Plant Methods. 2023. [Link]

  • Smith, K., et al. A synthetic route to 1-(4-boronobenzyl)- 1H -pyrrole. ResearchGate. Published January 2002. [Link]

  • Al-Sayah, M., et al. Determination of residual acetone and acetone related impurities in drug product intermediates prepared as Spray Dried Dispersions (SDD) using gas chromatography with headspace autosampling (GCHS). ResearchGate. Published January 2017. [Link]

  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. 1993. [Link]

Sources

Technical Support Center: 1-(4-Piperidyl)acetone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Piperidyl)acetone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges and understand the degradation pathways of this compound. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: My analytical results for 1-(4-Piperidyl)acetone hydrochloride are inconsistent, showing a decreasing peak area over time. What could be happening?

A1: Inconsistent analytical results, particularly a diminishing peak area in chromatographic analysis (e.g., HPLC), strongly suggest that your compound is degrading under your specific experimental or storage conditions. 1-(4-Piperidyl)acetone hydrochloride contains a secondary amine within the piperidine ring and a ketone functional group, both of which can be susceptible to degradation.[1] It is critical to establish the stability profile of the molecule. The most effective way to diagnose this is by conducting a forced degradation study, which intentionally exposes the compound to various stress conditions to identify potential degradation pathways and products.[2][3][4]

Q2: What are the most probable degradation pathways for 1-(4-Piperidyl)acetone hydrochloride?

A2: While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer likely pathways based on its functional groups—the piperidine ring and the acetone side chain.

  • Oxidation: The secondary amine nitrogen on the piperidine ring is a primary site for oxidation.[1] This can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents. The most common oxidative pathway for piperidine and its derivatives involves hydrogen abstraction, which can lead to the formation of an imine (e.g., 1-(2,3,4,5-tetrahydropyridin-4-yl)acetone) or, under certain conditions, N-nitrosation if sources of nitrous acid are present.[5][6][7][8] Further oxidation could potentially lead to ring-opening products.[6][7][8]

  • Hydrolysis: The molecule itself does not contain groups highly susceptible to hydrolysis, like esters or amides. However, the stability can be pH-dependent, and extreme pH conditions during formulation or analysis could catalyze unforeseen reactions.[9]

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate free-radical degradation pathways.[10] Studies on piperidine have shown that OH-initiated photo-oxidation is a significant degradation route, proceeding via hydrogen abstraction from both C-H and N-H bonds.[5][8]

  • Thermal Degradation: High temperatures can promote complex degradation reactions. While the molecule lacks a highly labile group like a carboxylic acid for easy decarboxylation, the overall structure can decompose under significant thermal stress.[11][12]

Q3: How should I properly store 1-(4-Piperidyl)acetone hydrochloride and its solutions to minimize degradation?

A3: To ensure maximum stability:

  • Solid Form: Store the solid hydrochloride salt in a tightly sealed container, protected from light and moisture, at a controlled, cool temperature (refrigerated conditions, 2-8°C, are recommended).

  • Solutions: Solutions are generally less stable than the solid material. It is best practice to prepare solutions fresh for each experiment. If storage is necessary, use high-purity aprotic solvents (e.g., DMSO, acetonitrile), store in amber vials at -20°C or -80°C, and blanket with an inert gas like argon or nitrogen to prevent oxidation. Avoid prolonged storage in protic or aqueous solutions unless stability has been confirmed.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action & Rationale
Appearance of new, unidentified peaks in HPLC/LC-MS analysis. Formation of degradation products.1. Perform a Forced Degradation Study (see Protocol 1). This will help determine if the new peaks correspond to degradants formed under specific stress conditions (acid, base, oxidative, etc.).[13] 2. Check for Mass Balance. The sum of the main peak and all degradation peaks should ideally account for ~100% of the initial peak area, confirming the new peaks originate from the parent compound.[13]
Loss of compound potency or concentration in a stock solution. Degradation in solution.1. Analyze a freshly prepared sample to establish a baseline (t=0) concentration. 2. Re-evaluate solvent choice and storage. Ethers like THF can form peroxides that accelerate oxidative degradation. Use high-purity, peroxide-free solvents.[14] 3. Conduct a solution stability study at your working concentration and temperature to determine the viable lifetime of the solution.
Poor reproducibility between experimental runs. Inconsistent sample handling or variable degradation rates.1. Standardize all procedures. Ensure consistent timing between solution preparation and analysis. 2. Control environmental factors. Protect samples from light by using amber vials or covering glassware with foil.[14] Maintain consistent temperatures throughout the experiment. 3. Prepare fresh solutions for each experiment to eliminate stability as a variable.
Mechanistic Insights & Potential Degradation Pathways

The degradation of 1-(4-Piperidyl)acetone hydrochloride is primarily centered on the piperidine ring. Based on extensive studies of piperidine itself, the most likely degradation initiation step under oxidative or photolytic conditions is hydrogen abstraction by a radical species (e.g., hydroxyl radical, •OH).[5][6][7][8]

Key Degradation Branching Points:

  • H-Abstraction from Nitrogen (N-H): Leads to the formation of a piperidinyl radical, which can react further.

  • H-Abstraction from Carbon (C-H): Abstraction from the carbon adjacent to the nitrogen (C2 position) is particularly favorable, leading to the formation of an imine.[6][7][8]

  • Ring Opening: H-abstraction from other carbons on the ring (e.g., C3) can result in a more complex pathway involving ring scission.[6][7][8]

Below is a diagram illustrating these potential initial degradation pathways.

G cluster_main Potential Degradation Pathways Parent 1-(4-Piperidyl)acetone Hydrochloride Imine Imine Formation (1-(2,3,4,5-tetrahydropyridin-4-yl)acetone) Parent->Imine Oxidation / Photolysis (H-abstraction from C-H) RingOpened Ring-Opened Products Parent->RingOpened Further Oxidation (H-abstraction from C3/C4) N_Oxide N-Oxide Formation (Hypothetical) Parent->N_Oxide Oxidation (e.g., H₂O₂) caption Potential initial degradation pathways.

Caption: Potential initial degradation pathways.

Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[2][4] The goal is to achieve 5-20% degradation of the active substance.[3] Adjust stress conditions (time, temperature, concentration) if degradation is too rapid or too slow.

1. Objective: To investigate the intrinsic stability of 1-(4-Piperidyl)acetone hydrochloride by exposing it to various stress conditions as mandated by ICH guidelines.[10]

2. Materials:

  • 1-(4-Piperidyl)acetone hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Calibrated pH meter, HPLC/UPLC system with DAD/PDA detector, LC-MS system (for identification)

3. Stock Solution Preparation:

  • Prepare a stock solution of 1-(4-Piperidyl)acetone hydrochloride at 1 mg/mL in HPLC-grade water or methanol.

4. Stress Conditions (Perform in parallel):

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Keep at 60°C for 24 hours.

    • Before analysis, cool and neutralize with an equivalent volume of 0.1 M NaOH.[15]

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at 60°C for 8 hours.

    • Before analysis, cool and neutralize with an equivalent volume of 0.1 M HCl.[15]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.[1]

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 80°C for 48 hours.

    • Also, keep a solution (1 mg/mL in water) at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[16]

    • Keep a control sample wrapped in aluminum foil under the same conditions.

5. Analysis:

  • For each condition, prepare a sample for analysis by diluting it to a final concentration of ~100 µg/mL with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample (prepared fresh), using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and a buffered aqueous phase).

  • Use a DAD/PDA detector to check for peak purity and identify any co-eluting peaks.

  • Analyze samples showing significant degradation by LC-MS to obtain mass information for the unknown peaks, which is crucial for structural elucidation.[13]

Workflow for Forced Degradation Study

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solid/Solution, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points Neutralize if needed acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC-DAD & LC-MS sampling->analysis results Identify Degradants Determine Pathways Validate Method analysis->results caption Workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

References
  • Glasius, M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC. [Link]

  • White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • ResearchGate. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF. [Link]

  • Glasius, M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • ResearchGate. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. [Link]

  • Sharma, D., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

  • Eurofins. (2025). Analytical Method Summaries. [Link]

  • ResearchGate. (n.d.). Suggested mechanism for the formation of acetone and dimethylamine/ammonia during 1DMA2P (R = CH 3 ) and MIPA (R = H) degradation. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]

  • PubChem. (n.d.). 1-(4-Piperidyl)acetone hydrochloride. [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1-(4-PIPERIDYL)ACETONE HYDROCHLORIDE. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. [Link]

  • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]

  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Sahu, R., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. [Link]

  • Skibic, M. J., et al. (2019). The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. PubMed. [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. [Link]

  • Jenkin, M. E., et al. (1993). Mechanisms of the Cl-atom-initiated oxidation of acetone and hydroxyacetone in air. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Lotfy, H. M., et al. (2014). Stability indicating HPLC-determination of biperiden hydrochloride in presence of its oxidative and acid degradation products. TSI Journals. [Link]

  • ResearchGate. (2025). (PDF) Electrochemical Synthesis Based on the Oxidation of 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone in the Presence of Nucleophiles. [Link]

  • Gobec, S., et al. (2016). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]

  • ResearchGate. (2025). Study on degradation process of famotidine hydrochloride in aqueous samples. [Link]

  • Owczarzak, C., et al. (2025). Stability Study of Lorazepam Oral Solution Repackaged in Amber Colored ENFit Oral Syringes. PubMed. [Link]

  • ResearchGate. (n.d.). Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. [Link]

  • Chow, D. S. L., et al. (2012). Studies on the instability of chlorhexidine, part I: kinetics and mechanisms. PubMed. [Link]

  • ResearchGate. (1953). The Hydrolysis of Acetone-2,4-dinitrophenylhydrazone. [Link]

  • ResearchGate. (n.d.). Unprecedented Formation of 2‐Chloro‐5‐(2‐chlorobenzyl)‐4,5,6,7‐tetrahydrothieno[3,2‐c]pyridine 5‐oxide via Oxidation‐Chlorination Reaction Using Oxone: A Combination of Synthesis and 1D‐2D NMR Studies. [Link]

Sources

Technical Support Center: Stabilizing 1-(4-Piperidyl)acetone Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Piperidyl)acetone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a bifunctional molecule containing both a secondary amine (within the piperidine ring) and a ketone functional group, 1-(4-Piperidyl)acetone hydrochloride presents unique stability considerations that are critical for ensuring experimental reproducibility and the integrity of your results.

This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you maintain the stability and purity of your solutions.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My solution of 1-(4-Piperidyl)acetone hydrochloride is developing a yellow or brown tint over time. What is causing this discoloration and how can I prevent it?

A1: Root Cause Analysis & Mechanism

Discoloration is a classic indicator of chemical degradation, most commonly through oxidative pathways. Both the piperidine and ketone moieties can be susceptible, but the piperidine ring is often the primary site of initial oxidation.

  • Piperidine Ring Oxidation: The piperidine moiety, a cyclic secondary amine, is susceptible to oxidation. Oxidizing agents can attack the carbon-hydrogen bonds in the ring or the nitrogen atom itself[1]. This can be exacerbated by exposure to atmospheric oxygen, trace metal ion contaminants which can catalyze oxidation, and light (photolytic degradation). The formation of colored degradation products is common in the oxidation of nitrogen-containing heterocycles.

  • Ketone Oxidation: While ketones are generally more resistant to oxidation than aldehydes, they can be oxidized under harsh conditions by strong oxidizing agents, often leading to cleavage of carbon-carbon bonds[2]. This process can contribute to the formation of a complex mixture of degradation products.

Preventative & Mitigation Strategy:

To prevent oxidative degradation, it is crucial to control the solution's environment.

  • Inert Atmosphere: The most effective preventative measure is to minimize contact with oxygen. Prepare and store all solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Use Deoxygenated Solvents: Before preparing your solution, sparge the solvent with an inert gas for 15-30 minutes to remove dissolved oxygen.

  • Photoprotection: Store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light, which can initiate and accelerate oxidative reactions[3][4].

  • Solvent Purity: Use high-purity (e.g., HPLC-grade) solvents to minimize the presence of metallic impurities that can catalyze oxidation.

  • Temperature Control: Store stock solutions at low temperatures (2-8°C or -20°C) to slow the rate of degradation.

Q2: I'm observing a progressive loss of my parent compound peak in my HPLC analysis, but without significant discoloration. What are the likely non-oxidative degradation pathways?

A2: Root Cause Analysis & Mechanism

A silent loss of the active compound often points towards hydrolysis or pH-dependent instability. As a hydrochloride salt of a weak base, dissolving 1-(4-Piperidyl)acetone hydrochloride in a non-buffered aqueous solution will result in an acidic pH.

  • Hydrolytic Instability: The stability of both the piperidine ring and the ketone can be influenced by pH. While the protonated piperidinium chloride form is generally more stable than the free base, extreme pH conditions (either highly acidic or highly basic) can promote degradation[1][5]. For instance, strong bases can deprotonate the amine, increasing its reactivity, while very strong acids could potentially catalyze other reactions.

  • Ketone Reactivity: The ketone functional group can undergo acid- or base-catalyzed reactions, such as enolization or condensation, which would lead to a loss of the parent compound.

Preventative & Mitigation Strategy:

Controlling the pH of your aqueous solutions is paramount for stability.

  • Utilize a Buffer System: The most critical step is to use a buffer to maintain a stable pH. For a piperidine derivative, a slightly acidic pH range is often optimal to ensure the amine remains protonated and thus less reactive, while avoiding excessively harsh acidic conditions. A target pH of 3-5 is a good starting point.

  • Buffer Selection: Choose a buffer system that is compatible with your experimental goals and does not interfere with your assay.

Table 1: Recommended Buffer Systems for Solution Stabilization

Buffer System Useful pH Range Comments
Citrate Buffer 3.0 - 6.2 Commonly used, good choice for the target pH range.
Acetate Buffer 3.8 - 5.8 Another excellent option for maintaining a slightly acidic pH.

| Phosphate Buffer | 5.8 - 8.0 | Use if a less acidic pH is required, but monitor for stability. |

Q3: What are the most suitable solvents for preparing and storing solutions of 1-(4-Piperidyl)acetone hydrochloride?

A3: Solvent Selection Rationale

The choice of solvent is critical and depends on the intended use and storage duration. The goal is to select a solvent that provides good solubility while minimizing reactivity.

  • Aqueous Solutions (Buffered): For most biological assays, buffered aqueous solutions are necessary. As discussed in Q2, maintaining an optimal pH is essential.

  • Organic Solvents: For stock solutions or non-aqueous experiments, aprotic organic solvents are generally preferred.

    • Recommended: Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO) are excellent choices for creating concentrated stock solutions due to their good solvating power and lower reactivity compared to protic solvents.

    • Use with Caution: Protic solvents like methanol (MeOH) or ethanol (EtOH) can potentially form ketals with the acetone moiety, especially under acidic conditions. While this reaction may be slow, it is a risk for long-term storage.

    • Avoid: Do not use acetone as a solvent, as it can lead to self-condensation reactions or other side reactions involving the ketone functional group of your compound.

Table 2: Recommended Storage Conditions by Solvent

Solvent Recommended Temperature Atmosphere Light Protection Max. Recommended Duration
Buffered Aqueous (pH 3-5) 2-8°C Inert (N₂ or Ar) Amber Vial Short-term (1-2 weeks)
Acetonitrile (ACN) -20°C Inert (N₂ or Ar) Amber Vial Long-term (months)

| Dimethyl Sulfoxide (DMSO) | -20°C | Inert (N₂ or Ar) | Amber Vial | Long-term (months) |

Experimental Protocols & Workflows

Adhering to standardized protocols is key to achieving reproducible results. The following workflows provide a validated system for solution preparation and stability assessment.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution in a citrate buffer.

  • Prepare 50 mM Citrate Buffer (pH 4.0):

    • Prepare a solution of 50 mM citric acid in high-purity water.

    • Prepare a solution of 50 mM sodium citrate in high-purity water.

    • While monitoring with a calibrated pH meter, titrate the citric acid solution with the sodium citrate solution until the pH reaches 4.0.

  • Deoxygenate the Buffer: Place the buffer in a suitable container and sparge with a gentle stream of high-purity nitrogen or argon gas for at least 30 minutes.

  • Weigh the Compound: In a clean, tared amber vial, accurately weigh the required amount of 1-(4-Piperidyl)acetone hydrochloride.

  • Dissolution: Under a stream of inert gas, add the deoxygenated citrate buffer to the vial to achieve the final desired concentration (e.g., 10 mM).

  • Seal and Store: Cap the vial tightly, ensuring an inert headspace. Mix gently until fully dissolved. Store at 2-8°C.

Workflow Diagram: Troubleshooting Solution Instability

The following diagram outlines a logical workflow for diagnosing and resolving common stability issues.

G start Instability Observed (e.g., Discoloration, Peak Loss) discoloration Is the solution discolored (yellow/brown)? start->discoloration peak_loss Is there silent peak loss in HPLC? discoloration->peak_loss No check_o2 Potential Oxidative Degradation discoloration->check_o2 Yes check_ph Potential pH or Hydrolytic Instability peak_loss->check_ph Yes action_o2 1. Use deoxygenated solvents. 2. Work under inert atmosphere. 3. Store in amber vials. 4. Use high-purity solvents. check_o2->action_o2 Action resolution Stable Solution Achieved action_o2->resolution action_ph 1. Use a buffered solvent (pH 3-5). 2. Verify solvent compatibility. 3. Control storage temperature. check_ph->action_ph Action action_ph->resolution

Caption: A decision-making workflow for troubleshooting instability.

Frequently Asked Questions (FAQs)

Q: What are the primary degradation pathways for 1-(4-Piperidyl)acetone hydrochloride? A: The two primary pathways are oxidation of the piperidine ring and pH-mediated hydrolysis or rearrangement. The secondary amine is prone to oxidation, while the entire molecule's stability is sensitive to the pH of the solution. Photodegradation can also occur if solutions are exposed to light.

Q: How should I monitor the stability of my solution over time? A: The best practice is to use a validated, stability-indicating analytical method. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique[6][7]. A stability-indicating method is one that can accurately separate the intact parent compound from all potential degradation products, allowing for precise quantification of its purity over time.

Q: Is the free base form of 1-(4-Piperidyl)acetone more or less stable than the hydrochloride salt in solution? A: The hydrochloride salt is generally more stable in solution, particularly in aqueous or protic solvents. The protonated nitrogen in the piperidinium chloride is significantly less nucleophilic and less susceptible to oxidation compared to the lone pair of electrons on the nitrogen of the free base[1]. Preparing solutions from the hydrochloride salt in a slightly acidic buffer is the recommended approach for enhanced stability.

Diagram: Major Degradation Pathways

DegradationPathways cluster_main 1-(4-Piperidyl)acetone HCl in Solution cluster_stressors Stress Factors cluster_products Degradation Products Compound 1-(4-Piperidyl)acetone HCl Oxidized Oxidized Piperidine & Ketone Fragments (Colored Products) Compound->Oxidized Oxidation Hydrolyzed Hydrolysis / Rearrangement Products Compound->Hydrolyzed Hydrolysis Oxygen Oxygen / Light Oxygen->Oxidized pH Incorrect pH (Too High or Low) pH->Hydrolyzed

Caption: Primary degradation routes for the compound in solution.

References
  • BIOSYNCE. (2025). What is the stability of piperidine? BIOSYNCE Blog.
  • Gomez-Perez, L., et al. (2021). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • But-Hadzic, J., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Thongpradit, C., et al. (2024).
  • Yadav, A., & Kumar, A. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review.

Sources

troubleshooting guide for 1-(4-Piperidyl)acetone hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Piperidyl)acetone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during its use in synthesis. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting frameworks to ensure the success of your reactions.

Introduction to 1-(4-Piperidyl)acetone Hydrochloride

1-(4-Piperidyl)acetone hydrochloride is a key building block in organic synthesis, frequently employed as the ketone component in reactions such as reductive aminations. Its structure features a piperidine ring, making it a valuable synthon for introducing this motif into target molecules, a common feature in many pharmaceutically active compounds.[1][2] The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.[3]

This guide will focus primarily on the most common application: its use in reductive amination to form N-substituted piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is this reagent provided as a hydrochloride salt? Do I need to neutralize it before my reaction?

A1: 1-(4-Piperidyl)acetone is supplied as a hydrochloride salt to improve its shelf-life and handling characteristics, as the free amine is more susceptible to degradation (e.g., through oxidation or reaction with atmospheric CO₂).

Whether you need to neutralize it depends on your reaction conditions.

  • For Reductive Aminations: It is often not necessary to perform a separate neutralization step. The addition of a mild base (e.g., triethylamine, DIEA) or the buffering effect of certain reagents (like sodium triacetoxyborohydride, STAB) in the reaction mixture is typically sufficient to liberate the free amine in situ for the reaction to proceed.[4][5]

  • Acid-Sensitive Reactions: If your substrate or other reagents are highly sensitive to acid, a pre-neutralization may be required. This can be done by partitioning the salt between an organic solvent (like dichloromethane or ethyl acetate) and an aqueous base (like NaHCO₃ or Na₂CO₃), followed by separation and drying of the organic layer.

Q2: What are the best storage conditions for 1-(4-Piperidyl)acetone hydrochloride?

A2: Due to its hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon) to prevent moisture absorption.[3] Proper storage is crucial to ensure its reactivity and prevent the introduction of water, which can interfere with many reactions, particularly those involving hydride-based reducing agents.

Q3: In which solvents is this compound soluble?

A3: As a hydrochloride salt, it has good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility is lower in many aprotic organic solvents commonly used for reductive amination, such as dichloromethane (DCM), dichloroethane (DCE), and tetrahydrofuran (THF). However, complete dissolution is not always necessary for the reaction to proceed, as the equilibrium between the solid and dissolved states will shift as the reagent is consumed.

Reductive Amination: Workflow and Troubleshooting

Reductive amination is the most common reaction involving 1-(4-Piperidyl)acetone. The process generally involves two key stages: the formation of an iminium ion intermediate, followed by its reduction to the target amine.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Core cluster_workup Workup & Purification Ketone 1-(4-Piperidyl)acetone HCl Imine_Formation Imine/Iminium Formation (+ Acid Catalyst, e.g., AcOH) Ketone->Imine_Formation Amine Primary/Secondary Amine (R-NH₂) Amine->Imine_Formation Solvent Solvent (e.g., DCE, DCM, MeOH) Reduction Reduction (+ Reducing Agent, e.g., NaBH(OAc)₃) Imine_Formation->Reduction Iminium Intermediate Quench Aqueous Quench Reduction->Quench Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: General workflow for a reductive amination reaction.

Troubleshooting Guide (Q&A Format)

The following decision tree and detailed Q&A address the most common issues encountered during reductive amination with 1-(4-Piperidyl)acetone.

Troubleshooting_Tree cluster_outcomes Analysis Outcomes cluster_sm Troubleshooting: SM Only cluster_sp Troubleshooting: Side Products cluster_cm Troubleshooting: Complex Mixture Start Problem: Low or No Product Yield Check_TLC_NMR Analyze Crude Reaction Mixture (TLC, LCMS, NMR) Start->Check_TLC_NMR SM_Only Only Starting Materials (SM) Remain Unchanged Check_TLC_NMR->SM_Only Observation Side_Product Significant Side Product(s) Observed Check_TLC_NMR->Side_Product Observation Complex_Mixture Complex/Unidentifiable Mixture Check_TLC_NMR->Complex_Mixture Observation Check_Imine Imine Formation Failed? SM_Only->Check_Imine Reduced_Ketone Side Product is Reduced Ketone (Alcohol) Side_Product->Reduced_Ketone Over_Alkylation Side Product is Over-Alkylated Amine Side_Product->Over_Alkylation Check_Stability Reagent or Product Decomposition? Complex_Mixture->Check_Stability Check_Reduction Reduction Failed? Check_Imine->Check_Reduction If imine is observed

Caption: Decision tree for troubleshooting low-yield reactions.

Q3: My reaction shows very low conversion, and I recover mostly my starting amine and ketone. What went wrong?

A3: This is a classic symptom of failed imine/iminium formation, which is the necessary first step. Without this intermediate, the reducing agent cannot form the desired product.

  • Causality: Imine formation is an equilibrium-driven process that releases water. If this equilibrium is not shifted towards the product, the reaction will not proceed. This step is also often the rate-limiting step.

  • Solutions & Rationale:

    • Add an Acid Catalyst: The reaction is catalyzed by mild acid. Add 0.5-1.1 equivalents of acetic acid (AcOH) to protonate the ketone's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[4]

    • Remove Water: Use molecular sieves (3Å or 4Å) to sequester the water produced during imine formation, driving the equilibrium forward. This is especially critical when using less reactive amines or ketones.[4]

    • Increase Temperature: Gently heating the reaction (e.g., to 40-55 °C) can increase the rate of imine formation. However, be cautious, as this can also promote side reactions or reagent decomposition.[6]

    • Pre-form the Imine: Stir the amine, 1-(4-Piperidyl)acetone, and acetic acid in the solvent for 1-2 hours before adding the reducing agent. You can monitor imine formation by TLC, LCMS, or ¹H NMR (looking for the characteristic imine C-H proton signal).[4][7]

Q4: I see a significant amount of a side product that corresponds to the alcohol of my starting ketone (1-(4-Piperidyl)propan-2-ol). Why did this happen?

A4: This indicates that your reducing agent is too reactive and is reducing the starting ketone directly, a reaction that competes with imine formation and reduction.[7]

  • Causality: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce ketones and aldehydes at a rate comparable to or faster than they reduce the iminium ion.

  • Solutions & Rationale:

    • Switch to a Milder Reducing Agent: The gold standard for reductive amination is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) . It is less reactive than NaBH₄ and is particularly selective for reducing the protonated iminium ion over the ketone.[5][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and releases HCN gas at acidic pH, requiring careful handling.[5]

    • Use a Two-Step Procedure: As mentioned in Q3, form the imine first, allowing it to reach a sufficient concentration before adding the reducing agent. This ensures the reducing agent has a higher concentration of its target (the iminium ion) to react with.[7][8]

Q5: My primary amine starting material seems to have reacted, but I'm getting a complex mixture, possibly from over-alkylation.

A5: This occurs when the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts again with the 1-(4-Piperidyl)acetone to form a tertiary amine byproduct.[7]

  • Causality: The product of the initial reaction can compete with the starting material for the ketone.

  • Solutions & Rationale:

    • Adjust Stoichiometry: Use an excess of the primary amine (e.g., 1.5-2.0 equivalents). This statistically favors the reaction of the ketone with the more abundant starting material over the product.[7][8]

    • Control Addition of Reagents: If feasible, add the 1-(4-Piperidyl)acetone slowly to a solution of the amine and the reducing agent. This keeps the ketone concentration low at any given time, minimizing the chance of a second reaction with the product.

IssuePotential CauseRecommended Solution
Low/No Conversion Inefficient imine/iminium formation.Add catalytic acetic acid; use molecular sieves; pre-form imine before adding reductant.[4][7]
Ketone Reduction Reducing agent is too reactive (e.g., NaBH₄).Switch to a more selective reductant like NaBH(OAc)₃ (STAB).[5][7]
Over-Alkylation Product amine reacts with starting ketone.Use an excess of the starting amine; add the ketone slowly to the reaction mixture.[7]
Reaction Stalls Poor quality or decomposed reagents.Check the purity of starting materials; ensure the reducing agent is fresh and has been stored properly.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using STAB

This protocol is a robust starting point for most reactions.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(4-Piperidyl)acetone hydrochloride (1.0 eq).

  • Add the primary or secondary amine (1.1 - 1.5 eq).

  • Add anhydrous solvent (e.g., Dichloroethane (DCE) or Dichloromethane (DCM), to a concentration of ~0.1 M).

  • Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may bubble slightly.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LCMS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir for 30 minutes, then transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Analytical Methods for Reaction Monitoring

Effective reaction monitoring is crucial for troubleshooting and optimization.[9]

  • Thin-Layer Chromatography (TLC): The most common method. Use a suitable mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with a small amount of triethylamine to prevent streaking of amines). Co-spot your starting materials to track their consumption and the appearance of the new, typically less polar, product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It allows you to track the mass-to-charge ratio (m/z) of your starting materials, the expected product, and any potential side products (e.g., the reduced ketone or over-alkylated amine).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to check for imine formation in situ by taking a small aliquot from the reaction before adding the reductant. After workup, ¹H and ¹³C NMR are essential for confirming the structure of the final product.[4]

References

  • Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. [Link]

  • GSRS. 1-(4-PIPERIDYL)ACETONE HYDROCHLORIDE. [Link]

  • PubChem. 1-(4-Piperidyl)acetone hydrochloride. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]

  • Japan International Cooperation Agency. III Analytical Methods. [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. r/Chempros. [Link]

  • Baxter, et al. (2023). A Brief Introduction to Chemical Reaction Optimization. Chemical Reviews. [Link]

  • ResearchGate. (2025). Update on analytical methods for toxic pyrrolizidine alkaloids. [Link]

Sources

Technical Support Center: Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals and natural alkaloids.[1] Its synthesis, while conceptually straightforward, is often plagued by a variety of side reactions that can drastically reduce yields, complicate purification, and compromise stereochemical integrity. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. Here, we address specific, field-encountered issues in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles and provide robust, actionable solutions.

Section 1: Troubleshooting Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridine precursors is one of the most common methods for synthesizing the piperidine core.[2][3] However, the stability of the aromatic ring and the reactivity of the resulting piperidine can lead to several challenges.

Q1: My pyridine hydrogenation is stalled or incomplete. What are the likely causes and how can I drive it to completion?

A: Incomplete hydrogenation is typically due to catalyst inhibition, catalyst poisoning, or insufficient reaction conditions to overcome the aromaticity of the pyridine ring.

Causality & Mechanism: The lone pair of electrons on the basic nitrogen of both the pyridine starting material and the piperidine product can coordinate strongly to the metal center of the catalyst (e.g., Pt, Pd, Rh). This coordination can inhibit the catalyst's ability to activate hydrogen and catalyze the reduction.[4] Furthermore, impurities in the starting material, particularly sulfur or phosphorus-containing compounds, can irreversibly bind to the catalyst surface, an effect known as catalyst poisoning, rendering it inactive.[4]

Troubleshooting & Solutions:

ProblemPotential CauseRecommended Solution(s)
Catalyst Inhibition The basic nitrogen of pyridine/piperidine is blocking active sites.Add a non-nucleophilic acid (e.g., glacial acetic acid, HCl) to the reaction. This protonates the nitrogen, reducing its ability to coordinate with the metal catalyst and enhancing reactivity.[4]
Catalyst Poisoning Trace impurities (sulfur, phosphines) from previous synthetic steps.Purify the pyridine substrate thoroughly before hydrogenation. Techniques like distillation or column chromatography are effective. If poisoning is suspected, increase the catalyst loading as a temporary measure.
Insufficient Energy Reaction conditions (temperature, pressure) are too mild to break aromaticity.Increase hydrogen pressure (typically 50-80 bar) and/or temperature (60-80 °C).[4] Switch to a more active catalyst. Rhodium-based catalysts (e.g., Rh/C) are often more effective than Palladium for pyridine reduction.[3][4]
Q2: My reaction is producing significant amounts of ring-opened byproducts. How can I prevent this "over-reduction"?

A: The formation of ring-opened byproducts, such as pentylamines, results from hydrogenolysis (C-N bond cleavage) of the piperidine ring. This side reaction, often termed "over-reduction," can be minimized by careful selection of the catalyst and moderating reaction conditions.[3]

Causality & Mechanism: Under harsh conditions (high temperature, high pressure) or with highly active catalysts, the desired piperidine product can re-adsorb onto the catalyst surface and undergo further reduction. The C-N bonds are susceptible to cleavage by hydrogenolysis, leading to the formation of linear amine impurities, which are difficult to separate from the desired product. The presence of water can sometimes promote this ring-opening pathway.[4]

Troubleshooting & Solutions:

  • Catalyst Selection: This is the most critical factor. Rhodium-on-carbon (Rh/C) is generally considered highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage.[3] While effective, catalysts like Raney Nickel may require more careful optimization to avoid over-reduction.

  • Reaction Conditions: Use the mildest conditions that still afford a reasonable reaction rate. Avoid excessive temperatures and pressures.

  • Solvent Choice: Ensure the use of anhydrous solvents if ring-opening is a persistent issue, as water can sometimes facilitate hydrogenolysis.[4]

Experimental Protocol: Selective Hydrogenation of 4-Phenylpyridine

  • Reactor Setup: To a high-pressure reactor, add 4-phenylpyridine (1.0 eq) and a suitable anhydrous solvent (e.g., methanol or glacial acetic acid).

  • Catalyst Addition: Add 5% Rhodium on Carbon (Rh/C) catalyst (typically 1-5 mol%).

  • Inerting: Seal the reactor and purge thoroughly with nitrogen or argon to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen to 50-70 bar.

  • Reaction: Stir the mixture at 60-80 °C. Monitor the reaction progress by GC-MS or TLC by carefully withdrawing aliquots.

  • Workup: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the heterogeneous catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 4-phenylpiperidine can be purified further by distillation or crystallization.

Section 2: Troubleshooting Reductive Amination & Cyclization Routes

Reductive amination of dicarbonyl compounds (e.g., glutaraldehyde) or intramolecular cyclizations are powerful methods for constructing substituted piperidines, often in a single pot.[1]

Q3: My [5+1] reductive amination with glutaraldehyde and a primary amine is low-yielding and produces a complex mixture. What's going wrong?

A: Low yields in this reaction are often due to polymerization of glutaraldehyde, competing intramolecular cyclization of the intermediate, and inefficient imine/enamine formation.

Causality & Mechanism: Glutaraldehyde readily polymerizes in solution. Furthermore, under acidic or basic conditions, it can undergo intramolecular aldol reactions to form cyclic hemiacetals. The key reactive species are the transiently formed iminium ions, which must be trapped by the reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) faster than they undergo side reactions. If the pH is not controlled, the rate of imine formation and reduction can be suboptimal.

Troubleshooting Workflow for Reductive Amination

G start Low Yield in Reductive Amination check_reagents Are reagents pure? (Amine, Glutaraldehyde) start->check_reagents check_pH Is pH optimal? (Typically 4-6) check_reagents->check_pH Yes solution_reagents Purify reagents. Use freshly opened glutaraldehyde. check_reagents->solution_reagents No check_reductant Is the reducing agent added correctly? check_pH->check_reductant Yes solution_pH Adjust pH with AcOH. Avoid strong acids/bases. check_pH->solution_pH No check_temp Is temperature controlled? (Typically 0°C to RT) check_reductant->check_temp Yes solution_reductant Add reducing agent after imine formation is initiated. (Stir amine + aldehyde first). check_reductant->solution_reductant No solution_temp Run reaction at 0°C to minimize side reactions. check_temp->solution_temp No

Caption: Troubleshooting workflow for low yield in reductive amination.

Key Optimization Points:

  • Order of Addition: Premix the primary amine and glutaraldehyde in the solvent for a short period (15-30 min) to allow for imine/enamine formation before adding the reducing agent.

  • pH Control: The reaction is often pH-sensitive. Using sodium triacetoxyborohydride (STAB) as the reductant is often advantageous as it is less basic and does not require strict pH control. If using sodium cyanoborohydride, buffering the reaction to pH 4-6 with acetic acid is critical.

  • Temperature: Maintain a low temperature (0 °C) to minimize glutaraldehyde polymerization and other side reactions.

Q4: My intramolecular cyclization is failing, and I'm recovering starting material or observing elimination byproducts. How can I promote cyclization?

A: The success of intramolecular cyclization depends on a delicate balance between thermodynamics, kinetics, and stereoelectronics. Failure is often due to a poor leaving group, steric hindrance, or reaction conditions that favor a competing intermolecular or elimination pathway.

Causality & Mechanism: For a nucleophilic substitution-based cyclization, the reaction must follow certain geometric principles, often summarized by Baldwin's Rules.[1] For piperidine formation, a "6-endo-trig" cyclization is generally favored. The key steps are the intramolecular attack of the nitrogen nucleophile to displace a leaving group. If the leaving group is poor (e.g., -OH), it must be activated. If a strong, bulky base is used, it may preferentially promote E2 elimination over the desired SN2 cyclization.

Reaction Pathway Diagram

G sub Amino-Halide Precursor ts_sn2 [SN2 Transition State] sub->ts_sn2 Intramolecular Attack ts_e2 [E2 Transition State] sub->ts_e2 Proton Abstraction prod_cycl Piperidine Product (Desired) ts_sn2->prod_cycl prod_elim Alkene Byproduct (Undesired) ts_e2->prod_elim base Base base->ts_e2

Caption: Competing cyclization (SN2) vs. elimination (E2) pathways.

Troubleshooting & Solutions:

IssuePotential CauseRecommended Solution(s)
No Reaction Poor leaving group (e.g., -OH).Convert the alcohol to a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or halide (-Br, -I). The Mitsunobu reaction can also be effective for in-situ activation.
Elimination predominates Use of a strong, sterically hindered base (e.g., LDA, t-BuOK).Use a weaker, non-hindered base (e.g., K₂CO₃, Cs₂CO₃). These bases are sufficient to deprotonate the amine (if necessary) but are less likely to promote the E2 pathway. Running the reaction at lower temperatures can also favor cyclization.
Intermolecular reaction Reaction concentration is too high.Apply high-dilution principles. Add the substrate slowly via a syringe pump to a refluxing solvent containing the base. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway over intermolecular reactions.
Section 3: General FAQs & Purification
Q5: My purified piperidine derivative is a yellow or brown oil. What causes this discoloration and how can I fix it?

A: The yellow or brown color is almost always due to oxidation of the amine to form colored impurities.[4] Amines are susceptible to air oxidation, a process that can be accelerated by light and heat. For most high-purity applications, these impurities should be removed.

  • Solution: The most effective purification method is distillation, often under reduced pressure to avoid thermal decomposition. For solid piperidine derivatives, recrystallization is recommended.

  • Prevention: To prevent re-oxidation, store the purified piperidine under an inert atmosphere (nitrogen or argon), in an amber-colored vial or a flask wrapped in foil to protect it from light, and in a refrigerator or freezer.[4]

Q6: I'm struggling to separate residual pyridine from my piperidine product by distillation. Why is this so difficult?

A: Piperidine and pyridine form a high-boiling azeotropic mixture, which makes complete separation by simple fractional distillation nearly impossible.[4] This azeotrope boils at approximately 106.1 °C and consists of about 92% piperidine and 8% pyridine.[4]

  • Solution: Chemical separation is the most effective strategy. One classic and effective method involves bubbling carbon dioxide (CO₂) gas through a solution of the mixture (e.g., in an anhydrous solvent like toluene). The more basic piperidine will react to form a solid piperidine carbamate salt, while the less basic pyridine will not react and remains in solution. The solid salt can then be collected by filtration, washed, and then heated or treated with a base to regenerate the pure piperidine.[4]

References
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2788. Retrieved from [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

  • Campos, K. R., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1217–1223. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 1-(4-Piperidyl)acetone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Piperidyl)acetone hydrochloride (CAS: 83929-53-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis and characterization of this compound. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the basic chemical structure and molecular weight of 1-(4-Piperidyl)acetone hydrochloride?

A1: 1-(4-Piperidyl)acetone hydrochloride is the salt formed from the reaction of the secondary amine, 1-(piperidin-4-yl)propan-2-one, with hydrochloric acid.[1] The piperidine nitrogen is protonated, forming an ammonium cation with a chloride counter-ion.

  • Molecular Formula: C₈H₁₆ClNO[2]

  • Molecular Weight: 177.67 g/mol [2][3]

  • Structure:

    
    
    

Q2: Why is this compound supplied as a hydrochloride salt?

A2: Many amine-containing pharmaceutical intermediates and active pharmaceutical ingredients (APIs) are converted to salts. This is done to improve properties such as crystallinity, stability, and aqueous solubility, which are often poor in the free base form.[4] The hydrochloride salt form of 1-(4-Piperidyl)acetone is generally a more stable, solid material that is easier to handle and weigh than the potentially oily or less stable free base.

Q3: What are the primary stability concerns for 1-(4-Piperidyl)acetone hydrochloride?

A3: The two main stability challenges are hygroscopicity and salt disproportionation .

  • Hygroscopicity: Amine hydrochloride salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] This can lead to physical changes (e.g., deliquescence) and can impact accurate weighing and assay values.

  • Salt Disproportionation: This is a phenomenon where the salt reverts to its neutral, free base form in the solid state. This process is often facilitated by moisture and can be accelerated by contact with basic excipients.[6][7][8] It is a critical parameter to monitor as the properties of the free base (e.g., solubility, bioavailability) can be drastically different from the salt form.

Q4: What are the recommended storage conditions?

A4: Given its hygroscopic nature, the compound should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. Storage in an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent potential oxidative degradation over long-term storage.

Troubleshooting Guide: Experimental & Analytical Challenges

This section provides in-depth solutions to specific problems you may encounter during the characterization of 1-(4-Piperidyl)acetone hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: My ¹H or ¹³C NMR spectrum shows more peaks than expected, or the peak integrations are incorrect.

This is a common issue stemming from impurities, degradation, or dynamic processes in the molecule.

Potential Cause 1: Synthesis-Related Impurities

The purity of your sample is highly dependent on the synthetic route and purification process. A common synthesis involves the reaction of 4-substituted piperidine precursors.[9][10]

  • Troubleshooting Protocol:

    • Identify Starting Materials: Obtain NMR spectra of the starting materials used in the synthesis. Residual starting materials are common impurities.

    • Identify Solvents: Compare observed impurity peaks to known chemical shifts of common laboratory solvents (e.g., acetone, ethyl acetate, toluene, methanol).[11][12][13][14]

    • Perform 2D NMR: Acquire COSY and HSQC spectra. These experiments are invaluable for confirming the main structure and can help piece together the structures of unknown impurities.[15][16] A COSY spectrum will show correlations between coupled protons, helping to map out the spin systems of the piperidine ring and the acetone side chain. An HSQC spectrum correlates protons directly to the carbons they are attached to, confirming assignments.

  • Data Summary: Expected NMR Chemical Shifts Note: Shifts are approximate and can vary based on solvent and concentration. Data is estimated based on analogous structures.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key ¹H-NMR Splitting Pattern
Methyl (CH₃)~2.1~30Singlet (s)
Methylene (CH₂-C=O)~2.4~50Doublet (d)
Piperidine CH (methine)~1.8~35Multiplet (m)
Piperidine CH₂ (axial)~1.5~32Multiplet (m)
Piperidine CH₂ (equatorial)~2.0~32Multiplet (m)
Piperidine CH₂ (adjacent to N)~2.8 (axial), ~3.3 (equatorial)~45Multiplets (m)
N-H₂⁺Broad, variable (~8.5-9.5)N/ABroad singlet (br s)

Potential Cause 2: Salt Disproportionation

If the sample has been exposed to moisture or basic conditions, you may have a mixture of the hydrochloride salt and the free base. This will result in two sets of peaks, particularly for the protons near the nitrogen atom.

  • Troubleshooting:

    • Acidify the NMR Sample: Add a drop of DCl in D₂O (or HCl in H₂O if using a protic solvent) to the NMR tube. This will push the equilibrium entirely to the salt form, causing the peaks from the free base to disappear and simplifying the spectrum.

    • Compare with Free Base: If available, run an NMR of the free base form for direct comparison.

  • Visualizing the Workflow: NMR Impurity Analysis This diagram outlines a logical workflow for identifying unknown peaks in your NMR spectrum.

    NMR_Troubleshooting start Unexpected Peak(s) in NMR Spectrum check_solvent Compare to common solvent tables? start->check_solvent Step 1 check_disprop Signs of Salt Disproportionation? (e.g., broad NH, doubled peaks) start->check_disprop Alt. Cause check_sm Compare to starting material spectra? check_solvent->check_sm No Match perform_2d Acquire 2D NMR (COSY, HSQC) check_sm->perform_2d No Match identify_impurity Identify Synthesis Impurity / By-product perform_2d->identify_impurity acidify Acidify NMR sample (e.g., add DCl) check_disprop->acidify Yes confirm_disprop Identify Free Base as 'Impurity' acidify->confirm_disprop

    Caption: Workflow for identifying unknown signals in an NMR spectrum.

Stability and Handling

Issue: The physical appearance of my solid sample has changed (e.g., become sticky or oily), or my assay results are inconsistent over time.

This strongly suggests issues with hygroscopicity leading to physical changes and potentially chemical degradation or salt disproportionation.

  • Scientific Explanation: Salt disproportionation is an equilibrium process governed by the micro-environmental pH, humidity, and the pKa of the amine.[17] Water absorbed by the hygroscopic salt can create a localized aqueous environment. If the pH of this micro-environment is above the pHₘₐₓ (the pH of maximum solubility for the salt), the free base can precipitate out of the saturated solution, driving the equilibrium away from the salt form.[7]

    • Visualizing the Mechanism: Salt Disproportionation

      Disproportionation cluster_solid Solid State cluster_solution Aqueous Micro-environment Salt R₃NH⁺Cl⁻ (solid) Salt_aq R₃NH⁺(aq) + Cl⁻(aq) Salt->Salt_aq dissolution Base R₃N (solid, precipitate) Base_aq R₃N(aq) + H⁺(aq) Salt_aq->Base_aq equilibrium Base_aq->Base precipitation (if pH > pHmax) Moisture Atmospheric Moisture (H₂O) Moisture->Salt absorption

      Caption: The role of moisture in facilitating solid-state salt disproportionation.

  • Troubleshooting and Prevention Protocol:

    • Quantify Water Content: Use Karl Fischer titration to determine the water content of your sample. An increasing water content over time is a clear indicator of hygroscopicity.

    • Monitor by Spectroscopy: Use Infrared (IR) spectroscopy or solid-state NMR to monitor for the appearance of the free base. As detailed below, the IR spectrum of the ammonium salt is distinctly different from the free amine.

    • Stress Testing: To assess stability, expose small amounts of the sample to elevated temperature and humidity (e.g., 40°C / 75% RH) for a set period.[18] Analyze the stressed sample by HPLC, IR, and Karl Fischer to quantify changes.

    • Implement Strict Handling: Always handle the material in a glovebox or an environment with low relative humidity. Use a desiccator for both short-term and long-term storage. When weighing, do so quickly to minimize exposure to ambient air.

Infrared (IR) Spectroscopy

Issue: How can I use IR to quickly confirm if my sample is the hydrochloride salt or the free base?

IR spectroscopy is an excellent, rapid tool for distinguishing between amine salts and their corresponding free bases.[4]

  • Scientific Explanation: The key difference lies in the N-H bond. In the free secondary amine (R₂NH), there is a single, relatively sharp N-H stretching vibration. When protonated to form the secondary ammonium salt (R₂NH₂⁺), the functional group changes. This new group has two N-H bonds and carries a positive charge, leading to very strong intermolecular hydrogen bonding. This results in a very broad and strong absorption band at a lower frequency.[4]

  • Data Summary: Key IR Diagnostic Peaks

Functional Group Vibration Expected Wavenumber (cm⁻¹) Appearance
Hydrochloride Salt (R₂NH₂⁺) N-H Stretch2700 - 2250Very Broad, Strong
Free Base (R₂NH) N-H Stretch3500 - 3300Weak to Medium, Sharper
Both Forms (C=O) C=O Stretch1725 - 1705Strong, Sharp
  • Experimental Protocol:

    • Prepare a sample, typically as a KBr pellet or using a diamond ATR accessory.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Look for the characteristic broad absorption band centered around 2500 cm⁻¹. Its presence is a strong confirmation of the hydrochloride salt form. If you see a sharper peak around 3400 cm⁻¹ and the broad salt peak is weak or absent, your sample may be partially or fully the free base.

High-Performance Liquid Chromatography (HPLC)

Issue: My HPLC chromatogram shows a tailing peak for the main component.

Peak tailing is a classic problem when analyzing basic compounds like amines on standard silica-based columns.

  • Scientific Explanation: Residual silanol groups (Si-OH) on the surface of C18 silica packing are acidic. The protonated amine (R₂NH₂⁺) can undergo secondary ionic interactions with deprotonated, anionic silanol groups (Si-O⁻). These strong interactions cause some molecules to lag on the column, resulting in a tailing peak shape.

  • Troubleshooting and Method Development Protocol:

    • Use an End-Capped Column: Select a high-quality, end-capped C18 column. End-capping treats the silica surface to reduce the number of accessible free silanol groups.

    • Lower the Mobile Phase pH: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2.5-3.0. At this low pH, the residual silanol groups are protonated (Si-OH) and neutral, preventing ionic interactions with the analyte.

    • Add a Competing Base: Include a small amount of a competing amine, like triethylamine (TEA), in the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

    • Increase Buffer Strength: Using a buffer (e.g., 20-50 mM phosphate or acetate) can help maintain a consistent pH and improve peak shape.

  • Recommended Starting HPLC Method

Parameter Recommendation
Column C18, 2.1-4.6 mm ID, 50-150 mm length, ≤ 5 µm particle size, end-capped
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10-15 minutes
Flow Rate 0.5 - 1.5 mL/min (depending on column ID)
Column Temperature 30 - 40 °C
Detection UV at ~210 nm (ketone chromophore) or Mass Spectrometry (MS)
Injection Volume 1 - 10 µL

References

  • Global Substance Registration System. 1-(4-PIPERIDYL)ACETONE HYDROCHLORIDE. [Link]

  • PubChem. 1-(4-Piperidyl)acetone hydrochloride. [Link]

  • Google Patents.
  • Wikipedia. Hydroxylamine. [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • Sarkar, S., et al. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. PubMed. [Link]

  • ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

  • Stolar, T., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Lotfy, H. M., Abdel-Moety, E. M., & Nouman, E. G. (2014). Stability indicating HPLC-determination of biperiden hydrochloride in presence of its oxidative and acid degradation products. TSI Journals. [Link]

  • Pharmaguideline. Method of Analysis for Acetone. [Link]

  • Hsieh, Y. L., et al. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. ACS Publications. [Link]

  • Hsieh, Y. L., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. University of Helsinki. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • Dimmock, J. R., et al. (2022). Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. National Institutes of Health (NIH). [Link]

  • Wang, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]

  • University of Helsinki. (2022). Role of Salt and Excipient Properties on Disproportionation in the Solid-State. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. National Institutes of Health (NIH). [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Reddit. (2022). What are amine hydrochlorides? [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Rice University. [Link]

  • Stephenson, G. A., et al. (2011). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Role of Magnesium Stearate. Springer Link. [Link]

  • Skomski, S., et al. (2019). The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. PubMed. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

Sources

removing residual solvents from 1-(4-Piperidyl)acetone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for handling 1-(4-Piperidyl)acetone hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address the common yet critical challenge of removing residual solvents from this active pharmaceutical ingredient (API). As a hydrochloride salt, this compound presents unique challenges due to its crystalline nature and potential for solvent inclusion. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual solvents from 1-(4-Piperidyl)acetone hydrochloride so important?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance that are not completely removed by practical manufacturing techniques.[1][2] Their removal is critical for several reasons:

  • Patient Safety: Many solvents are toxic and pose a risk to patient health. Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3C guidelines, set strict limits on the permissible daily exposure (PDE) for various solvents.[2][3]

  • API Stability: Residual solvents can affect the crystal structure, stability, and physical properties of the final API. For a hydrochloride salt, entrapped protic solvents can interact with the molecule and its counter-ion, potentially leading to degradation over time.

  • Product Performance: The presence of solvents can impact downstream processing, such as formulation and dissolution characteristics of the final drug product.[4]

Q2: What are the typical residual solvents I might encounter with this compound and what are their limits?

A2: The solvents present will depend on the synthetic route used. Common solvents in related syntheses include alcohols (methanol, ethanol, isopropanol), ketones (acetone), ethers (tetrahydrofuran), and aromatic hydrocarbons (toluene).[5][6][7] These are classified by the ICH based on their toxicity.

Solvent ClassToxicity ConcernExample Solvents Likely in SynthesisConcentration Limit (Option 1)
Class 1 Carcinogenic / Environmental Hazard. Should be avoided. Benzene (impurity in other solvents), Carbon TetrachlorideDepends on specific solvent (e.g., Benzene: 2 ppm)
Class 2 Non-genotoxic carcinogens or other significant but reversible toxicities. Must be limited. Toluene, Methanol, Tetrahydrofuran (THF), DichloromethaneToluene: 890 ppm, Methanol: 3000 ppm, THF: 720 ppm
Class 3 Low toxic potential. Less stringent limits. Acetone, Ethanol, Isopropyl Alcohol (IPA), Ethyl Acetate5000 ppm (or 0.5%)

This table is a summary based on the ICH Q3C(R8) guidelines. Always refer to the latest official documentation for complete and updated information.[2][3]

Q3: I've run a GC-HS analysis and my solvent levels are too high. What is the simplest method I should try first?

A3: For Class 3 solvents or more volatile Class 2 solvents, the first and most straightforward approach is Vacuum Oven Drying . The reduced pressure lowers the boiling point of the solvents, allowing them to be removed at a temperature low enough to prevent thermal degradation of the API.[8][9]

Causality: The efficacy of vacuum drying depends on the vapor pressure of the solvent, the physical form of the API (crystal size and morphology), and whether the solvent is simply on the crystal surface or trapped within the crystal lattice. Surface solvents are removed easily, while lattice-entrapped solvents are significantly more difficult to remove with this method alone.[10][11]

Troubleshooting Guide: From Simple Drying to Advanced Techniques

Q4: I have tried vacuum drying my 1-(4-Piperidyl)acetone hydrochloride for 24 hours at 50°C, but my levels of ethanol (a Class 3 solvent) are still above the 5000 ppm limit. What's going wrong?

A4: This is a classic problem, particularly with crystalline salts. The issue is likely that the ethanol molecules are entrapped within the crystal lattice of the hydrochloride salt. This can happen during the final crystallization step of your synthesis.

dot

Caption: The basic workflow for lyophilization.

Detailed Experimental Protocols

Protocol 1: Enhanced Vacuum Drying for Surface Solvents

This protocol is intended for removing non-entrapped, volatile solvents (e.g., Acetone, Ethyl Acetate).

  • Preparation: Place a thin layer (no more than 1 cm deep) of 1-(4-Piperidyl)acetone hydrochloride in a glass drying dish or tray. A thinner layer increases the surface area and improves drying efficiency.

  • Loading: Place the dish in a vacuum oven.

  • Temperature: Set the oven temperature to 45-55°C. Justification: This is a safe temperature for many hydrochloride salts, but you must confirm the thermal stability of your specific compound via DSC/TGA analysis.

  • Vacuum: Gradually apply vacuum, aiming for a pressure below 10 mbar. A slow application prevents the powder from being violently disturbed.

  • Nitrogen Bleed (Optional but Recommended): Introduce a slow bleed of dry nitrogen gas into the oven. This helps to sweep solvent vapors away from the product surface towards the vacuum pump, significantly improving the drying rate.

  • Duration: Dry for 12-24 hours.

  • Analysis: Submit a sample for residual solvent analysis by Gas Chromatography (GC). Continue drying if limits are not met.

Protocol 2: Recrystallization for Entrapped Solvents and Impurities

This is the most effective method for removing stubborn, lattice-entrapped solvents.

  • Solvent System Selection (Crucial Step): The goal is to find a solvent or solvent system where the API has high solubility when hot and low solubility when cold. For piperidine hydrochloride salts, protic solvents are often effective. [12]

    Solvent System (Example) Procedure Rationale
    Isopropanol (IPA) / Diethyl Ether Dissolve in minimum hot IPA, then slowly add ether as an anti-solvent until turbidity persists. Cool slowly. The compound is soluble in the polar alcohol but insoluble in the non-polar ether, forcing crystallization.
    Ethanol / Water Dissolve in a hot mixture (e.g., 95:5 Ethanol:Water). Cool slowly. Small amounts of water can sometimes improve the crystal habit of hydrochloride salts. [13]

    | Methanol | Dissolve in minimum hot methanol. Cool slowly, potentially in an ice bath to maximize yield. | Methanol is a highly polar solvent that can effectively dissolve many salts at elevated temperatures. |

  • Dissolution: In a clean flask, add the selected solvent to your crude 1-(4-Piperidyl)acetone hydrochloride. Heat the mixture gently with stirring until all the solid dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling (Crystal Growth): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize the precipitation of your product.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent or anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals using Protocol 1 to remove the recrystallization solvent.

Protocol 3: Advanced Solvent Displacement (Vacuum Hydration)

This specialized technique is highly effective for displacing organic solvents trapped within the crystal lattice of hydrochloride salts by replacing them with water, which can then be more easily removed. This method is adapted from patented procedures for similar compounds. [10][14]

  • Setup: Place the 1-(4-Piperidyl)acetone hydrochloride containing the entrapped solvent (e.g., 2-propanol) in a drying dish inside a vacuum oven.

  • Water Vapor Source: In a separate, open dish, place a volume of deionized water inside the same vacuum oven. This will create a water-vapor-rich atmosphere.

  • Hydration: Apply vacuum (e.g., 10-20 mmHg) and set the temperature to a moderate level (e.g., 25-40°C). Hold for 12-24 hours. Mechanism: Under vacuum, the organic solvent will have a higher vapor pressure than water. The water vapor in the atmosphere will displace the organic solvent molecules from the crystal lattice sites.

  • Removal of Water: Remove the dish of water from the oven.

  • Final Drying: Dry the now solvent-free, hydrated API using a standard vacuum drying protocol (Protocol 1) at a suitable temperature (e.g., 50-60°C) to remove the water.

References

  • ICH. (2021). ICH Q3C(R9) Residual solvents - Scientific guideline. European Medicines Agency. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu Scientific Instruments. [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. [Link]

  • Slideshare. Q3C GUIDELINE FOR RESIDUAL SOLVENTS. [Link]

  • Equilibar. Vacuum Drying for API. [Link]

  • PubChem. 1-(4-Piperidyl)acetone hydrochloride. National Center for Biotechnology Information. [Link]

  • Equilibar. (2021). APIs and Vacuum Drying. [Link]

  • Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Google Patents. Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
  • Global Substance Registration System (GSRS). 1-(4-PIPERIDYL)ACETONE HYDROCHLORIDE. [Link]

  • ResearchGate. Effective Control of Residual Solvents In API Drying Using Fluid Bed Dryer. [Link]

  • News-Medical.Net. (2021). Monitoring the Pharmaceutical Solvent Drying Processes. [Link]

  • PubMed. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]

  • ResearchGate. (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]

  • ACS Publications. (2020). Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. [Link]

  • Emerald Cloud Lab. ExperimentLyophilize Documentation. [Link]

  • Molbase. Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link]

  • American Laboratory. (2011). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • Google Patents. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
  • ChemWhat. 1-(4-哌啶基)丙酮盐酸盐CAS#: 83929-53-7. [Link]

  • Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
  • PubMed. (2013). Drug salt formation via mechanochemistry: the case study of vincamine. [Link]

  • Google Patents. WO1999030688A1 - Methods of lyophilizing solutions.
  • Dissolution.com. (2022). Dissolution Method Troubleshooting. [Link]

  • Journal of Food and Drug Analysis. Establishment of a Knowledge Base for Prescreening Residual Solvents in Pharmaceuticals. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • USP-NF. (467) RESIDUAL SOLVENTS. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • ResearchGate. (2018). How should I remove excess HCl from sample hydrolysate before HPLC?. [Link]

  • ResearchGate. (2021). How can I remove sodium salt from drugs ?. [Link]

  • PubChem. Piperonylidene acetone. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride. National Center for Biotechnology Information. [Link]

  • Agilent. (2025). All About USP 467 Residual Solvent: Regulatory and Application Updates. [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Clonagen. 1_(4_piperidyl)acetone hydrochloride 1_(4_piperidyl)acetone h. [Link]

  • IUPAC. SOLUBILITY DATA SERIES. [Link]

Sources

Validation & Comparative

The Synthetic Chemist's Guide to Piperidone Intermediates: A Comparative Analysis for API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and purity of the final Active Pharmaceutical Ingredient (API). The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics. Consequently, functionalized piperidones are invaluable intermediates. This guide provides an in-depth technical comparison of 1-(4-Piperidyl)acetone hydrochloride and its common alternatives, focusing on their application in the synthesis of potent analgesics. We will dissect the causality behind experimental choices and present supporting data to guide your selection of the optimal synthetic precursor.

Introduction: The Central Role of Piperidones in Opioid Synthesis

The 4-piperidone core is a cornerstone in the synthesis of a significant class of potent opioid analgesics, most notably fentanyl and its analogs (e.g., remifentanil, sufentanil). The reactivity of the ketone and the secondary amine (often protected) allows for the strategic introduction of the necessary pharmacophoric elements. While 1-(4-Piperidyl)acetone hydrochloride represents a specific functionalized piperidone, it is crucial to understand its synthetic utility in the context of more established and versatile precursors. This guide will focus on a comparative analysis of the following key intermediates:

  • 1-(4-Piperidyl)acetone hydrochloride: The subject of our primary investigation.

  • N-Benzyl-4-piperidone: A widely used intermediate where the benzyl group serves as a readily cleavable protecting group.

  • N-Boc-4-piperidinone: An alternative featuring the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

The choice between these intermediates is not arbitrary; it is dictated by the overall synthetic strategy, desired reaction conditions, and the specific functionalities of the target API.

Comparative Synthesis of Fentanyl Analogs: A Head-to-Head Analysis

The synthesis of fentanyl provides an excellent platform for comparing the utility of these piperidone precursors. A common and efficient strategy involves a three-step sequence: N-alkylation, reductive amination, and N-acylation.

Table 1: Comparison of Piperidone Intermediates in Fentanyl Synthesis
IntermediateProtecting GroupKey AdvantagesKey DisadvantagesTypical Overall Yield
1-(4-Piperidyl)acetone hydrochloride None (as hydrochloride salt)Potentially fewer deprotection steps.The free secondary amine can lead to side reactions; the acetone moiety may not be ideal for direct fentanyl synthesis without modification.Not directly reported for fentanyl synthesis; would require significant modification.
N-Benzyl-4-piperidone BenzylStable protecting group; extensive literature precedent.[1][2][3]Requires harsh hydrogenolysis conditions for deprotection, which may not be compatible with all functional groups.[4]~70-80%[5]
N-Boc-4-piperidinone Boc (tert-butyloxycarbonyl)Mild deprotection with acid; orthogonal to many other protecting groups.[6]Can be more expensive than N-benzyl-4-piperidone.~75-85%[6]
Experimental Insight:

The use of N-Benzyl-4-piperidone is well-documented in the classical synthesis of fentanyl and its analogs.[3][7] The benzyl group is robust and withstands a variety of reaction conditions. However, its removal typically requires catalytic hydrogenation, which can be problematic if the target molecule contains other reducible functional groups.

N-Boc-4-piperidinone offers a milder deprotection strategy using acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent).[6] This orthogonality is a significant advantage in complex multi-step syntheses.

1-(4-Piperidyl)acetone hydrochloride , in its commercially available form, presents a challenge for direct use in fentanyl synthesis. The presence of the acetone functional group is not part of the final fentanyl structure. While it could potentially be used to synthesize other piperidine-based compounds, for fentanyl synthesis, it would require significant chemical modification, making the other two alternatives more direct and efficient starting points. Its primary utility may lie as an intermediate for other, structurally distinct APIs.

Detailed Experimental Protocols

To provide a practical understanding, we present detailed, step-by-step methodologies for the synthesis of fentanyl using the two most viable precursors.

Protocol 1: Fentanyl Synthesis from N-Benzyl-4-piperidone

This protocol is a well-established route, often referred to as the Janssen synthesis.

Step 1: Reductive Amination

  • To a solution of N-benzyl-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in a suitable solvent (e.g., dichloroethane), add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-4-anilinopiperidine.

Step 2: N-Acylation

  • Dissolve the 1-benzyl-4-anilinopiperidine (1 equivalent) in an aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents).

  • Add propionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-(1-benzyl-4-piperidyl)-N-phenylpropionamide.

Step 3: N-Debenzylation

  • Dissolve the product from Step 2 in ethanol.

  • Add a palladium on carbon catalyst (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically 50 psi) and stir for 12-24 hours.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate to yield 4-anilino-N-phenyl-N-(piperidin-4-yl)propionamide (the immediate precursor to fentanyl, often referred to as desphenethyl fentanyl).

Step 4: N-Alkylation

  • To a solution of the product from Step 3 (1 equivalent) in a polar aprotic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate, 2 equivalents) and 2-phenylethyl bromide (1.2 equivalents).

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Cool the reaction, filter, and concentrate the filtrate.

  • Purify the crude product by chromatography or recrystallization to obtain fentanyl.

Protocol 2: Fentanyl Synthesis from N-Boc-4-piperidinone

This route offers a milder deprotection step.

Step 1: Reductive Amination

  • Follow the procedure outlined in Protocol 1, Step 1, using N-Boc-4-piperidinone as the starting material to obtain tert-butyl 4-anilino-1-piperidinecarboxylate.

Step 2: N-Acylation

  • Follow the procedure outlined in Protocol 1, Step 2, using the product from Step 1 to yield tert-butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate.

Step 3: N-Deprotection

  • Dissolve the product from Step 2 in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a saturated solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent to obtain 4-(N-phenylpropionamido)piperidine.

Step 4: N-Alkylation

  • Follow the procedure outlined in Protocol 1, Step 4, using the product from Step 3 to obtain fentanyl.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes discussed.

Fentanyl_Synthesis_Comparison cluster_0 Route A: N-Benzyl-4-piperidone Pathway cluster_1 Route B: N-Boc-4-piperidinone Pathway A1 N-Benzyl-4-piperidone A2 1-Benzyl-4-anilinopiperidine A1->A2 Reductive Amination A3 N-(1-Benzyl-4-piperidyl)-N-phenylpropionamide A2->A3 N-Acylation A4 Desphenethyl Fentanyl A3->A4 N-Debenzylation (Hydrogenolysis) A5 Fentanyl A4->A5 N-Alkylation B1 N-Boc-4-piperidinone B2 tert-Butyl 4-anilino-1-piperidinecarboxylate B1->B2 Reductive Amination B3 tert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate B2->B3 N-Acylation B4 4-(N-Phenylpropionamido)piperidine B3->B4 N-Deprotection (Acidolysis) B5 Fentanyl B4->B5 N-Alkylation

Caption: Comparative synthetic pathways to Fentanyl.

Conclusion and Recommendations

While 1-(4-Piperidyl)acetone hydrochloride is a commercially available piperidine derivative, its utility as a direct precursor for the synthesis of fentanyl and its close analogs is limited due to its functionalization. For these targets, N-Boc-4-piperidinone emerges as a superior choice for laboratory-scale and complex syntheses due to the mild and orthogonal nature of the Boc protecting group.[6] For large-scale, cost-driven production where the downstream chemistry is compatible, N-Benzyl-4-piperidone remains a viable and well-established option.[1]

The selection of a piperidone intermediate is a strategic decision that should be made after careful consideration of the entire synthetic route, including the compatibility of functional groups with the required deprotection and subsequent reaction conditions. This guide provides the foundational data and protocols to make an informed choice, ultimately leading to a more efficient and successful API synthesis campaign.

References

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. PLoS One, 9(9), e108250. [Link]

  • Stein, C., Weber, M., & Zoellner, C. (2015). Synthesis of fentanyl analogs.
  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PloS one, 9(9), e108250. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023). Defense Technical Information Center. [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). Fentanyl analogs synthesized in this work. ResearchGate. [Link]

  • Kern, B., et al. (2020). Intermediates for the preparation of remifentanil hydrochloride.
  • Kiricojevi, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

  • Valdez, C. A. (2021). Synthetic approaches to remifentanil. ResearchGate. [Link]

  • Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. (2018). Asian Journal of Research in Chemistry. [Link]

Sources

A Comparative Analysis of Piperidine-Based Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine scaffold is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and capacity to form diverse molecular interactions render it a versatile and highly sought-after building block in the design of novel therapeutics.[2][3] This guide provides an in-depth comparative analysis of major classes of piperidine-based compounds, focusing on their synthesis, mechanisms of action, and performance. We will explore agents targeting the Central Nervous System (CNS), antihistamines, and kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers, scientists, and drug development professionals in this dynamic field.

Part 1: The Piperidine Scaffold: A Foundation for Diverse Bioactivity

The six-membered nitrogen-containing heterocycle known as piperidine is a recurring motif in a multitude of natural alkaloids and synthetic drugs.[1][4] Its success in drug design can be attributed to its unique structural and physicochemical properties.

  • Structural Features: The piperidine ring typically adopts a stable chair conformation, which minimizes steric strain. This three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective binding to biological targets.[3] Introducing chiral centers to the piperidine scaffold can further enhance binding affinity, selectivity, and pharmacokinetic profiles.[5][6]

  • Physicochemical Properties: The nitrogen atom imparts basicity to the ring, allowing it to be protonated at physiological pH. This cationic state is often crucial for forming strong ionic interactions with acidic residues in protein binding pockets.[7] Furthermore, the overall lipophilicity of the molecule, which influences properties like membrane permeability and solubility, can be finely tuned through substitutions on the ring.[3][5]

Common Synthetic Strategies

The construction of the piperidine core is a well-established area of organic chemistry. Classical and modern methods provide access to a wide array of substituted piperidines.

  • Catalytic Hydrogenation of Pyridines: A common and efficient method involves the reduction of substituted pyridine precursors. Various catalysts, including those based on cobalt, ruthenium, and nickel, have been developed to achieve high yields and specific diastereoselectivity (e.g., cis-hydrogenation).[1][8]

  • Intramolecular Cyclization: Another powerful strategy involves the ring closure of linear precursors. Methods like reductive amination, aza-Michael additions, and metal-catalyzed cyclizations of alkenes are frequently employed to construct the piperidine ring.[1][8] These approaches offer flexibility in introducing diverse substituents.

Part 2: Comparative Analysis of Major Classes of Piperidine-Based Drugs

To illustrate the versatility of the piperidine scaffold, we will compare representative compounds from three distinct therapeutic areas, highlighting how the core structure is adapted to interact with different biological targets.

Class I: Central Nervous System (CNS) Agents

Piperidine and its derivatives are particularly prominent in drugs targeting the CNS, owing to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[7]

Exemplar Compounds:

  • Haloperidol: A first-generation antipsychotic that acts as an antagonist at dopamine D2 receptors.

  • Donepezil: A piperidine-based acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[9]

Mechanism of Action & Comparison: Haloperidol's therapeutic effect stems from its blockade of dopamine signaling in the brain. The piperidine moiety is crucial for its interaction with the D2 receptor, a G-protein coupled receptor (GPCR). In contrast, Donepezil functions by inhibiting the enzyme acetylcholinesterase, thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[9] While both act on the CNS, their targets are fundamentally different—a receptor versus an enzyme—showcasing the scaffold's adaptability.

Performance Data:

CompoundTargetMechanismKey Performance Metric
Haloperidol Dopamine D2 ReceptorAntagonistHigh binding affinity (Ki in low nM range)
Donepezil AcetylcholinesteraseInhibitorPotent enzyme inhibition (IC50 in low nM range)[9]
Class II: Antihistamines (H1 Receptor Antagonists)

The piperidine ring is a common feature in many antihistamines, where it serves as the basic amine function essential for receptor interaction.[10][11]

Exemplar Compounds:

  • Azatadine: A first-generation H1-antihistamine.[10]

  • Loratadine: A second-generation H1-antihistamine.

Mechanism of Action & Key Differentiator: Both Azatadine and Loratadine act as inverse agonists at the histamine H1 receptor, preventing the inflammatory cascade initiated by histamine.[10][12] The critical difference lies in their side-effect profiles. First-generation antihistamines like Azatadine readily cross the blood-brain barrier, leading to sedation and other CNS effects.[10] Second-generation agents like Loratadine were specifically designed to be more selective for peripheral H1 receptors and have limited CNS penetration, thus being non-sedating. This differentiation is a direct result of modifying the substituents on the core scaffold to alter physicochemical properties like polarity and size.

Performance Data:

CompoundGenerationCNS PenetrationPrimary Clinical Outcome
Azatadine FirstHighEffective, but causes sedation[10]
Loratadine SecondLowEffective, non-sedating
Class III: Kinase Inhibitors in Oncology

In the realm of targeted cancer therapy, the piperidine ring is frequently used to enhance potency, selectivity, and bioavailability.[13][14] It can occupy specific pockets within the ATP-binding site of kinases, contributing to the inhibitor's efficacy.

Exemplar Compound:

  • Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2).

Mechanism of Action: Ruxolitinib targets the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and certain inflammatory conditions. The piperidine-containing portion of the molecule contributes to its binding affinity and selectivity for the JAK family of kinases. By inhibiting these kinases, Ruxolitinib blocks downstream signaling that drives cell proliferation. Several small molecule kinase inhibitors containing the piperidine scaffold have been approved by the USFDA for cancer treatment.[13]

Performance Data:

CompoundTargetIndicationKey Performance Metric
Ruxolitinib JAK1/JAK2Myelofibrosis, Polycythemia VeraPotent inhibition (IC50 < 5 nM for JAK1/2)

Part 3: Experimental Protocols for Comparative Evaluation

To ensure scientific integrity and provide actionable insights, this section details standardized protocols for quantifying the performance of piperidine-based compounds.

Protocol: Competitive Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol is essential for comparing the binding affinities of compounds like Haloperidol and antihistamines to their respective GPCR targets.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., Dopamine D2 or Histamine H1) from cultured cells or tissue.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality: The Cheng-Prusoff correction is critical as it accounts for the concentration and affinity of the radioligand, allowing for the calculation of a true affinity constant (Ki) for the test compound that is independent of assay conditions.

Workflow: Assessing Blood-Brain Barrier Permeability

This workflow is crucial for differentiating CNS-acting drugs from peripherally-restricted compounds like second-generation antihistamines. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro model.

Objective: To predict the passive diffusion of a compound across the blood-brain barrier (BBB).

Workflow Diagram:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_donor Prepare Donor Solution (Compound in buffer at pH 7.4) add_donor Add Donor Solution to Filter Plate wells prep_donor->add_donor prep_lipid Coat Filter Plate (with porcine brain lipid) place_filter Place Filter Plate onto Donor Plate prep_lipid->place_filter prep_acceptor Prepare Acceptor Solution (Buffer at pH 7.4) add_acceptor Add Acceptor Solution to Acceptor Plate prep_acceptor->add_acceptor add_acceptor->place_filter incubate Incubate (e.g., 4-18 hours) place_filter->incubate measure_conc Measure Compound Concentration (Donor and Acceptor wells via LC-MS/MS) incubate->measure_conc calculate_pe Calculate Permeability (Pe value) measure_conc->calculate_pe

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Signaling Pathway: H1 Receptor and Kinase Inhibition

Visualizing the pathways these compounds modulate is key to understanding their mechanism of action.

H1-Histamine Receptor Signaling:

H1_Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Antihistamine Piperidine Antihistamine Antihistamine->H1R Inhibits Gq11 Gq/11 H1R->Gq11 Couples PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Ca_Release->PKC Inflammation Pro-inflammatory Gene Expression PKC->Inflammation Leads to

Caption: Simplified H1 Receptor signaling pathway inhibited by piperidine antihistamines.

JAK-STAT Signaling Pathway:

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib (Piperidine Inhibitor) Ruxolitinib->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Transcription Gene Transcription (Proliferation) Nucleus->Transcription Initiates

Caption: Simplified JAK-STAT pathway inhibited by Ruxolitinib.

Part 4: Future Directions

The piperidine scaffold remains a highly productive framework in drug discovery.[3] Modern synthetic methodologies are enabling the creation of increasingly complex and stereochemically rich piperidine derivatives, expanding the accessible chemical space.[15] Future applications are emerging in novel therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors, where the piperidine moiety can serve as a versatile linker or a reactive handle. The continued exploration of this privileged scaffold promises to yield new generations of therapeutics with enhanced efficacy and safety profiles.

References

  • Oliynyk, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7535. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. Available at: [Link]

  • Gawrys, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116938. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Available at: [Link]

  • Anis Supplier. (2026). The Role of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link]

  • Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Rastogi, S., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • ResearchGate. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. Biological activities of piperidine alkaloids. Available at: [Link]

  • ResearchGate. Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Available at: [Link]

  • PathWhiz. Azatadine H1-Antihistamine Action. Available at: [Link]

  • ResearchGate. (2023). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Available at: [Link]

  • National Institutes of Health. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available at: [Link]

  • National Institutes of Health. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Available at: [Link]

  • RxList. (2021). Antihistamines, Piperazine Derivatives. Available at: [Link]

  • National Institutes of Health. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available at: [Link]

  • ACS Chemical Neuroscience. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available at: [Link]

  • National Institutes of Health. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Piperidyl)acetone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to serve as a versatile scaffold, offering a combination of desirable physicochemical properties. The piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets. Furthermore, the saturated ring system allows for the precise spatial arrangement of substituents, enabling the fine-tuning of ligand-receptor interactions. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, also plays a critical role in optimizing binding affinity and selectivity.

This guide focuses on the structure-activity relationships (SAR) of analogs based on the 1-(4-Piperidyl)acetone scaffold. While direct and extensive SAR studies on this specific parent compound are not widely published, by examining related 4-substituted piperidine derivatives, we can infer critical insights into how structural modifications are likely to influence biological activity. This analysis will provide a framework for the rational design of novel ligands targeting various biological systems, particularly within the central nervous system (CNS).

The 1-(4-Piperidyl)acetone Core and Rationale for Analog Design

The 1-(4-Piperidyl)acetone scaffold presents three primary points for chemical modification, each offering a strategic avenue to modulate pharmacological properties:

  • The Piperidine Nitrogen (N1): Substitution at this position is a common strategy to alter a compound's affinity and selectivity for its target, as well as to modify its pharmacokinetic profile. Introducing various alkyl, arylalkyl, or acyl groups can profoundly impact how the molecule interacts with the binding pocket of a receptor or enzyme.

  • The Acetonyl Moiety at C4: The acetone side chain provides a key interaction point. Modifications here, such as altering the chain length, introducing different functional groups (e.g., hydroxyl, ester, amide), or incorporating cyclic structures, can significantly affect binding affinity and intrinsic activity (agonist vs. antagonist).

  • The Piperidine Ring (C2, C3, C5, C6): Although less commonly explored for this specific scaffold, substitution on the piperidine ring itself can introduce steric constraints, alter the pKa of the nitrogen, and provide additional interaction points with the biological target.

The exploration of analogs of this scaffold is driven by the quest for compounds with improved potency, selectivity, and drug-like properties for a range of biological targets, including G-protein coupled receptors (GPCRs) and transporters in the CNS.

Structure-Activity Relationship Analysis

The following sections delve into the SAR of 4-substituted piperidine analogs, drawing parallels to what might be expected for derivatives of 1-(4-Piperidyl)acetone.

Impact of N1-Substitution

The nature of the substituent on the piperidine nitrogen is a critical determinant of biological activity. In many classes of piperidine-based ligands, an N-aralkyl group, such as a benzyl or phenethyl moiety, is crucial for high-affinity binding to various receptors.

For instance, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the presence of the N-benzyl group was found to be essential for potent acetylcholinesterase (AChE) inhibition.[2] The basicity of the piperidine nitrogen also plays a significant role; its protonation at physiological pH often allows for a key ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the binding site of the target protein.

  • Key Insight: For 1-(4-Piperidyl)acetone analogs, it is anticipated that N-aralkyl substitution will be a key strategy to enhance affinity for various CNS targets. The optimal length and nature of the alkyl linker and the substitution pattern on the aromatic ring will likely be target-dependent.

Modifications of the 4-Acetonyl Side Chain

The 4-acetonyl group provides a hydrogen bond acceptor (the carbonyl oxygen) and a lipophilic methyl group. Altering this side chain can have a profound impact on SAR.

While direct data on 4-acetonyl modifications is limited, studies on related 4-substituted piperidines offer valuable insights. For example, in a series of mu-opioid receptor agonists based on a 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol scaffold, the nature of the linker between the piperidine ring and a phenyl ring played a pivotal role in binding affinity and selectivity.[3] This highlights the importance of the spatial relationship and electronic nature of the C4-substituent.

  • Hypothetical SAR for 4-Acetonyl Analogs:

    • Chain Length: Elongating or shortening the propan-2-one chain could alter the positioning of the carbonyl group within the binding pocket, potentially increasing or decreasing binding affinity.

    • Carbonyl Group Modification: Reduction of the ketone to a hydroxyl group would introduce a hydrogen bond donor, which could lead to a different interaction profile. Conversion to an oxime or other derivatives could also be explored to probe the steric and electronic requirements of the binding site.

    • Methyl Group Replacement: Replacing the terminal methyl group with other alkyl or aryl groups could explore additional hydrophobic interactions within the target protein.

Stereochemistry

For analogs where a chiral center is introduced, the stereochemistry often has a dramatic effect on biological activity. In a series of potent farnesyltransferase inhibitors with a piperidine core, the (+)-enantiomers showed significantly more potent inhibition than their (-)-counterparts.[4]

  • Implication for Chiral Analogs: If modifications to the 1-(4-Piperidyl)acetone scaffold introduce chirality, it will be crucial to resolve the enantiomers and evaluate their biological activity separately to identify the eutomer.

Quantitative Comparison of Related Piperidine Analogs

To illustrate the impact of structural modifications on biological activity, the following table summarizes data for various 4-substituted piperidine derivatives from the literature. While not direct analogs of 1-(4-Piperidyl)acetone, they provide a valuable comparative framework.

Compound/Analog ClassTargetKey Structural FeaturesBiological Activity (IC50/Ki)Reference
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAcetylcholinesteraseN-benzyl, complex amide side chain at C4IC50 = 0.56 nM[2]
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AcetylcholinesteraseN-benzyl, indanone moiety at C4IC50 = 5.7 nM[5]
(+)-8 (a piperidine FTase inhibitor)FarnesyltransferaseComplex substituted piperidineIC50 = 1.9 nM[4]
4-Benzyl-1-(3-iodobenzylsulfonyl)piperidineσ1 ReceptorN-benzylsulfonyl, 4-benzylKi = 0.96 nM[6]

Note: This table is for illustrative purposes to demonstrate the high potency that can be achieved with substituted piperidine scaffolds.

Experimental Protocols

The determination of the SAR of novel 1-(4-Piperidyl)acetone analogs would involve a systematic workflow encompassing chemical synthesis and biological evaluation.

General Synthetic Scheme for N-Substituted 4-Acetonylpiperidine Analogs

A common synthetic route to N-substituted 4-acetonylpiperidine analogs involves the reductive amination of 1-(4-piperidyl)acetone with a variety of aldehydes or ketones.

G start 1-(4-Piperidyl)acetone Hydrochloride step1 Reductive Amination start->step1 reagent1 Aldehyde/Ketone (R1-CHO or R1-CO-R2) reagent1->step1 reagent2 Reducing Agent (e.g., NaBH(OAc)3) reagent2->step1 product N-Substituted-4-acetonylpiperidine Analog step1->product

Caption: General workflow for the synthesis of N-substituted 4-acetonylpiperidine analogs.

Step-by-Step Protocol for Reductive Amination:

  • Dissolution: Dissolve 1-(4-Piperidyl)acetone hydrochloride (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted analog.

Radioligand Binding Assay Protocol

To determine the affinity of the synthesized analogs for a specific receptor, a radioligand binding assay is a standard and robust method.

G start Prepare Receptor Membranes step1 Incubate Membranes with Radioligand and Test Compound start->step1 step2 Separate Bound and Free Radioligand (Filtration) step1->step2 step3 Quantify Radioactivity step2->step3 step4 Data Analysis (IC50 and Ki Determination) step3->step4

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor of interest.

  • Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for dopamine D2 receptors) and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at a specific temperature).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 1-(4-Piperidyl)acetone scaffold represents a promising starting point for the development of novel, biologically active compounds. While direct SAR data for this specific analog series is not extensively documented in the public domain, by leveraging the wealth of information on related 4-substituted piperidines, a rational approach to analog design can be formulated. The key areas for modification—the piperidine nitrogen and the 4-acetonyl side chain—offer significant opportunities to modulate potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of 1-(4-Piperidyl)acetone analogs against a panel of relevant biological targets, particularly within the CNS. Such studies will undoubtedly uncover novel compounds with therapeutic potential and further enrich our understanding of the SAR of this versatile chemical scaffold.

References

  • Huang, H., Li, X., Guo, W., Zhu, C., Qian, Y., Shen, Q., Xu, X., Li, W., Wang, Y., & Fu, W. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299. [Link]

  • Sun, H., Yang, X., Li, H., Wang, J., & Song, G. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives.
  • Janssen, P. A. (1965). 1-aralkyl-4-(n-aryl-carbonyl amino)-piperidines and related compounds. U.S. Patent No. 3,164,600. Washington, DC: U.S.
  • Huang, B. S., Terrell, R. C., Deutsche, K. H., Kudzma, L. V., & Lalinde, N. L. (1985). United States Patent (19). U.S. Patent No. 4,584,303. Washington, DC: U.S.
  • Academia.edu. (n.d.). Synthesis, Characterization and biological study of Piperidine Derivatives. [Link]

  • Zhang, J. (2005). Method for preparing 4-piperidyl piperidine. Chinese Patent No. CN1583742A.
  • Pöchlauer, P., & Peringer, E. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 27(21), 7205. [Link]

  • Janssen, P. A. (1964). 1-benzyl-4-substituted piperidines. U.S. Patent No. 3,161,644. Washington, DC: U.S.
  • Carr, A. A., & Wright, G. J. (1981). Piperidine derivatives. U.S. Patent No. 4,254,129. Washington, DC: U.S.
  • Kumar, A., Kumar, R., & Sharma, S. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 18(2), 125-135. [Link]

  • Ishida, H., et al. (2002). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 12(23), 3471-3474. [Link]

  • Ko, H., et al. (2014). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 57(5), 2046-2064. [Link]

  • Sugimoto, H., et al. (1998). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 41(11), 1938-1945. [Link]

  • Yamanishi, Y., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 46(1), 1-10. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Pöchlauer, P., & Peringer, E. (2022). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 355(10), 2200208. [Link]

  • Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 62, 496-505. [Link]

  • Schepmann, D., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 23(10), 2582. [Link]

  • Narayanan, R., & Dalton, J. T. (2005). Synthesis of irreversibly binding bicalutamide analogs for imaging studies. Bioorganic & Medicinal Chemistry Letters, 15(22), 5063-5066. [Link]

  • Kumar, A., Kumar, R., & Sharma, S. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 18(2), 125-135. [Link]

  • Ullah, N., et al. (2014). Synthesis and dual D 2 and 5-HT 1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1 H -benzo[d]imidazol-2(3 H )-ones. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 875-883. [Link]

  • Chen, L., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. [Link]

  • Husain, A., et al. (2012). Synthesis and Local Anesthetic Activity of Some Novel N-[5-(4-substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(substituted)-acetamides. Journal of the Korean Chemical Society, 56(3), 342-349. [Link]

Sources

A Comparative Guide to the Synthetic Efficacy of 1-(4-Piperidyl)acetone Hydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the 4-Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, making it an ideal scaffold for interacting with biological targets. Among its derivatives, 4-substituted piperidines are particularly prevalent in drug discovery, forming the core of molecules ranging from opioid analgesics to antipsychotics.[2][3]

Historically, reagents like 1-(4-Piperidyl)acetone hydrochloride have served as valuable building blocks for accessing this critical chemical space.[4] They provide a pre-formed piperidine ring with a reactive side chain ready for elaboration. However, the landscape of synthetic organic chemistry is in constant evolution. Modern catalytic methods and novel synthetic strategies now offer powerful alternatives, often providing greater efficiency, versatility, and control over the final molecular architecture.

This guide provides an in-depth comparison of the synthetic efficacy of classical routes utilizing 1-(4-Piperidyl)acetone hydrochloride and its direct precursors against contemporary synthetic strategies. We will analyze these methods through the lens of yield, step economy, substrate scope, and stereocontrol, providing researchers and drug development professionals with the critical data needed to make informed decisions in their synthetic planning.

Baseline Reagent Profile: 1-(4-Piperidyl)acetone Hydrochloride

1-(4-Piperidyl)acetone hydrochloride is a bifunctional molecule featuring a secondary amine within the piperidine ring and a ketone functional group. This structure allows for sequential or orthogonal functionalization, making it a useful intermediate.

  • Chemical Structure: C₈H₁₅NO·HCl

  • Molecular Weight: 177.67 g/mol [4]

  • Primary Application: A key intermediate for synthesizing 4-substituted piperidines, where the acetone moiety can be transformed through reactions like reductive amination, aldol condensation, or Grignard addition to build molecular complexity.

A classical application for such a scaffold is in the synthesis of analgesic compounds of the pethidine (meperidine) class.[5][6] While direct synthesis from 1-(4-piperidyl)acetone is less common, it exemplifies a strategy of building functionality onto a pre-existing piperidine core. A more fundamental and widely used approach to this class of compounds involves the synthesis of a core intermediate, N-substituted-4-piperidone, which we will use as a focal point for our comparison.

Alternative Synthetic Strategies for 4-Substituted Piperidines

Modern synthetic chemistry offers several powerful and versatile alternatives to building piperidine scaffolds from acyclic precursors. We will explore three dominant strategies that compete with and often surpass the classical Dieckmann approach that generates intermediates functionally related to 1-(4-Piperidyl)acetone.

Strategy A: The Dieckmann Condensation Route to 4-Piperidones

This is a robust and widely practiced method for constructing the 4-piperidone core. The strategy involves a double Michael addition of a primary amine to two equivalents of an acrylate ester, followed by an intramolecular Dieckmann condensation to form the six-membered ring.[7][8]

The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the target N-substituted-4-piperidone. This intermediate is arguably more versatile than 1-(4-Piperidyl)acetone as the ketone is directly on the ring, allowing for direct nucleophilic addition or conversion to a wide range of functional groups at the critical 4-position.

Strategy B: Catalytic Hydrogenation of Pyridine Derivatives

The reduction of substituted pyridines is one of the most direct methods for accessing the piperidine core.[1] Historically, this required harsh conditions (high pressure and temperature). However, modern advances in catalysis have enabled these transformations under significantly milder conditions with high efficiency.[9] Catalysts based on rhodium, ruthenium, and iridium can achieve complete saturation of the pyridine ring while tolerating a wide range of functional groups.[1][9] This strategy is particularly powerful when the desired substitution pattern is readily available on the starting pyridine ring.

Strategy C: Modern Asymmetric Catalysis & Cycloadditions

For the development of chiral pharmaceuticals, controlling stereochemistry is paramount. The last two decades have seen an explosion in catalytic asymmetric methods to produce highly functionalized, enantioenriched piperidines.[10][11] These strategies build the chiral centers during the ring-forming step.

Key examples include:

  • Asymmetric [4+2] Annulation (Aza-Diels-Alder): The reaction of imines with dienes, catalyzed by chiral Lewis acids, can generate tetrahydropyridines with high enantioselectivity, which are then reduced to piperidines.

  • Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This powerful method couples pyridines with arylboronic acids to create 3-substituted tetrahydropyridines with excellent enantioselectivity, which can be subsequently reduced.[3]

  • Phosphine-Catalyzed [4+2] Annulation of Imines with Allenes: This method furnishes highly functionalized piperidine derivatives with very good stereoselectivity.[12]

Comparative Efficacy Analysis

The choice of synthetic route depends heavily on the specific target molecule, required scale, and available resources. The following table summarizes the key performance indicators for each strategy.

MetricStrategy A: Dieckmann CondensationStrategy B: Pyridine HydrogenationStrategy C: Asymmetric Catalysis
Typical Overall Yield Good to Excellent (60-85%)Excellent (85-99%)Good to Excellent (70-95%)
Step Economy Moderate (typically 3-4 steps to functionalized piperidone)Excellent (often 1-2 steps from commercial pyridines)Moderate (2-4 steps)
Versatility & Scope High. Versatile for N-substituents. Ketone allows broad functionalization.Dependent on substituted pyridine availability. Tolerates many functional groups.Excellent. Can create complex substitution patterns and chiral centers simultaneously.
Stereocontrol Not inherently stereoselective. Requires downstream resolution or chiral auxiliaries.Can be diastereoselective based on existing substituents. Asymmetric versions exist but are less general.Excellent. The primary advantage is high enantioselectivity and diastereoselectivity.[3][12]
Reaction Conditions Often requires strong base (e.g., NaH, NaOEt) and elevated temperatures.Increasingly mild conditions with modern catalysts (low pressure H₂).[9]Generally mild, catalyst-controlled conditions.
Key Advantage Robust, scalable, and provides the highly versatile 4-piperidone intermediate.High atom and step economy. Very direct route.Precise control over stereochemistry for chiral drug synthesis.
Key Limitation Multi-step process; use of strong bases can limit functional group tolerance.Relies on the availability of the corresponding substituted pyridine starting material.Catalysts can be expensive; scope may be limited to specific substrate classes.

Experimental Protocols

To provide a practical context, the following are representative, literature-derived protocols for two of the discussed strategies.

Protocol 1: Synthesis of 1-Boc-4-Piperidone via Dieckmann Condensation (Strategy A)

This protocol is adapted from established procedures for synthesizing N-protected 4-piperidones.[8]

  • Step 1: Michael Addition. To a solution of benzylamine (1.0 eq) in methanol, add methyl acrylate (2.2 eq) dropwise at room temperature. Stir the reaction for 12-16 hours. Remove the methanol under reduced pressure to obtain the crude diester intermediate.

  • Step 2: Dieckmann Condensation. Dissolve the crude diester in toluene. Add sodium metal (1.5 eq) portion-wise and heat the mixture to 100-120 °C for 2-3 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and quench carefully with water.

  • Step 3: Hydrolysis & Decarboxylation. Separate the aqueous layer and acidify with concentrated HCl. Heat the acidic solution at reflux for 4-6 hours. Cool to room temperature and basify with NaOH.

  • Step 4: Deprotection & Boc Protection. The crude N-benzyl-4-piperidone is subjected to hydrogenolysis (H₂, Pd/C) to yield 4-piperidone. The resulting piperidone is then reacted with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in a suitable solvent like dichloromethane at room temperature to afford the final product, 1-Boc-4-piperidone.

Protocol 2: Catalytic Hydrogenation of 4-Phenylpyridine (Strategy B)

This protocol illustrates the direct reduction of a pyridine to a piperidine.

  • Setup: To a high-pressure reaction vessel, add 4-phenylpyridine (1.0 eq) and a catalytic amount of 10% Rhodium on Carbon (Rh/C, ~1 mol%).

  • Solvent: Add a suitable solvent such as water or methanol.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 5 atm.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction by GC-MS or TLC for the disappearance of the starting material.

  • Workup: After cooling to room temperature, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-phenylpiperidine, which can be further purified by crystallization or chromatography.

Visualization of Synthetic Workflows

The choice of a synthetic pathway is a critical decision based on the desired outcome. The following diagrams illustrate the conceptual differences between the synthetic approaches.

G cluster_0 Strategy A: Ring Construction (Dieckmann) cluster_1 Strategy B/C: Ring Modification/Saturation cluster_2 Conceptual Flow Acyclic Acyclic Precursors (Amine + Acrylates) RingForm Ring Formation & Decarboxylation Acyclic->RingForm Build Building the Core Piperidone N-Protected 4-Piperidone RingForm->Piperidone Functionalize C4 Functionalization Piperidone->Functionalize Modify Modifying the Core TargetA Target Molecule Functionalize->TargetA Pyridine Substituted Pyridine Reduction Catalytic Reduction (Asymmetric or Achiral) Pyridine->Reduction TargetB Target Molecule Reduction->TargetB

Caption: Comparative workflow of ring construction vs. ring modification strategies.

G cluster_A Classical Route cluster_B Modern Route start Simple Starting Materials node1 Benzylamine + Methyl Acrylate start->node1 node4 4-Substituted Pyridine start->node4 node2 Dieckmann Condensation node1->node2 node3 Hydrolysis & Decarboxylation node2->node3 final N-Substituted-4-Piperidone Core node3->final node5 Catalytic Hydrogenation (e.g., Rh/C, H₂) node4->node5 node5->final (after N-protection/ deprotection steps)

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Studies of 4-Piperidone-Based Opioid Agonists

Author: BenchChem Technical Support Team. Date: February 2026

The 4-piperidone scaffold, including key intermediates like 1-(4-Piperidyl)acetone hydrochloride, represents a cornerstone in the synthesis of potent analgesics, most notably derivatives that target opioid receptors.[1][2][3] For drug development professionals, the journey from a promising molecule on the benchtop to an effective therapeutic is fraught with challenges, chief among them being the translation of early-stage findings to whole-organism efficacy. This guide provides an in-depth comparison of the in vitro and in vivo methodologies used to evaluate these piperidine derivatives, offering field-proven insights into experimental design, data interpretation, and the critical factors that govern the in vitro-in vivo correlation (IVIVC).

Section 1: The Foundation—In Vitro Characterization

In vitro assays are the bedrock of early-stage drug discovery. They are designed to be rapid, high-throughput, and mechanistic, allowing researchers to dissect a compound's interaction with its molecular target in a controlled, isolated environment. For 4-piperidone-based opioid agonists, the primary goal is to quantify their affinity for and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.[4][5]

Target Engagement: Receptor Binding Assays

The first question to answer is fundamental: Does the compound bind to the target? Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

Causality Behind the Choice: This method provides a direct measure of the physical interaction between the ligand and the receptor. By quantifying the binding affinity (expressed as the inhibition constant, Kᵢ), we can rank-order compounds based on their potency at the molecular level. A lower Kᵢ value signifies a higher binding affinity.

Protocol: Competitive Radioligand Binding Assay for µ-Opioid Receptor (MOR) Affinity

  • Preparation: Utilize cell membranes prepared from CHO-K1 or HEK-293 cells stably expressing the human µ-opioid receptor (hMOR).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO), and varying concentrations of the unlabeled test derivative.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression (specifically, a one-site fit model) to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Functional Activity: Measuring G-Protein Activation and Downstream Signaling

High affinity does not guarantee functional efficacy. A compound could be an agonist (activator), an antagonist (blocker), or a partial agonist. Functional assays are essential to determine the compound's intrinsic activity. Opioid receptors are G-protein coupled receptors (GPCRs) that signal primarily through the inhibitory Gαᵢ/ₒ subunit.[6]

Key Functional Assays:

  • [³⁵S]GTPγS Binding Assay: This assay measures one of the earliest events in GPCR activation: the exchange of GDP for GTP on the Gα subunit.[7][8] It is a direct measure of G-protein activation and is highly useful for differentiating full from partial agonists.[7]

  • cAMP Inhibition Assay: Activation of the Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][9] This downstream assay measures a key second messenger response and provides robust data on agonist efficacy.[10][11]

Workflow Diagram: In Vitro Opioid Agonist Characterization

cluster_0 In Vitro Workflow start Synthesized Piperidine Derivative binding_assay Radioligand Binding Assay (Target: hMOR, hDOR, hKOR) start->binding_assay Test Compound calc_ki Calculate Affinity (Ki) binding_assay->calc_ki Binding Curve Data functional_assays Functional Assays calc_ki->functional_assays High-Affinity Hits gtp_assay [35S]GTPγS Binding (G-Protein Activation) functional_assays->gtp_assay camp_assay cAMP Inhibition (Downstream Signaling) functional_assays->camp_assay calc_ec50 Calculate Potency (EC50) & Efficacy (%Emax) gtp_assay->calc_ec50 camp_assay->calc_ec50 cluster_1 In Vivo Workflow candidate Lead Candidate Compound (from In Vitro) dosing Administer to Animal Model (e.g., Mouse, Rat) candidate->dosing assays Nociceptive Assays dosing->assays pk_study Pharmacokinetic (PK) Study (Blood Sampling) dosing->pk_study hot_plate Hot Plate Test (Supraspinal Analgesia) assays->hot_plate tail_flick Tail-Flick Test (Spinal Analgesia) assays->tail_flick calc_ed50 Calculate Efficacy (ED50) hot_plate->calc_ed50 tail_flick->calc_ed50 calc_pk Determine ADME Profile (Cmax, T1/2, BBB penetration) pk_study->calc_pk

Caption: Workflow for evaluating the analgesic efficacy and pharmacokinetic profile of a lead compound in vivo.

Section 3: Bridging the Gap—The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between in vitro properties and in vivo outcomes, known as an In Vitro-In Vivo Correlation (IVIVC). [12][13][14]For centrally acting drugs like opioids, this is rarely a simple 1:1 correlation. A compound with superb in vitro potency can fail spectacularly in vivo.

Key Factors Influencing the IVIVC:

  • Pharmacokinetics (ADME):

    • Blood-Brain Barrier (BBB) Penetration: The piperidine scaffold often enhances CNS penetration, but small structural changes can dramatically alter this property. A potent compound that cannot reach its target in the brain is ineffective.

    • Metabolism: The compound may be rapidly metabolized by liver enzymes (e.g., Cytochrome P450s) into inactive or less active forms, reducing its effective concentration and duration of action. [15][16]2. Off-Target Effects: The compound may bind to other receptors or ion channels in vivo, causing side effects that limit the achievable analgesic dose.

  • Receptor Reserve: Some tissues have a "receptor reserve," meaning a maximal biological response can be achieved when only a fraction of receptors are occupied. This can make partial agonists appear more efficacious in vivo than in vitro functional assays might suggest. [10] Data Synthesis: Juxtaposing In Vitro and In Vivo Results

DerivativeMOR Kᵢ (nM)MOR EC₅₀ (nM)Hot Plate ED₅₀ (mg/kg)IVIVC Observations
Compound A 1.25.80.5Good Correlation: High in vitro potency translates to high in vivo efficacy. Likely good BBB penetration and metabolic stability.
Compound C 0.84.115.0Poor Correlation: Excellent in vitro potency but poor in vivo efficacy. Suggests poor BBB penetration or rapid metabolism.
Morphine 2.510.25.0Benchmark: Serves as the standard for comparison.
(Note: Data are representative examples for illustrative purposes.)

Diagram: The Translational Gap

cluster_iv In Vitro Domain cluster_gap Translational Barriers cluster_ivv In Vivo Domain invitro High In Vitro Potency (Low Ki, Low EC50) bbb Blood-Brain Barrier invitro->bbb metabolism Liver Metabolism (CYP450s) invitro->metabolism excretion Renal Excretion invitro->excretion off_target Off-Target Binding invitro->off_target invivo High In Vivo Efficacy (Low ED50) bbb->invivo metabolism->invivo excretion->invivo off_target->invivo

Caption: Factors contributing to the gap between in vitro potency and in vivo efficacy for CNS-acting drugs.

Conclusion

The evaluation of 1-(4-Piperidyl)acetone hydrochloride derivatives and other 4-piperidone-based compounds requires a synergistic, multi-faceted approach. In vitro assays provide essential, high-resolution data on molecular interactions, allowing for rapid screening and mechanistic understanding. In vivo studies provide the indispensable reality check, integrating the complexities of a whole biological system.

Success in translating a potent molecule from the bench to the clinic hinges on understanding the reasons for divergence between these two domains. By systematically evaluating ADME properties alongside pharmacodynamics and employing a logical, iterative testing strategy, researchers can successfully navigate the translational gap and identify robust clinical candidates.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Hot Plate and Tail-Flick Assays in Opioid Analgesia Research.
  • Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Cell Based PAM cAMP LeadHunter Assay.
  • Freynhagen, R., et al. (2015). Validated in vitro/in vivo correlation of prolonged-release oxycodone/naloxone with differing dissolution rates in relation to gastrointestinal transit times. ResearchGate. [Link]

  • Gomes, I., et al. (2013). μ-opioid agonist inhibition of forskolin-stimulated cAMP production assay (G protein-dependent pathway). ResearchGate. [Link]

  • Gaveriaux-Ruff, C., et al. (2008). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. PMC. [Link]

  • Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Cell Based Antagonist cAMP LeadHunter Assay.
  • Wu, C. Y., & Benet, L. Z. (2013). Influence of drug property and product design on in vitro-in vivo correlation of complex modified-release dosage forms. PubMed. [Link]

  • Nielsen, C. K., et al. (2020). In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile. PubMed. [Link]

  • Akhtar, M. S., et al. (2011). Development and in vitro-in vivo relationship of controlled-release microparticles loaded with tramadol hydrochloride. PubMed. [Link]

  • Revvity. (n.d.). Upstream/downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays.
  • Wikipedia. (n.d.). Hot plate test. [Link]

  • Science.gov. (n.d.). tail flick assay: Topics by Science.gov. [Link]

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Santenna, C., et al. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - zaltoprofen, and a standard drug - piroxicam, using murine models. Journal of Experimental Pharmacology. [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. [Link]

  • Pharma Lesson. (n.d.). In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. [Link]

  • Zakaria, Z. A., et al. (2012). Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats. PMC. [Link]

  • Le, T. V., et al. (2003). Synthesis, opioid receptor binding, and functional activity of 5′-substituted 17-cyclopropylmethylpyrido[2′,3′:6,7]morphinans. Semantic Scholar. [Link]

  • Traynor, J. R. (2004). Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [³⁵S]GTPγS Binding. Springer Nature Experiments. [Link]

  • Al-Harrasi, A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]

  • Spjuth, O., et al. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. MDPI. [Link]

  • Knapp, R. J., & Yamamura, H. I. (1992). In vitro opioid receptor assays. PubMed. [Link]

  • Toll, L., et al. (2021). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science. [Link]

  • Benyhe, S., et al. (1999). Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays. PubMed. [Link]

  • Zorn, J. A., et al. (2012). Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets. PMC. [Link]

  • Grokipedia. (n.d.). 4-Piperidone. [Link]

  • Wang, B., & Zhu, M. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. [Link]

  • GSRS. (n.d.). 1-(4-PIPERIDYL)ACETONE HYDROCHLORIDE. [Link]

  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]

  • Kim, D., et al. (2011). Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. PubMed. [Link]

  • Wang, B., & Zhu, M. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). The plot of GTPγS binding assay of 5b at the μ opioid receptor. [Link]

  • Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Purosolv. (2023). Unlocking the Potential: Pharma-Grade Acetone in Medicine. [Link]

  • Wiemann, J., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • Verma, S., et al. (2017). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents. ResearchGate. [Link]

  • Cichoń, T., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Kumar, A., et al. (2018). Medicinal chemistry of acridine and its analogues. MedChemComm. [Link]

Sources

spectroscopic comparison of 1-(4-Piperidyl)acetone hydrochloride batches

By systematically applying NMR, FTIR, and HRMS, researchers and drug development professionals can gain a comprehensive understanding of batch-to-batch variability. This ensures that only materials of the highest, most consistent quality are used, safeguarding the integrity and reproducibility of the entire pharmaceutical development process. It is recommended that specifications for residual solvents, water content, and specific process impurities be established based on such comparative data. [23][24]

References

  • Health Canada (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Canada.ca. [Link]

  • European Medicines Agency (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. EMA. [Link]

  • U.S. Food and Drug Administration (FDA). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. FDA.gov. [Link]

  • Taslimi, P., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. [Link]

  • World Health Organization (WHO) (2010). TRS 957 - Annex 2: WHO good manufacturing practices for active pharmaceutical ingredients (bulk drug substances). WHO. [Link]

  • ComplianceOnline (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. [Link]

  • Pacific BioLabs. Raw Material testing for pharmaceuticals and biologics. [Link]

  • Walsh Medical Media. Pharmaceutical Analysis of Handling of Raw Materials before Manufacturing. [Link]

  • Contract Laboratory (2024). Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety. [Link]

  • Mirasol, F. (2018). Analytical Best Practices for Raw Materials Testing. BioPharm International. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3019491, 1-(4-Piperidyl)acetone hydrochloride. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Pace Analytical. Pharmaceutical Raw Materials Testing Solutions. [Link]

  • Global Substance Registration System (GSRS). 1-(4-PIPERIDYL)ACETONE HYDROCHLORIDE. [Link]

  • Illinois State University, Department of Chemistry (2015). Infrared Spectroscopy. [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • RSC Medicinal Chemistry (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • ResearchGate (2014). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Rao, C. N. R. (1962). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Sane, R.T. (2002). Organic volatile impurities in pharmaceuticals. Indian Journal of Pharmaceutical Sciences. [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharmaceutical Analysis. [Link]

  • Chemistry LibreTexts. Mass spectrometry 1. [Link]

  • Der Pharma Chemica (2015). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

A Comparative Guide to Purity Assessment of 1-(4-Piperidyl)acetone Hydrochloride for Researchers and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(4-Piperidyl)acetone hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps and the toxicological profile of the final compound. This guide provides an in-depth comparison of various analytical techniques for assessing the purity of 1-(4-Piperidyl)acetone hydrochloride, offering field-proven insights and detailed methodologies for the discerning researcher.

The Criticality of Purity for 1-(4-Piperidyl)acetone Hydrochloride

1-(4-Piperidyl)acetone hydrochloride is a versatile intermediate.[1][2] Its structure, featuring a piperidine ring and a ketone functional group, makes it susceptible to a range of potential impurities arising from its synthesis. Common synthetic routes to 4-substituted piperidines may involve multi-step processes like Michael additions, Dieckmann condensations, and subsequent hydrolysis and decarboxylation. These reactions can introduce impurities such as unreacted starting materials, by-products from incomplete reactions (e.g., tetrahydropyridines), and reagents used in the process. The hydrochloride salt form, while improving stability and handling, can also introduce variability in the stoichiometric ratio of the base and hydrochloric acid.

This guide will explore four key analytical techniques to empower researchers to confidently assess the purity of their 1-(4-Piperidyl)acetone hydrochloride samples:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Melting Point Analysis

Below, we delve into the causality behind experimental choices for each technique, provide self-validating protocols, and present a comparative summary to guide your analytical strategy.

Orthogonal Analytical Approaches: A Workflow for Comprehensive Purity Assessment

A multi-faceted approach, employing orthogonal techniques that measure different chemical properties, is crucial for a comprehensive purity assessment. The following workflow illustrates a logical progression from a simple, preliminary check to highly specific and quantitative methods.

Purity_Assessment_Workflow cluster_0 Preliminary Assessment cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Confirmation & Absolute Quantification MeltingPoint Melting Point Analysis (Purity Indication & Identity Check) HPLC HPLC (Primary quantitative method for non-volatile impurities) MeltingPoint->HPLC Proceed if melting range is broad or depressed GCMS GC-MS (For volatile impurities and structural confirmation) HPLC->GCMS Complementary analysis for volatiles NMR NMR Spectroscopy (Structural elucidation and qNMR for absolute purity) HPLC->NMR Confirm structure of main peak and impurities GCMS->NMR Structural confirmation of separated components

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Therapeutic Promise of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, earning it the designation of a "privileged scaffold" in medicinal chemistry. Its conformational flexibility and capacity to engage in diverse molecular interactions have made it a cornerstone in the design of novel therapeutic agents. Within the realm of oncology, piperidine derivatives have emerged as a particularly promising class of compounds, demonstrating significant cytotoxic effects against a wide range of cancer cell lines.[1][2] These compounds exert their anticancer activity through a variety of mechanisms, including the induction of apoptosis, modulation of critical signaling pathways, and direct interaction with cellular macromolecules like DNA.[1] This guide provides a comparative analysis of the cytotoxic profiles of several novel piperidine derivatives, supported by experimental data and detailed protocols for assessing their efficacy.

Comparative Cytotoxicity of Novel Piperidine Derivatives

The in vitro cytotoxicity of novel piperidine derivatives is a critical early indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds. The following table summarizes the IC50 values of several recently developed piperidine derivatives against a panel of human cancer cell lines.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Compound 17a PC3Prostate0.81[1]
MGC803Gastric1.09
MCF-7Breast1.30
Piperazine-oxazole hybrid VariousVarious0.09 - 11.7[3]
Betulinic acid piperazinyl amide CCRF-CEMLeukemia0.8[4]
trans-[PtCl2(4-pic)(pip)] C-26Colon Carcinoma4.5
OV-1063Ovarian Carcinoma6.5
trans-[PtCl2(4-pic)(pz)]HCl C-26Colon Carcinoma5.5
OV-1063Ovarian Carcinoma7.4
Vindoline-piperazine conjugate 23 MDA-MB-468Breast Cancer1.00[5]
Vindoline-piperazine conjugate 25 HOP-92Non-small cell lung cancer1.35[5]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Cytotoxicity Assessment

The reliable evaluation of a compound's cytotoxic potential hinges on the use of robust and well-validated experimental assays. The following section provides detailed, step-by-step protocols for three commonly employed methods for assessing cytotoxicity: the MTT assay, the LDH assay, and apoptosis analysis by flow cytometry.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Principle: The conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the novel piperidine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7][8]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with piperidine derivatives A->B 24h incubation C Add MTT reagent B->C Incubate for desired exposure D Incubate (2-4 hours) C->D E Add solubilization solution D->E Purple formazan forms F Measure absorbance at 570 nm E->F

Caption: Workflow of the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[9][10]

Principle: The amount of LDH released into the culture medium is proportional to the number of lysed or damaged cells.[10] This is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[10]

Protocol:

  • Cell Culture and Treatment: Plate and treat cells with the piperidine derivatives as described for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.[11]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture provided in a commercial kit.[11]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[11]

  • Stop Reaction and Measure Absorbance: Add the stop solution to each well and measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11]

Data Analysis: The amount of LDH released is calculated by subtracting the background absorbance from the absorbance of the treated samples. The percentage of cytotoxicity is determined relative to a maximum LDH release control.

LDH_Assay_Workflow A Seed and treat cells B Collect culture supernatant A->B After incubation C Add LDH reaction mixture B->C D Incubate (30 min) C->D E Add stop solution D->E F Measure absorbance (490 nm) E->F

Caption: Workflow of the LDH cytotoxicity assay.

Apoptosis Assay using Flow Cytometry

Flow cytometry is a powerful technique to quantify the percentage of apoptotic and necrotic cells in a population. The most common method utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and a viability dye such as propidium iodide (PI) or 7-AAD to identify necrotic cells with compromised membrane integrity.[12]

Principle: Differentiating between viable, early apoptotic, late apoptotic, and necrotic cells based on their differential staining with Annexin V and a viability dye.[12]

Protocol:

  • Cell Preparation: Treat cells with piperidine derivatives. After incubation, harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI).[13]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

Data Analysis: The data is typically presented as a dot plot with four quadrants:

  • Lower Left (Annexin V-/PI-): Live cells

  • Lower Right (Annexin V+/PI-): Early apoptotic cells

  • Upper Right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V-/PI+): Necrotic cells

Apoptosis_Assay_Workflow A Treat cells with derivatives B Harvest and wash cells A->B C Stain with Annexin V and PI B->C D Incubate (10-15 min) C->D E Analyze by flow cytometry D->E

Caption: Workflow of the apoptosis assay using flow cytometry.

Mechanistic Insights: Signaling Pathways in Piperidine-Induced Cytotoxicity

Many novel piperidine derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[1] This process is often mediated through the modulation of key signaling pathways that regulate cell survival and death.

A significant number of piperidine and piperine derivatives have been shown to activate signaling pathways such as NF-κB and PI3K/Akt, which are crucial in cancer progression.[1] The induction of apoptosis often involves the caspase-dependent pathway.[1]

For instance, piperine has been demonstrated to induce apoptosis in colorectal cancer cells by increasing intracellular reactive oxygen species (ROS) and modulating the PI3K/Akt and MAPK signaling pathways.[14] Inhibition of the PI3K/Akt/mTOR pathway is a common mechanism through which piperine induces apoptosis.[15] Studies have shown that piperine treatment can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax.[1]

Apoptosis_Signaling_Pathway cluster_0 Piperidine Derivative cluster_1 Signaling Pathways cluster_2 Apoptotic Cascade PD Piperidine Derivative PI3K_Akt PI3K/Akt Pathway (Inhibition) PD->PI3K_Akt MAPK MAPK Pathway (Activation) PD->MAPK NFkB NF-κB Pathway (Modulation) PD->NFkB Bcl2_Bax Bcl-2 (↓) / Bax (↑) Ratio PI3K_Akt->Bcl2_Bax Caspases Caspase Activation MAPK->Caspases NFkB->Caspases Bcl2_Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of piperidine-induced apoptosis.

Conclusion and Future Directions

The diverse and potent cytotoxic activities of novel piperidine derivatives underscore their significant potential in the development of new anticancer therapies. This guide has provided a comparative overview of their efficacy, detailed methodologies for their evaluation, and insights into their mechanisms of action. The continued exploration of the vast chemical space of piperidine-based compounds, coupled with a deeper understanding of their interactions with cancer-specific signaling pathways, will undoubtedly pave the way for the discovery of next-generation chemotherapeutics with improved efficacy and selectivity.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). National Institutes of Health. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. (2025). PubMed Central. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). MDPI. Available at: [Link]

  • Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. (2025). ResearchGate. Available at: [Link]

  • The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (2025). ResearchGate. Available at: [Link]

  • Piperine and piperidine-induced caspase pathway for activating cell... (n.d.). ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2020). ResearchGate. Available at: [Link]

  • Apoptosis Protocols. (n.d.). University of South Florida. Available at: [Link]

  • Quantifying cell viability via LDH cytotoxicity assay. (2025). Protocols.io. Available at: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2016). PubMed Central. Available at: [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway. (2023). MDPI. Available at: [Link]

  • MTT Cell Assay Protocol. (n.d.). Unknown Source.
  • How to Use Flow Cytometry to Measure Apoptosis: Part One. (2021). Bio-Rad Antibodies. Available at: [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Available at: [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2025). ACS Publications. Available at: [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). Unknown Source.
  • Pd(II) based anticancer drug candidates with 1,2-Aminoethyl piperidine scaffold and sulfur donor ancillary: Their in vi… (n.d.). OUCI. Available at: [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). National Institutes of Health. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). MDPI. Available at: [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Piperidyl)acetone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a synthetic fragment with significant applications in pharmaceutical research and development, 1-(4-Piperidyl)acetone hydrochloride is a compound that demands rigorous adherence to safety and disposal protocols.[1] Proper management of its waste stream is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established chemical safety principles. By understanding the causality behind each procedural step, researchers can ensure a self-validating system of safety and compliance within their laboratories.

Hazard Profile and Risk Assessment

The piperidine component suggests potential toxicity and corrosivity, as piperidine itself is a medium-strong base that can produce toxic nitrogen oxides upon combustion.[2][3] The acetone functional group points towards potential flammability and irritation, particularly to the eyes.[4][5] As a hydrochloride salt, the compound is acidic and likely irritating to the skin, eyes, and respiratory system.[6]

Table 1: Synthesized Hazard Profile for 1-(4-Piperidyl)acetone hydrochloride

Component MoietyAssociated HazardsPrimary Routes of Exposure
Piperidine Core Corrosivity, Toxicity, Reactivity with oxidizers.[2]Inhalation, Skin/Eye Contact, Ingestion.[3]
Acetone Moiety Flammability (less so as a solid salt), Serious Eye Irritation, Drowsiness/Dizziness.[4][7][8]Inhalation, Eye Contact.[9]
Hydrochloride Salt Acidity, Skin/Eye/Respiratory Irritation.[6]Inhalation (of dust), Skin/Eye Contact.[6]
Combustion Products Toxic Gases (Nitrogen Oxides, Hydrogen Chloride).[2]Inhalation (in case of fire).

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 1-(4-Piperidyl)acetone hydrochloride in any capacity, including for disposal, a thorough understanding of the required personal protective equipment is essential. The synthesized hazard profile dictates the use of a multi-layered defense against potential exposure.

Essential PPE Protocol:

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.[4]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile or neoprene). Avoid latex gloves, which may offer insufficient protection. Always inspect gloves for tears or punctures before use.[10]

  • Body Protection: A standard laboratory coat should be worn and kept fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood.[10] If a fume hood is not available, a properly fitted respirator with appropriate cartridges may be necessary.

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure risks. The primary goals are to contain the spill, prevent it from entering drains, and safely clean the affected area.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure adequate ventilation or perform the cleanup within a fume hood.[10]

  • Contain the Spill: For solid spills, carefully cover the material with an absorbent like dry sand, earth, or a universal binder to prevent dust from becoming airborne.[9] Do not use combustible materials like paper towels for the initial containment.

  • Collect the Material: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable waste container.[8][9]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Be mindful that adding a solvent may increase the hazardous nature of the waste. All cleaning materials must be disposed of as hazardous waste.

  • Label and Segregate: The container holding the spill cleanup materials must be clearly labeled as "Hazardous Waste: 1-(4-Piperidyl)acetone hydrochloride Spill Debris" and stored according to the waste segregation protocols outlined below.

Waste Segregation and Disposal Workflow

The cardinal rule for the disposal of 1-(4-Piperidyl)acetone hydrochloride is that it must be treated as hazardous chemical waste.[11][12] Under no circumstances should it be disposed of in standard trash or washed down the drain.[10]

Experimental Protocol: Waste Collection and Storage

  • Container Selection: Designate a specific, chemically compatible container for this waste stream. Plastic containers are preferred to avoid potential reactions with the acidic hydrochloride salt.[11] The container must have a secure, tight-fitting lid.

  • Labeling: The moment waste is first added, the container must be labeled. The label should clearly state "Hazardous Waste" and identify the contents: "1-(4-Piperidyl)acetone hydrochloride". Include the date accumulation started.[13]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[11][14] Crucially, this waste must be segregated from incompatible materials:

    • Bases: Keep separate from strong bases due to its acidic nature.[13][14]

    • Oxidizing Agents: Store away from strong oxidizers to prevent violent reactions.[2][14]

    • Water-Reactive Materials: While the compound itself is not water-reactive, this is a general best practice in waste segregation.[14]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[11]

  • Arrange for Disposal: Once the container is full or has been in accumulation for a specified period (check institutional guidelines, often up to one year for partially filled containers), arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[14]

The following diagram illustrates the decision-making process for handling this chemical waste.

G Disposal Workflow for 1-(4-Piperidyl)acetone hydrochloride cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Waste Generation (Solid Residue, Solutions, etc.) B Is this an accidental spill? A->B C Routine Disposal Path B->C No D Spill Response Path B->D Yes F 1. Place waste in a designated, compatible waste container. C->F E 1. Don PPE. 2. Contain spill with inert absorbent. 3. Collect material in a sealed container. D->E G Label container clearly: 'Hazardous Waste - 1-(4-Piperidyl)acetone hydrochloride' E->G F->G H Store in designated Satellite Accumulation Area (SAA). Segregate from incompatibles. G->H I Request pickup from EH&S or licensed waste contractor. H->I J Final Disposal: Secure, controlled incineration at a licensed chemical destruction plant. I->J

Caption: Decision workflow for proper waste management.

Approved Disposal Methods and Container Management

The only acceptable final disposal route for 1-(4-Piperidyl)acetone hydrochloride is through a licensed chemical destruction facility.[10] The most common and effective method for this type of organic chemical waste is controlled incineration with flue gas scrubbing.[10] This high-temperature process ensures the complete destruction of the molecule, while the scrubbing systems neutralize the harmful nitrogen oxides and hydrogen chloride gases produced during combustion.

Empty Container Disposal:

A container that has held 1-(4-Piperidyl)acetone hydrochloride is not yet safe for regular disposal. It must be decontaminated first.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or methanol).[13][15]

  • Collect Rinsate: Crucially, all three rinses must be collected and disposed of as hazardous waste.[15] Add the rinsate to your designated liquid hazardous waste stream.

  • Deface Label: Completely remove or deface the original product label on the container.[13]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can be disposed of in the appropriate laboratory glass or plastic recycling bin.[13]

By adhering to this comprehensive guide, researchers can manage 1-(4-Piperidyl)acetone hydrochloride waste with the highest standards of safety, scientific integrity, and regulatory compliance, building a culture of trust and responsibility within the laboratory.

References

  • State of Michigan. (n.d.). SAFETY DATA SHEET - Acetone. Retrieved from [Link]

  • Greenfield Global. (2018). Safety Data Sheet - Acetone. Retrieved from [Link]

  • IPCS. (n.d.). PIPERIDINE. Retrieved from [Link]

  • University of Canterbury. (2021). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet - Acetone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels. Retrieved from [Link]

  • MG Chemicals. (2025). Safety Data Sheet - Acetone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). A Primer On Laboratory Waste Disposal. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-(4-Piperidyl)acetone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Safety

As researchers and developers, our work with novel compounds like 1-(4-Piperidyl)acetone hydrochloride is critical. While comprehensive toxicological data for this specific molecule is not extensively published, its structural relation to the piperidine class of compounds demands a rigorous and proactive approach to safety. Piperidine and its derivatives are known to be hazardous, with potential for severe skin and eye irritation, and toxicity upon contact or inhalation[1][2]. Therefore, this guide is built upon established best practices for handling hazardous chemical solids and the known risk profile of analogous compounds. The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is underpinned by a clear understanding of risk and mitigation.

Foundational Safety: Engineering Controls

Before any personal protective equipment is worn, the primary method for exposure control must be established through engineering solutions. Personal protective equipment should be considered the last line of defense, used in conjunction with a properly controlled environment.

  • Chemical Fume Hood: All handling of 1-(4-Piperidyl)acetone hydrochloride powder, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most effective way to control the inhalation of airborne particulates[2][3]. The exhaust ventilation is designed to capture and remove dust and vapors at the source, preventing them from entering the laboratory workspace[3].

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment[4][5].

  • Safety Equipment Accessibility: An operational eyewash station and safety shower must be located in immediate proximity to the workstation[6][7]. Verify their functionality before beginning any work.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for preventing direct contact with the chemical. The following table summarizes the mandatory PPE for handling 1-(4-Piperidyl)acetone hydrochloride.

Protection TypeSpecificationRationale
Eye & Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A full-face shield is required when a splash hazard exists.Protects against airborne dust and splashes, which can cause serious eye irritation or damage. Standard safety glasses are insufficient; side shields are necessary for comprehensive protection[1][3][6].
Hand Protection Chemical-resistant nitrile or neoprene gloves tested to the EN 374 standard. Ensure a minimum thickness of 0.11 mm.Prevents direct skin contact. Piperidine derivatives can be corrosive and toxic if absorbed through the skin[2][8]. Always inspect gloves for tears or degradation before use and replace them immediately if compromised[3].
Body Protection A long-sleeved laboratory coat, long pants, and fully enclosed, chemical-resistant footwear. For large-scale operations, a chemical-resistant apron is also recommended.Minimizes the risk of accidental skin exposure from spills or dust[1][2]. Contaminated clothing must be removed immediately and decontaminated before reuse[9].
Respiratory Protection A NIOSH-approved N95 (or better) dust respirator must be used if handling the powder outside of a fume hood or if dust generation is unavoidable.Protects against the inhalation of fine particulates which can cause respiratory irritation[3][10]. For handling solutions that may produce vapors, an air-purifying respirator with organic vapor cartridges may be necessary[3].

Standard Operating Procedure: Handling and Use

Adherence to a strict, step-by-step protocol is essential for minimizing risk during routine handling.

  • Preparation: Before retrieving the chemical, ensure your fume hood is on and the sash is at the appropriate working height. Don all required PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a disposable weigh boat or paper inside the fume hood. Use tools (spatulas, scoops) that minimize the generation of dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of potential exothermic reactions. If using flammable solvents, ensure all potential ignition sources are removed from the area and that all equipment is properly grounded and bonded[11][12].

  • Post-Handling: After use, securely seal the primary container. Decontaminate all reusable equipment (spatulas, glassware) according to your institution's procedures.

Emergency Protocols: Spill and Exposure Management

Preparedness is key to mitigating the harm from an accidental release or exposure.

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the immediate steps to be taken.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Restrict Area Start->Alert Assess Assess Hazard (Size, Location) Alert->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->DonPPE Contain Contain Spill DonPPE->Contain SolidSpill Solid Spill: Cover with plastic sheet. Gently sweep into container. Contain->SolidSpill If Solid LiquidSpill Liquid Spill: Cover with inert absorbent (e.g., vermiculite, sand) Contain->LiquidSpill If Liquid Cleanup Place contaminated material into a labeled, sealed waste container. SolidSpill->Cleanup LiquidSpill->Cleanup Decon Decontaminate Spill Area with appropriate solvent and soap and water. Cleanup->Decon Dispose Dispose of waste through EHS Office. Decon->Dispose End Report Incident Dispose->End

Caption: Emergency spill response workflow for 1-(4-Piperidyl)acetone hydrochloride.

First Aid Procedures for Exposure

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing[9][13]. Do not scrub or use solvents. Seek immediate medical attention[6].

  • Eye Contact: Flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and eyelid surfaces[13]. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected individual to fresh air immediately[6]. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a glass of water[10]. Call a poison control center or seek immediate medical attention[13].

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

  • Decontamination: All surfaces and equipment that have come into contact with 1-(4-Piperidyl)acetone hydrochloride should be thoroughly cleaned.

  • Waste Management: All waste, including contaminated PPE, spill cleanup materials, and residual chemical, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste[6][14]. Disposal must be handled through your institution's Environmental Health and Safety (EHS) department in strict accordance with local, regional, and national regulations[6][14]. Do not dispose of this chemical down the drain[4][14].

References

  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
  • Merck. (n.d.). Safety Data Sheet according to the Global Harmonized System.
  • Actylis Lab Solutions. (2024, May 24). Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
  • Sigma-Aldrich. (2025, August 12). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Penta Chemicals. (2024, May 7). Piperidine - Safety Data Sheet.
  • PubChem. (n.d.). 1-(4-Piperidyl)acetone hydrochloride. National Center for Biotechnology Information.
  • Acros Organics. (2021, December 24). 4-Piperidone monohydrate hydrochloride Safety Data Sheet.
  • EMD Chemicals Inc. (n.d.). Material Safety Data Sheet - Acetone.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.
  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
  • Fisher Scientific. (2025, December 22). 4-Piperidone hydrochloride monohydrate Safety Data Sheet.
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 22). Piperidine hydrochloride Safety Data Sheet.
  • MG Chemicals. (2025, November 7). Safety Data Sheet - Acetone.
  • CymitQuimica. (2023, July 6). Piperidin-4-one hydrochloride Safety Data Sheet.
  • Greenfield Global. (2018, August 8). Safety Data Sheet - Acetone.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Piperidyl)acetone hydrochloride
Reactant of Route 2
1-(4-Piperidyl)acetone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.